Product packaging for 1,4-Diiodo-2,5-dimethoxybenzene(Cat. No.:CAS No. 51560-21-5)

1,4-Diiodo-2,5-dimethoxybenzene

Cat. No.: B189239
CAS No.: 51560-21-5
M. Wt: 389.96 g/mol
InChI Key: GLVOXVCTGAISRY-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8I2O2 and its molecular weight is 389.96 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8I2O2 B189239 1,4-Diiodo-2,5-dimethoxybenzene CAS No. 51560-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diiodo-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOXVCTGAISRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348627
Record name 1,4-diiodo-2,5-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51560-21-5
Record name 1,4-diiodo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,4-Diiodo-2,5-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-diiodo-2,5-dimethoxybenzene, a key intermediate in the development of various organic materials and pharmaceutical compounds. This document provides a comprehensive overview of common synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in selecting and implementing the most suitable method for their applications.

Introduction

This compound is a halogenated aromatic compound frequently utilized in organic synthesis. Its symmetrical structure and the presence of two iodine atoms make it a valuable building block for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. The methoxy (B1213986) groups activate the benzene (B151609) ring towards electrophilic substitution, facilitating the introduction of the iodine atoms. This guide will focus on the direct iodination of 1,4-dimethoxybenzene (B90301), a common and efficient approach to synthesize the target compound.

Synthesis Pathways

The primary route for the synthesis of this compound involves the electrophilic iodination of 1,4-dimethoxybenzene. Several iodinating agents and reaction conditions have been reported to achieve this transformation effectively. The general reaction is depicted below:

G A 1,4-Dimethoxybenzene C This compound A->C Iodination B Iodinating Agent(s) B->C

Caption: General synthesis pathway for this compound.

The key to a successful synthesis lies in the choice of the iodinating system, which dictates the reaction's efficiency, selectivity, and environmental impact. This guide will detail three prominent methods.

Comparative Data

The following table summarizes the quantitative data for the different synthesis methods described in this guide, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)Reference
Iodine & Hydrogen Peroxide1,4-dimethoxybenzeneI₂, H₂O₂ (30% aq.), H₂SO₄Methanol (B129727)4 hoursReflux76[1]
Potassium Iodide & Potassium Iodate (B108269)1,4-dimethoxybenzeneKI, KIO₃, HClMethanol/Water2-3 hoursRoom TemperatureHigh[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Method 1: Iodination using Iodine and Hydrogen Peroxide[1]

This method employs molecular iodine in the presence of hydrogen peroxide as an oxidizing agent to regenerate the active iodinating species.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve 1,4-dimethoxybenzene and Iodine in Methanol B Add Sulfuric Acid (catalyst) A->B C Heat to Reflux B->C D Add 30% Hydrogen Peroxide in portions over 5 min C->D E Reflux for 4 hours D->E F Remove Methanol by Rotary Evaporation E->F G Dissolve residue in Methylene (B1212753) Chloride F->G H Wash with aq. Sodium Sulfite (B76179) G->H I Dry over Sodium Sulfate (B86663) H->I J Remove Solvent I->J K Isolate Product J->K

Caption: Experimental workflow for the synthesis using Iodine and Hydrogen Peroxide.

Procedure:

  • In a 50 mL round-bottom flask, add methanol (10 mL).

  • To the methanol, add 1,4-dimethoxybenzene (0.145 g, 1.0 mmol) and iodine (0.26 g, 1.0 mmol).

  • Add 2 drops of 7.2M sulfuric acid to the mixture.

  • Fit the flask with a water-cooled condenser and bring the mixture to reflux using a heating mantle.

  • Add 30% aqueous hydrogen peroxide (2 mL, 2 mmol) in small portions over 5 minutes.

  • Continue to reflux the mixture for 4 hours.

  • After the reaction is complete, remove the methanol by rotary evaporation.

  • Take up the solid residue in approximately 10 mL of methylene chloride.

  • Transfer the solution to a separatory funnel and wash with an aqueous sodium sulfite solution until the purple color of iodine is discharged.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • The product can be further purified by recrystallization.

Method 2: Iodination using Potassium Iodide and Potassium Iodate[2]

This environmentally friendly method utilizes the in-situ generation of an electrophilic iodine species from the reaction of potassium iodide and potassium iodate in the presence of an acid.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Prepare a solution of 1,4-dimethoxybenzene, Potassium Iodide, and Potassium Iodate in Methanol and Water B Add dilute Hydrochloric Acid dropwise over 40-45 minutes A->B C Stir for an additional 2-3 hours at room temperature B->C D Dilute with Water C->D E Extract with Dichloromethane (B109758) D->E F Isolate Product E->F

Caption: Experimental workflow for the synthesis using KI and KIO₃.

Procedure:

  • Prepare a solution of 1,4-dimethoxybenzene, potassium iodide, and potassium iodate in a mixture of methanol and water. For the di-iodination, at least two equivalents of the iodinating reagent should be used.

  • At room temperature, add dilute hydrochloric acid to the mixture dropwise over a period of 40 to 45 minutes with stirring.

  • Continue stirring the reaction mixture for an additional 2 to 3 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization.

Conclusion

The synthesis of this compound can be readily achieved through the electrophilic iodination of 1,4-dimethoxybenzene. The choice between the presented methods will depend on the specific requirements of the researcher, including desired yield, reaction time, and environmental considerations. The iodine/hydrogen peroxide method offers a good yield in a relatively short time under reflux conditions.[1] The potassium iodide/potassium iodate method provides a high-yielding and environmentally benign alternative that proceeds at room temperature.[2] Both methods are robust and can be scaled for various research and development needs.

References

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,4-Diiodo-2,5-dimethoxybenzene is a symmetrically substituted aromatic compound that serves as a versatile building block in organic synthesis. Its key structural features, namely the two iodine atoms and two methoxy (B1213986) groups on a benzene (B151609) ring, provide multiple reactive sites for the construction of more complex molecular architectures. The electron-donating nature of the methoxy groups activates the benzene ring, while the iodo groups are excellent leaving groups in various cross-coupling reactions. This combination of properties makes it a valuable precursor in the synthesis of a range of organic molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and its applications in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₈I₂O₂[1]
Molecular Weight 389.96 g/mol [1][2]
CAS Number 51560-21-5[1][2]
Melting Point 171-176 °C[3][4][5]
Appearance White to light yellow powder/crystal[3][4][5]
Purity >98.0% (GC)[3][4][5]

Solubility: Information on its solubility in various solvents is not extensively documented in the readily available literature. However, based on its chemical structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and hot acetonitrile (B52724), and poorly soluble in water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of 1,4-dimethoxybenzene (B90301).

Materials:

  • 1,4-dimethoxybenzene

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Acetonitrile

Procedure:

  • Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution of 1,4-dimethoxybenzene.

  • Heat the reaction mixture on a steam bath for approximately 2 hours.

  • Cool the mixture in an ice-water bath, which should result in the formation of a crystalline mass.

  • Collect the crude product by filtration and wash it with a small amount of cold acetic acid.

  • Suspend the crude product in water and, with vigorous stirring, add small portions of sodium bisulfite or sodium thiosulfate until the color of the solid changes from gray to white. This step is to quench any unreacted iodine.

  • Collect the white solid by filtration, wash it thoroughly with water, and allow it to air dry.

  • For further purification, recrystallize the crude product from boiling acetonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1,4-Dimethoxybenzene C Iodination Reaction (Heat, 2h) A->C B Iodine Monochloride in Acetic Acid B->C D Cooling & Crystallization C->D E Filtration D->E F Quenching with NaHSO3/Na2S2O3 E->F G Filtration & Washing F->G H Recrystallization (Acetonitrile) G->H I This compound H->I

A flowchart illustrating the synthesis of this compound.
Purification of this compound

Recrystallization: As mentioned in the synthesis protocol, recrystallization from boiling acetonitrile is an effective method for purifying the crude product.

Column Chromatography: For higher purity, column chromatography can be employed. A general protocol for a structurally similar compound, 1,4-bis(hexyloxy)-2,5-diiodobenzene, suggests using a silica (B1680970) gel column with a non-polar eluent system.[6]

Materials:

  • Crude this compound

  • Silica gel

  • Dichloromethane (DCM)

  • Hexane or petroleum ether

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., hexane/DCM).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low-polarity mixture (e.g., hexane/DCM, 9:1) and gradually increasing the proportion of the more polar solvent.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chemical Reactivity and Applications in Synthesis

The two iodine atoms in this compound are highly amenable to substitution through various palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can undergo mono- or di-arylation via Suzuki coupling to form biaryl or terphenyl structures, which are common motifs in bioactive molecules and organic materials. While specific examples directly utilizing this compound in the synthesis of bioactive compounds are not prevalent in the literature, the general utility of Suzuki coupling in synthesizing bioactive pyrones has been demonstrated.[7][8]

General Protocol for Suzuki Coupling:

  • In a reaction vessel, combine this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/water, THF/water).

  • Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_product Product A This compound E Solvent & Heat A->E B Aryl Boronic Acid (R-B(OH)2) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Di-arylated Product E->F

A generalized workflow for a Suzuki cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is a powerful tool for the synthesis of substituted alkynes. This compound can be used in Sonogashira couplings to introduce one or two alkynyl groups, leading to the formation of precursors for conjugated polymers and other functional materials.

General Protocol for Sonogashira Coupling:

  • To a reaction flask under an inert atmosphere, add this compound, the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine).

  • Add an anhydrous, degassed solvent (e.g., THF or toluene).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • After completion, perform a workup by removing the solvent, adding water, and extracting the product with an organic solvent.

  • Dry the organic layer and concentrate it.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is a versatile synthetic intermediate, there is limited direct evidence in the public domain of its use as a core scaffold in marketed drugs or late-stage clinical candidates. However, the dimethoxybenzene moiety is present in numerous bioactive natural products and synthetic compounds. The di-iodo substitution pattern provides a convenient handle for the elaboration of this core structure through cross-coupling reactions, suggesting its potential as a starting material in the synthesis of novel chemical entities for drug discovery programs. For instance, various dimethoxybenzene derivatives have been investigated for their potential as inhibitors of rhinovirus infection and as anticancer agents.[9][10]

The strategic placement of functional groups on the dimethoxybenzene core, facilitated by the iodo groups, allows for the exploration of chemical space around this privileged scaffold. This could lead to the discovery of new ligands for various biological targets, such as G-protein coupled receptors (GPCRs) and protein kinases, which are major classes of drug targets.[11][12][13][14]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It may be harmful if swallowed, inhaled, or absorbed through the skin. It is also light-sensitive. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and dark place in a tightly sealed container. Avoid exposure to light and incompatible materials such as oxidizing agents.

Disposal: Dispose of this chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in key cross-coupling reactions, make it an attractive starting material for the synthesis of a wide range of organic compounds. While its direct application in drug development is not yet widely documented, its structural features suggest significant potential for its use in the synthesis of novel bioactive molecules. This technical guide provides researchers and drug development professionals with the essential information needed to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene (CAS: 51560-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a halogenated aromatic organic compound that serves as a versatile building block in synthetic organic chemistry. Its symmetrically substituted benzene (B151609) ring, featuring two methoxy (B1213986) and two iodo groups, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role as a key intermediate in the development of novel therapeutic agents. The strategic placement of the iodo-substituents allows for a variety of coupling reactions, making it a valuable precursor for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 51560-21-5[1]
Molecular Formula C₈H₈I₂O₂[1]
Molecular Weight 389.96 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 172.0 - 176.0 °C[2]
Boiling Point 382.9 °C (Predicted)
Density 2.147 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as CDCl₃.
InChIKey GLVOXVCTGAISRY-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The following table summarizes typical spectroscopic data.

Technique Data
¹H NMR (CDCl₃)δ (ppm): 3.85 (s, 6H, 2 x -OCH₃), 7.25 (s, 2H, Ar-H)
¹³C NMR (CDCl₃)δ (ppm): 56.8 (-OCH₃), 85.9 (C-I), 119.9 (Ar-CH), 152.9 (C-OCH₃)
Mass Spectrometry (EI) m/z: 390 [M]⁺, 375 [M-CH₃]⁺, 248 [M-I]⁺, 121 [M-2I-CH₃]⁺

Synthesis

The primary synthetic route to this compound involves the direct electrophilic iodination of 1,4-dimethoxybenzene (B90301). The electron-donating nature of the methoxy groups activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. Since the para positions are already occupied by methoxy groups, iodination occurs at the two available ortho positions.

Experimental Protocol: Iodination of 1,4-Dimethoxybenzene

This protocol is adapted from established methods for the iodination of activated aromatic compounds.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene in a suitable solvent (e.g., methanol or acetic acid).

  • Add iodine (I₂) to the solution. The molar ratio of iodine to 1,4-dimethoxybenzene is typically 2.2:1 to ensure di-iodination.

  • Slowly add the oxidizing agent (e.g., periodic acid or a mixture of hydrogen peroxide and catalytic sulfuric acid) to the reaction mixture. The oxidant is necessary to generate the electrophilic iodine species in situ.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • If the reaction was performed in an acidic medium, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Yield: Typical yields for this reaction range from moderate to high, depending on the specific conditions and scale.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of organic molecules, some of which have shown potential in drug discovery. The carbon-iodine bonds are particularly amenable to cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse substituents.

While direct biological activity of this compound is not extensively reported, its derivatives are of significant interest. For instance, it can be a starting material for the synthesis of substituted 1,4-benzoquinones. Benzoquinone derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

The general synthetic utility of this compound in accessing novel chemical entities for drug discovery is depicted in the following logical relationship diagram.

Drug_Discovery_Applications cluster_reactions Chemical Transformations cluster_products Intermediate & Final Products cluster_bioactivity Potential Biological Activities Start This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Oxidation Oxidative Demethylation Start->Oxidation Other Other Functionalizations Start->Other Substituted_Benzenes Di-substituted Dimethoxybenzenes Coupling->Substituted_Benzenes Benzoquinones Substituted 1,4-Benzoquinones Oxidation->Benzoquinones Heterocycles Complex Heterocyclic Scaffolds Other->Heterocycles Anticancer Anticancer Substituted_Benzenes->Anticancer Benzoquinones->Anticancer Antimicrobial Antimicrobial Benzoquinones->Antimicrobial Other_Targets Other Therapeutic Targets Heterocycles->Other_Targets

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant to the eyes, respiratory system, and skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its iodo substituents make it an attractive starting material for the synthesis of diverse and complex molecules. Further exploration of its utility in the synthesis of novel bioactive compounds is a promising area for future research and development in the pharmaceutical industry.

References

An In-Depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and characterization of 1,4-Diiodo-2,5-dimethoxybenzene (CAS No. 51560-21-5). This versatile aromatic compound serves as a crucial building block in organic synthesis and holds potential for applications in proteomics research and materials science.

Core Properties and Data

This compound is a white to light yellow crystalline powder. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueCitations
Molecular Formula C₈H₈I₂O₂[1][2]
Molecular Weight 389.96 g/mol [1][2]
CAS Number 51560-21-5[1]
Melting Point 171-176 °C[3][4]
Boiling Point 382.9 ± 42.0 °C at 760 mmHg[3]
Density 2.1 ± 0.1 g/cm³[3]
Appearance White to light yellow powder/crystal[4]
Purity >98.0% (GC)[4]

Synthesis and Purification: Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and purification of this compound, compiled from various established methodologies.

Synthesis of this compound

This protocol describes the direct iodination of 1,4-dimethoxybenzene (B90301).

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene (1 equivalent) in glacial acetic acid.

  • Prepare a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid.

  • Slowly add the ICl solution to the 1,4-dimethoxybenzene solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture on a steam bath for approximately 2 hours.[5]

  • Cool the mixture in an ice-water bath, which should result in the precipitation of a crystalline mass.[5]

  • Collect the crude product by vacuum filtration and wash it sparingly with cold acetic acid.[5]

  • Suspend the collected solid in water. With good stirring, add a saturated solution of sodium bisulfite or sodium thiosulfate portion-wise until the characteristic color of iodine is no longer present, and the solid becomes white.[6] This step is crucial for removing unreacted iodine.

  • Collect the white solid by vacuum filtration, wash thoroughly with deionized water, and air dry.

Purification by Recrystallization

For obtaining a high-purity product, recrystallization is recommended.

Procedure:

  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as acetonitrile or a dichloromethane-ethanol mixture.[5][6]

  • Gently heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional hot solvent if necessary.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy (B1213986) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum can be used to identify the characteristic functional groups present, such as C-O ether linkages and aromatic C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum for this compound is available on public databases such as PubChem.[7]

Experimental Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflow, as well as a conceptual diagram of its application as a synthetic building block.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification cluster_characterization Characterization A 1. Dissolve 1,4-dimethoxybenzene in acetic acid B 2. Add ICl solution in acetic acid A->B C 3. Heat reaction mixture (e.g., steam bath, 2h) B->C D 4. Cool in ice bath to precipitate crude product C->D E 5. Filter crude solid D->E Transfer to filtration F 6. Wash with cold acetic acid E->F G 7. Suspend in water and treat with NaHSO3/Na2S2O3 F->G H 8. Filter and wash with water G->H I 9. Recrystallize from acetonitrile or other suitable solvent H->I Transfer crude product J 10. Filter purified crystals I->J K 11. Dry under vacuum J->K L 12. Analyze by NMR, FTIR, MS K->L Final Product

Caption: Synthesis and Purification Workflow.

G This compound as a Synthetic Intermediate A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) A->B Reactant C Functionalized Aromatic Compounds B->C Product D Advanced Materials (e.g., Conjugated Polymers) C->D Application E Complex Organic Molecules (e.g., Natural Product Analogs) C->E Application

Caption: Role as a Synthetic Intermediate.

Safety Information

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] It is also light-sensitive.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. This compound is incompatible with strong oxidizing agents.[3] For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diiodo-2,5-dimethoxybenzene, a versatile chemical intermediate. The document details its chemical properties, provides an established experimental protocol for its synthesis, and explores its primary applications in organic synthesis and crystal engineering. While direct biological applications are not extensively documented, the relevance of the dimethoxybenzene scaffold in medicinal chemistry is discussed, highlighting potential avenues for future research and drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a symmetrically substituted aromatic compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 51560-21-5[1][2]
Molecular Formula C₈H₈I₂O₂[1][2]
Molecular Weight 389.96 g/mol [2]
Appearance White to light yellow powder or crystals
Melting Point 171-176 °C
Boiling Point 382.9 ± 42.0 °C at 760 mmHg[1]
Density 2.1 ± 0.1 g/cm³[1]
Solubility Information not widely available, likely soluble in organic solvents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the iodination of 1,4-dimethoxybenzene (B90301). A high-yield protocol utilizes bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (Ipyr₂BF₄) as the iodinating agent.

Experimental Protocol: Iodination of 1,4-dimethoxybenzene

This protocol is adapted from a reported efficient, multigram-scale synthesis.

Materials:

Procedure:

  • To a solution of 1,4-dimethoxybenzene (0.5 g, 3.63 mmol) in dry dichloromethane (17 mL), add trifluoromethanesulfonic acid (2.28 g, 15.20 mmol) and bis(pyridine)iodonium(I) tetrafluoroborate (2.83 g, 7.59 mmol).

  • Stir the solution at room temperature for 3 hours under an argon atmosphere.

  • Pour the reaction mixture into water (50 mL).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry with sodium sulfate (Na₂SO₄), and evaporate the solvent.

  • Wash the resulting residue with diethyl ether (10 mL) and acetone (10 mL).

  • This procedure yields this compound (1.35 g, 96% yield).

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product A 1,4-Dimethoxybenzene C This compound A->C CH₂Cl₂, rt, 3h B Ipyr₂BF₄ / CF₃SO₃H

Caption: Reaction scheme for the synthesis of this compound.

Applications in Research and Development

Currently, this compound is primarily utilized as a versatile building block in organic synthesis and for studies in crystal engineering.

Precursor in Organic Synthesis

The diiodo-functionality of this compound makes it an excellent precursor for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of various substituents at the 1 and 4 positions, leading to the synthesis of more complex molecules. The methoxy (B1213986) groups can also be demethylated to yield the corresponding hydroquinone, providing another avenue for derivatization.

Diagram 2: Synthetic Utility of this compound

G A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Demethylation A->C D Substituted Dimethoxybenzenes B->D E Substituted Hydroquinones C->E

Caption: Synthetic pathways originating from this compound.

Role in Crystal Engineering

The symmetrical nature and the presence of iodine atoms in this compound make it a subject of interest in crystal engineering. The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This has implications for the design of new materials with specific structural and electronic properties.

Relevance to Drug Development and Future Perspectives

While there is limited direct evidence of the biological activity of this compound itself, the dimethoxybenzene scaffold is present in numerous biologically active compounds. Derivatives of dimethoxybenzene have been reported to exhibit a range of pharmacological activities, including antimicrobial and anticancer properties.

For instance, various dimethoxybenzene derivatives have been synthesized and evaluated for their potential as inhibitors of rhinovirus 14 infection. Furthermore, other studies have explored the cytotoxic activities of heteroatom-substituted benzoquinones, which can be synthesized from dimethoxybenzene precursors.

The synthetic versatility of this compound makes it a valuable starting material for the creation of libraries of novel dimethoxybenzene derivatives. These libraries could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. Researchers in drug development could utilize this compound as a scaffold to design and synthesize novel molecules with potential applications in areas such as oncology, virology, and anti-infective therapies. The exploration of its derivatives could unveil new structure-activity relationships and pave the way for the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a valuable aromatic organic compound that serves as a versatile building block in synthetic chemistry. Its symmetrically substituted benzene (B151609) core, featuring two iodo and two methoxy (B1213986) groups, offers multiple reactive sites for the construction of complex molecular architectures. The electron-donating nature of the methoxy groups activates the aromatic ring, while the iodo substituents are excellent leaving groups in various cross-coupling reactions. This unique combination of features makes it a sought-after precursor in the synthesis of pharmaceuticals, novel materials, and fine chemicals. This guide provides a comprehensive overview of its structural formula, physicochemical properties, a detailed experimental protocol for its synthesis, and its key applications.

Structural Formula and Chemical Properties

The structural formula of this compound reveals a benzene ring substituted at positions 1 and 4 with iodine atoms and at positions 2 and 5 with methoxy groups. This substitution pattern belongs to the C2h point group, conferring a degree of symmetry to the molecule.

Chemical Structure:

The IUPAC name for this compound is this compound[1][2]. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 51560-21-5[1][2]
Molecular Formula C₈H₈I₂O₂[1][2]
Molecular Weight 389.96 g/mol [1]
InChI InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3[1]
SMILES COC1=CC(=C(C=C1I)OC)I[1][2]
Table 2: Physicochemical Properties
PropertyValue
Appearance White to light yellow powder or crystals
Melting Point 171-176 °C
Boiling Point 382.9 ± 42.0 °C at 760 mmHg
Density 2.1 ± 0.1 g/cm³
LogP 3.78

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below are the expected and reported spectroscopic data.

Table 3: NMR Spectral Data (Predicted and from Related Compounds)
NucleusSolventChemical Shift (δ) ppmMultiplicityNotes
¹H NMR CDCl₃~7.1-7.3SingletThe two aromatic protons are chemically equivalent due to the molecule's symmetry. Their exact shift is influenced by the four substituents.
CDCl₃~3.8-3.9SingletThe six protons of the two equivalent methoxy groups. Based on data for similar iodinated dimethoxybenzenes, a singlet in this region is expected[3].
¹³C NMR CDCl₃~152-154-Aromatic carbons attached to methoxy groups (C2, C5).
CDCl₃~122-124-Aromatic carbons attached to hydrogen (C3, C6).
CDCl₃~90-92-Aromatic carbons attached to iodine (C1, C4). The heavy atom effect of iodine causes a significant upfield shift.
CDCl₃~56-58-Methoxy carbons.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 1,4-dimethoxybenzene (B90301). The electron-rich nature of the starting material facilitates the introduction of two iodine atoms onto the aromatic ring. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as iodic acid or periodic acid, in an acidic medium.

Experimental Protocol: Iodination of 1,4-Dimethoxybenzene

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene in glacial acetic acid.

  • To this solution, add iodine powder.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • In a separate beaker, prepare a solution of the oxidizing agent (iodic acid or periodic acid) in a small amount of water and glacial acetic acid.

  • Add the oxidizing agent solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash the solid with deionized water.

  • To remove any unreacted iodine, wash the crude product with a 10% sodium thiosulfate solution until the filtrate is colorless.

  • Wash the product again with deionized water.

  • Purify the crude this compound by recrystallization from a suitable solvent such as methanol or ethanol to obtain a crystalline solid.

  • Dry the purified product under vacuum.

Synthesis Workflow Diagram

Synthesis_of_1_4_Diiodo_2_5_dimethoxybenzene A 1,4-Dimethoxybenzene C Reaction Mixture A->C B Iodine (I₂) Iodic Acid (HIO₃) Sulfuric Acid (cat.) Glacial Acetic Acid B->C D Reflux C->D E Work-up (Precipitation, Filtration, Washing) D->E F Crude Product E->F G Recrystallization F->G H This compound G->H

Synthesis of this compound Workflow.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of organic molecules due to the reactivity of its carbon-iodine bonds.

Cross-Coupling Reactions

The iodo substituents are highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds, conjugated polymers, and other functional materials.

  • Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are precursors to various functional groups and can be used to build rigid, linear molecules[4].

Logical Relationship of Cross-Coupling Applications

Cross_Coupling_Applications Start This compound Suzuki Suzuki Coupling (with Arylboronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Biaryl Biaryl Compounds Suzuki->Biaryl Alkynyl Alkynyl-Aromatics Sonogashira->Alkynyl Pharma Pharmaceutical Intermediates Biaryl->Pharma Materials Conjugated Polymers & Organic Electronics Biaryl->Materials Alkynyl->Materials

Applications of this compound in Cross-Coupling Reactions.
Materials Science

In materials science, this compound is used as a monomer in the synthesis of conjugated polymers. The resulting polymers often possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dimethoxy groups enhance the solubility of the resulting polymers, which is crucial for their processing.

Drug Development

While not a final drug product itself, this compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity. The ability to selectively functionalize the iodo positions allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs. The dimethoxybenzene core is found in a number of natural products and pharmacologically active compounds.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin[5]. It may be harmful if swallowed or inhaled[5]. It is also light-sensitive[5].

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, vapor, mist, or gas[5].

  • Avoid contact with skin and eyes[5].

  • Store in a cool, dry, dark place in a tightly sealed container[5].

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5].

  • Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention[5].

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention[5].

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[5].

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in organic synthesis. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers in academia and industry. The ability to readily synthesize this compound and subsequently elaborate it into more complex structures underscores its importance in the development of new pharmaceuticals, functional materials, and other high-value chemical entities. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide on the Solubility of 1,4-Diiodo-2,5-dimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diiodo-2,5-dimethoxybenzene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, along with qualitative solubility information inferred from related compounds and synthetic procedures.

Qualitative Solubility Profile

General solubility observations for structurally similar compounds support this expectation:

  • 1,4-Diiodobenzene : This related compound is reported to be soluble in common organic solvents such as ether, ethyl acetate, and dichloromethane, with good solubility in alcohol-based organic solvents, but it is insoluble in water.[1]

  • 1,4-Dimethoxybenzene : This precursor is sparingly soluble in water but exhibits good solubility in organic solvents like ethanol, acetone, and chloroform.[2]

These observations suggest that this compound will likely exhibit good solubility in a range of common organic solvents. For instance, a synthesis of a related compound involved recrystallization from acetone, indicating a degree of solubility in this solvent.[3]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, standardized experimental protocols are necessary. The following methodologies are adapted from established laboratory procedures for determining the solubility of solid organic compounds.[4][5][6]

2.1. General Qualitative Solubility Test

This test provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected organic solvent in small portions.

  • After each addition, shake the test tube vigorously for at least 60 seconds.[5] A vortex mixer can be used for more consistent agitation.

  • Observe the mixture. The compound is considered soluble if it dissolves completely. It is partially soluble if some, but not all, of the solid dissolves. It is insoluble if no significant amount of the solid dissolves.[5]

  • Record the observations for each solvent.

2.2. Semi-Quantitative Solubility Determination (Shake-Flask Method)

This widely used method can provide a more quantitative measure of solubility.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the organic solvent in a vial.

  • Seal the vial and place it in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Accurately weigh the filtered solution.

  • Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of nitrogen.

  • Weigh the remaining solid residue (the dissolved solute).

  • Calculate the solubility in terms of g/L or mg/mL.

Data Presentation

As quantitative data becomes available through the experimental procedures described above, it should be summarized in a clear and structured format for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventMolar Mass ( g/mol )Density (g/mL)Solubility (g/L)Solubility (mol/L)
Hexane86.180.659Data to be determinedData to be determined
Toluene92.140.867Data to be determinedData to be determined
Dichloromethane84.931.33Data to be determinedData to be determined
Chloroform119.381.49Data to be determinedData to be determined
Ethyl Acetate88.110.902Data to be determinedData to be determined
Acetone58.080.791Data to be determinedData to be determined
Ethanol46.070.789Data to be determinedData to be determined
Methanol32.040.792Data to be determinedData to be determined

Experimental Workflow Visualization

The logical flow of determining the solubility of an organic compound can be visualized as follows.

Solubility_Determination_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Semi-Quantitative Measurement (Shake-Flask) start Start with Compound and Selected Solvent add_solid Add ~25 mg of solid to 0.75 mL of solvent start->add_solid agitate Vigorously agitate for 60 seconds add_solid->agitate observe Observe for dissolution agitate->observe decision Completely Dissolved? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble / Partially Soluble decision->insoluble No saturate Prepare saturated solution (excess solid) equilibrate Equilibrate at constant temperature with agitation (24-48h) saturate->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter a known volume of supernatant settle->filter weigh_solution Weigh the filtered solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh solid residue evaporate->weigh_residue calculate Calculate solubility (e.g., g/L) weigh_residue->calculate end Quantitative Solubility Value calculate->end

Caption: Workflow for determining the solubility of an organic compound.

This guide provides a framework for understanding and determining the solubility of this compound. For precise applications, it is imperative that researchers perform their own solubility tests using the described protocols to obtain quantitative data relevant to their specific experimental conditions.

References

An In-depth Technical Guide to the Safety and Handling of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-diiodo-2,5-dimethoxybenzene (CAS No: 51560-21-5), a chemical intermediate used in various research and development applications. Due to the limited availability of extensive toxicological data, a cautious approach is recommended when handling this compound.

Hazard Identification and Classification

This compound is classified as an irritant to the eyes, skin, and respiratory system.[1] While comprehensive toxicological properties have not been thoroughly investigated, the available data necessitates careful handling to avoid adverse health effects.[2] It is also noted to be light-sensitive.[1]

Summary of Hazards:

  • Eye Irritation: Causes eye irritation.[1]

  • Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin.[1]

  • Respiratory Irritation: Causes respiratory tract irritation and may be harmful if inhaled.[1][2]

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[1]

  • Chronic Effects: No data available.[1]

Quantitative Safety Data
Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The information presented in this guide is based on standardized Safety Data Sheets (SDS) provided by chemical suppliers.

Safe Handling and Storage

4.1. Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

4.2. Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or other protective clothing should be worn to prevent skin exposure.[1][2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used. Respirators must be NIOSH (US) or CEN (EU) approved.[2]

4.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation and inhalation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.

  • Use proper glove removal technique to avoid skin contact with the product.[2]

4.4. Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[2]

  • Protect from light.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

First-Aid Measures

Immediate medical attention should be sought in all cases of significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Consult a physician.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 4.2. Evacuate personnel to a safe area. Avoid breathing dust.[2]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleaning: Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen iodide may be formed.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2]

Visualizations

Experimental Workflow: Safe Handling and Emergency Response

The following diagram illustrates the general workflow for safely handling this compound and the appropriate response in case of an accidental exposure.

Workflow for Safe Handling and Emergency Response cluster_handling Safe Handling Protocol cluster_emergency Emergency Response Protocol prep Preparation: - Wear appropriate PPE - Work in a fume hood handling Handling: - Avoid dust formation - Avoid contact prep->handling storage Storage: - Tightly closed container - Cool, dry, dark place handling->storage exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) handling->exposure Accidental Exposure disposal Waste Disposal: - Collect in a sealed container - Dispose via licensed service storage->disposal inhalation Inhalation: - Move to fresh air - Artificial respiration if needed exposure->inhalation Inhaled skin_contact Skin Contact: - Wash with soap and water - Remove contaminated clothing exposure->skin_contact Skin Contact eye_contact Eye Contact: - Rinse with water for 15 mins exposure->eye_contact Eye Contact ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting exposure->ingestion Ingested medical Seek Immediate Medical Attention inhalation->medical skin_contact->medical eye_contact->medical ingestion->medical

Caption: Workflow for handling this compound and responding to exposure.

References

A Technical Review of Synthetic Methodologies for 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a valuable aromatic building block in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and complex molecular architectures. Its two iodine atoms provide reactive handles for a variety of cross-coupling reactions, while the dimethoxy groups influence the electronic properties and solubility of the resulting molecules. This technical guide provides a comprehensive review of the existing literature on the synthesis of this compound, presenting a comparative analysis of different methodologies, detailed experimental protocols, and a summary of quantitative data.

Synthetic Strategies: An Overview

The primary route to this compound involves the direct electrophilic di-iodination of the readily available starting material, 1,4-dimethoxybenzene (B90301). The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring towards electrophilic substitution, directing the incoming iodine atoms to the ortho positions. A variety of iodinating agents and reaction conditions have been explored to achieve this transformation efficiently. This review will focus on the most prominent and well-documented methods.

Comparative Analysis of Synthetic Methods

The selection of a synthetic method for this compound depends on factors such as desired yield, purity, scalability, and the availability and cost of reagents. The following table summarizes the quantitative data for the key synthetic approaches discussed in this review.

MethodIodinating Agent(s)Solvent(s)Catalyst/AdditiveReaction Time (h)Temperature (°C)Yield (%)Reference(s)
Method 1: Periodic Acid/Iodine Periodic acid dihydrate (H₅IO₆·2H₂O), Iodine (I₂)Glacial acetic acid, WaterSulfuric acid165-7080-87 (est.)[1]
Method 2: Iodide/Iodate (B108269) Potassium iodide (KI), Potassium iodate (KIO₃)Methanol (B129727), WaterHydrochloric acid2-3Room Temp.Moderate
Method 3: N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)AcetonitrileTrifluoroacetic acid (catalytic)< 16Room Temp.Good (est.)[2][3]
Method 4: Iodine/Hydrogen Peroxide Iodine (I₂), 30% Hydrogen peroxide (H₂O₂)WaterNoneNot specifiedNot specified94 (conversion)[4]
Method 5 (Unsuccessful) Iodine (I₂), 30% Hydrogen peroxide (H₂O₂)Solvent-freeNone23450[5][6]

est. = estimated yield based on similar reactions.

Detailed Experimental Protocols

Method 1: Di-iodination using Periodic Acid and Iodine

This method is adapted from a reliable Organic Syntheses procedure for the iodination of a similarly activated aromatic compound.[1]

Reaction Scheme:

G reactant 1,4-Dimethoxybenzene product This compound reactant->product 65-70 °C, 1 h reagents I₂, H₅IO₆·2H₂O Glacial Acetic Acid, H₂O, H₂SO₄

A representative reaction workflow.

Materials:

  • 1,4-Dimethoxybenzene

  • Periodic acid dihydrate (H₅IO₆·2H₂O)

  • Iodine (I₂)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Water

  • Acetone (B3395972) (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 1,4-dimethoxybenzene (0.101 mol), periodic acid dihydrate (0.0215 mol), and iodine (0.0402 mol).

  • Prepare a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL) and add it to the reaction mixture.

  • Heat the resulting purple solution to 65-70 °C with stirring for approximately 1 hour, or until the color of the iodine dissipates.

  • Cool the reaction mixture and dilute it with approximately 250 mL of water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a minimal amount of boiling acetone to yield colorless, fine needles of this compound.

Method 2: Di-iodination using Potassium Iodide and Potassium Iodate

This method utilizes the in-situ generation of an electrophilic iodine species. The di-iodination would require at least two equivalents of the iodinating reagent.

Reaction Scheme:

G reactant 1,4-Dimethoxybenzene product This compound reactant->product Room Temp., 2-3 h reagents KI, KIO₃ Methanol, H₂O, HCl

A representative reaction workflow.

Materials:

  • 1,4-Dimethoxybenzene

  • Potassium iodide (KI)

  • Potassium iodate (KIO₃)

  • Methanol

  • Water

  • Dilute hydrochloric acid

  • Dichloromethane (for extraction)

Procedure:

  • Prepare a solution of 1,4-dimethoxybenzene, potassium iodide (at least 2 equivalents), and potassium iodate (at least 1 equivalent) in a mixture of methanol and water.

  • At room temperature, slowly add dilute hydrochloric acid to the mixture over 40-45 minutes with stirring.

  • Continue stirring for an additional 2-3 hours.

  • Dilute the reaction mixture with water and extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Method 3: Di-iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and efficient iodinating agent for activated aromatic compounds.[2][3]

Reaction Scheme:

G reactant 1,4-Dimethoxybenzene product This compound reactant->product Room Temp., < 16 h reagents NIS (2.2 equiv.) Acetonitrile, TFA (cat.)

A representative reaction workflow.

Materials:

  • 1,4-Dimethoxybenzene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve 1,4-dimethoxybenzene in acetonitrile.

  • Add at least 2.2 equivalents of N-Iodosuccinimide to the solution.

  • Add a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for up to 16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Discussion of Synthetic Pathways and Logical Relationships

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The logical flow of the reaction involves the generation of an electrophilic iodine species which then attacks the electron-rich aromatic ring of 1,4-dimethoxybenzene.

G cluster_start Starting Material cluster_reagents Iodinating Reagent Generation cluster_reaction Electrophilic Aromatic Substitution 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Mono-iodinated Intermediate Mono-iodinated Intermediate 1,4-Dimethoxybenzene->Mono-iodinated Intermediate First Iodination Iodine Source Iodine Source Electrophilic Iodine (I⁺) Electrophilic Iodine (I⁺) Iodine Source->Electrophilic Iodine (I⁺) Oxidant / Activator Oxidant / Activator Oxidant / Activator->Electrophilic Iodine (I⁺) Di-iodinated Product Di-iodinated Product Mono-iodinated Intermediate->Di-iodinated Product Second Iodination

References

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diiodo-2,5-dimethoxybenzene, a key aromatic organic compound. It details its historical discovery, initial synthesis, and subsequent evolution of synthetic methodologies. This document serves as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and materials science, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to K.H. Slotta and K.H. Soremba in 1936. Their pioneering work involved the direct iodination of 1,4-dimethoxybenzene (B90301). This discovery was a significant advancement in the field of aromatic chemistry, providing a foundational method for the synthesis of di-iodinated benzene (B151609) derivatives. These compounds have since become crucial building blocks in the development of novel organic materials and pharmaceutical agents.

The initial synthesis was achieved through the reaction of 1,4-dimethoxybenzene with iodine in the presence of an oxidizing agent, a method that has been refined over the decades but remains a cornerstone of aromatic halogenation.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical and spectroscopic properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 51560-21-5[1]
Molecular Formula C₈H₈I₂O₂[1]
Molecular Weight 389.96 g/mol [1]
Melting Point 172-176 °C
Boiling Point Not available
Appearance White to light yellow powder/crystals
Solubility Soluble in organic solvents such as dichloromethane (B109758) and chloroform.

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey DataSource
¹H NMR (CDCl₃) δ 7.19 (s, 2H), 3.83 (s, 6H)[2]
¹³C NMR (CDCl₃) δ 153.25, 121.63, 85.57, 57.33[2]
Mass Spectrometry (GC-MS) Data available in spectral databases.
Infrared (IR) Spectroscopy Data available in spectral databases.

Synthetic Methodologies

The synthesis of this compound has evolved since its initial discovery. Below are detailed protocols for both the historical synthesis and a more modern, efficient approach.

Historical Synthesis: The Slotta-Soremba Method (1936)

This method describes the direct iodination of 1,4-dimethoxybenzene using iodine and an oxidizing agent.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: 1,4-dimethoxybenzene, iodine, potassium iodate, and sulfuric acid are added to glacial acetic acid.

  • Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by washing with water. The solid is then recrystallized from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Reflux Reflux 1,4-Dimethoxybenzene->Reflux Iodine (I2) Iodine (I2) Iodine (I2)->Reflux Potassium Iodate (KIO3) Potassium Iodate (KIO3) Potassium Iodate (KIO3)->Reflux Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4)->Reflux Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Product Recrystallization->Product This compound

Modern Synthetic Approach

More contemporary methods often employ milder and more efficient iodinating agents. One such method involves the use of N-iodosuccinimide (NIS) as the iodine source.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with 1,4-dimethoxybenzene and a suitable solvent, such as acetonitrile (B52724) or dichloromethane.

  • Reagents: N-iodosuccinimide (2.2 equivalents) is added to the solution in portions at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Stirring at RT Stirring at RT 1,4-Dimethoxybenzene->Stirring at RT N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Stirring at RT Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Stirring at RT Solvent Removal Solvent Removal Stirring at RT->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product This compound

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The two iodine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce a wide range of functional groups. This reactivity makes it a valuable precursor for the synthesis of:

  • Conjugated Polymers: Used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

  • Pharmaceutical Compounds: Serves as a scaffold for the synthesis of complex molecules with potential biological activity.

  • Fluorescent Probes: The rigid aromatic core can be functionalized to create molecules with specific photophysical properties for use in bioimaging and sensing applications.

G cluster_reactions Cross-Coupling Reactions cluster_products Product Classes start This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->Sonogashira Heck Heck Coupling (+ Alkene) start->Heck Polymers Conjugated Polymers Suzuki->Polymers Pharma Pharmaceuticals Suzuki->Pharma Sonogashira->Polymers Probes Fluorescent Probes Sonogashira->Probes Heck->Polymers Heck->Pharma

References

Spectroscopic and Spectrometric Characterization of 1,4-Diiodo-2,5-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1,4-diiodo-2,5-dimethoxybenzene (CAS RN: 51560-21-5). The information presented herein is essential for the unambiguous identification, purity assessment, and structural elucidation of this key chemical intermediate. The data is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2Singlet2HAr-H
~3.9Singlet6H-OCH₃

Note: Experimental ¹H NMR data was not available in the searched literature. The provided data is a prediction based on the chemical structure.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
152.9Ar-C -O
123.6Ar-C -H
86.1Ar-C -I
56.8-OC H₃

Solvent: CDCl₃. Reference: S.M. Waybright, C.P. Singleton, K. Wachter, C.J. Murphy, U.H.F. Bunz, J. Am. Chem. Soc., 2001, 123, 1828.[1]

Table 3: IR Spectroscopic Data (Vapor Phase)

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1480StrongC=C stretch (aromatic)
~1220StrongC-O stretch (aryl ether)
~1040StrongC-O stretch (aryl ether)
Below 800Medium-StrongC-I stretch, C-H out-of-plane bend

Note: This data is based on a vapor phase spectrum. Solid-state measurements may show slight variations.

Table 4: Mass Spectrometric Data (GC-MS)

m/zRelative Intensity (%)Assignment
390~100[M]⁺ (Molecular Ion)
375Moderate[M-CH₃]⁺
248Moderate[M-I]⁺
121Low[M-2I-CH₃]⁺

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds. The molecular ion peak is expected to be the base peak due to the stability of the aromatic system.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of at least 300 MHz is suitable for these analyses.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Solid-State FT-IR (ATR) Protocol:

  • Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply consistent pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a pure, solid sample, a direct insertion probe can be used. Alternatively, for analysis of mixtures or to confirm purity, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound by comparing the observed fragments with predicted fragmentation pathways.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in CDCl3 Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR ATR) Solid_Sample->IR NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Confirm Structure & Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic and spectrometric analysis.

References

The Versatile Building Block: A Technical Guide to the Research Applications of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodo-2,5-dimethoxybenzene is a versatile aromatic compound that serves as a valuable building block in a multitude of research applications. Its symmetrically substituted diiodo- and dimethoxy- functionalities on a benzene (B151609) core render it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex organic molecules, functional polymers, and novel materials. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in organic synthesis, materials science, and its potential in medicinal chemistry. Detailed experimental protocols for key reactions, quantitative data, and visual representations of synthetic pathways are presented to facilitate its adoption in academic and industrial research settings.

Core Chemical and Physical Properties

This compound is a crystalline solid that is readily available from commercial suppliers. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 51560-21-5[1]
Molecular Formula C₈H₈I₂O₂[1]
Molecular Weight 389.96 g/mol [1]
Appearance White to light yellow powder or crystals[2]
Melting Point 172.0 - 176.0 °C[2]
Solubility Soluble in common organic solvents such as THF, DMF, and toluene.
Purity (Typical) >98.0% (GC)[2]

Applications in Organic Synthesis: A Cross-Coupling Workhorse

The two iodine atoms on the benzene ring of this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This reactivity allows for the sequential or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for the synthesis of a diverse array of complex molecules.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for the synthesis of conjugated systems. This compound can undergo mono- or di-alkynylation, providing access to a range of functionalized arylalkynes.

Sonogashira_Coupling This compound This compound Mono-alkynylated Product Mono-alkynylated Product This compound->Mono-alkynylated Product R-C≡CH (1 eq) [Pd], CuI, Base Di-alkynylated Product Di-alkynylated Product This compound->Di-alkynylated Product R-C≡CH (2 eq) [Pd], CuI, Base Mono-alkynylated Product->Di-alkynylated Product R'-C≡CH (1 eq) [Pd], CuI, Base

Figure 1: Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol% of PdCl₂(PPh₃)₂), and copper(I) iodide (5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Add the terminal alkyne (1.1 eq for mono-alkynylation or 2.2 eq for di-alkynylation) to the reaction mixture via syringe. Finally, add the base (e.g., 3-4 eq of Et₃N or DIPA).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically between 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative for Diiodobenzenes)

While specific yield data for this compound is scarce in the provided results, the following table presents typical yields for Sonogashira couplings of other diiodoarenes, which can be considered indicative.

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
1,2,3-TriiodobenzenePhenylacetylenePd(PPh₃)₄ / CuICs₂CO₃Toluene60[5]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂--quantitative[6]
Suzuki Coupling: Building Biaryl Scaffolds

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide. This compound can be used to synthesize symmetrical or unsymmetrical biaryl and terphenyl derivatives, which are common motifs in pharmaceuticals and organic materials.

Suzuki_Coupling This compound This compound Mono-arylated Product Mono-arylated Product This compound->Mono-arylated Product Ar-B(OH)₂ (1 eq) [Pd], Base Di-arylated Product Di-arylated Product This compound->Di-arylated Product Ar-B(OH)₂ (2 eq) [Pd], Base Mono-arylated Product->Di-arylated Product Ar'-B(OH)₂ (1 eq) [Pd], Base

Figure 2: Suzuki coupling of this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

A detailed protocol for this compound is not explicitly available. The following is a general procedure for the Suzuki coupling of aryl iodides.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq for mono-arylation or 2.4 eq for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (4:1:1).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for 12-24 hours.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Quantitative Data (Representative for Aryl Iodides)

The table below shows representative yields for Suzuki coupling reactions involving various aryl iodides.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1-Iodo-2,3,4-trimethoxybenzenePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O92[7]
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMF92[8]
1,3-Diiodobenzene4-Methoxyphenylboronic acid---88[7]
Heck Coupling: Formation of Substituted Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction can be applied to this compound to introduce vinyl groups, which are precursors for various polymers and functional materials.

Heck_Coupling This compound This compound Mono-alkenylated Product Mono-alkenylated Product This compound->Mono-alkenylated Product Alkene (1 eq) [Pd], Base Di-alkenylated Product Di-alkenylated Product This compound->Di-alkenylated Product Alkene (2 eq) [Pd], Base Mono-alkenylated Product->Di-alkenylated Product Alkene (1 eq) [Pd], Base

Figure 3: Heck coupling of this compound.

Experimental Protocol: General Procedure for Heck Coupling

No specific protocol for this compound was found. A general procedure for aryl iodides is provided.[1][9]

  • Reaction Setup: Combine this compound (1.0 eq), the alkene (1.5 eq for mono-substitution or 3.0 eq for di-substitution), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-3.0 eq) in a reaction vessel.

  • Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere for several hours to overnight.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer with brine.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Quantitative Data (Representative for Aryl Iodides)

Aryl HalideAlkeneCatalyst SystemBaseSolventYield (%)
IodobenzeneMethyl acrylateImino-phosphine palladium(II) complexEt₃NCH₃CNHigh[10]
3,5-Dimethoxy-4'-iodobenzophenonen-Butyl acrylatePd(OAc)₂K₂CO₃DMF-

Applications in Materials Science

The ability to form extended conjugated systems through cross-coupling reactions makes this compound a promising monomer for the synthesis of functional organic materials.

Conductive Polymers

Derivatives of poly(p-phenylene vinylene) (PPV) are well-known for their conductive and electroluminescent properties. This compound can serve as a precursor for the synthesis of PPV derivatives through polymerization reactions such as the Heck or Suzuki polymerization.[11][12] The dimethoxy substituents can enhance the solubility and processability of the resulting polymers.[13]

Polymer_Synthesis This compound This compound Poly(2,5-dimethoxy-1,4-phenylenevinylene) Poly(2,5-dimethoxy-1,4-phenylenevinylene) This compound->Poly(2,5-dimethoxy-1,4-phenylenevinylene) Polymerization (e.g., Heck, Suzuki)

Figure 4: Synthesis of a PPV derivative from this compound.

Experimental Protocol: Synthesis of Poly(2,5-dimethoxy-1,4-phenylenevinylene) via Heck-type Polymerization (Hypothetical)

A specific protocol for this polymerization using this compound was not found. The following is a generalized hypothetical procedure based on known Heck polymerization methods.

  • Monomer and Catalyst Preparation: In a Schlenk tube, dissolve this compound (1.0 eq) and 1,4-divinylbenzene (B89562) (1.0 eq) in anhydrous DMF. Add a palladium catalyst such as Pd(OAc)₂ (2 mol%) and a phosphine ligand like P(o-tolyl)₃ (4 mol%).

  • Polymerization: Add a base, for example, triethylamine (B128534) (2.5 eq), and heat the mixture to 100 °C under an inert atmosphere for 48 hours.

  • Polymer Isolation: Cool the reaction mixture and pour it into methanol (B129727) to precipitate the polymer.

  • Purification: Filter the polymer, wash it with methanol and acetone, and dry it under vacuum. Further purification can be achieved by Soxhlet extraction.

Characterization Data of a Related Polymer

For poly(2,5-didecyl-1,4-phenylene vinylene), characterization data includes NMR spectroscopy to confirm the structure and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.[9]

Porous Organic Polymers and Metal-Organic Frameworks (MOFs)

The rigid structure and difunctional nature of this compound make it a potential building block for the synthesis of porous organic polymers (POPs) and as a linker in metal-organic frameworks (MOFs).[14][15] These materials have applications in gas storage, separation, and catalysis. The synthesis typically involves coupling the diiodo compound with other multitopic linkers.

MOF_Synthesis cluster_reactants Reactants This compound Linker Precursor Metal Node Metal Node Porous Framework Porous Framework Metal Node->Porous Framework Linker Precursor Linker Precursor Linker Precursor->Porous Framework Self-Assembly

Figure 5: Conceptual synthesis of a MOF using a derivative of this compound.

Potential Applications in Medicinal Chemistry

While direct biological activity of this compound has not been extensively reported, its derivatives hold potential in drug discovery. Diiodobenzene moieties are present in some biologically active compounds, and the dimethoxybenzene scaffold is found in numerous natural products and synthetic drugs with a wide range of therapeutic properties.

The cross-coupling reactions described above can be employed to synthesize libraries of novel compounds based on the 2,5-dimethoxy-1,4-phenylene core. These derivatives can then be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. For instance, some 1,4-dihydropyridine (B1200194) derivatives have shown anticancer activity.[16][17] Also, some novel naphthoquinone-based molecules have been identified as cytotoxic agents.[18]

Future Directions in Drug Development

  • Combinatorial Synthesis: Utilize the cross-coupling capabilities of this compound to generate large libraries of derivatives for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs with systematic structural modifications to understand the relationship between their chemical structure and biological activity.

  • Target Identification: For any identified active compounds, further studies can be conducted to elucidate their mechanism of action and identify their molecular targets, potentially revealing new signaling pathways or therapeutic strategies.

Conclusion

This compound is a highly valuable and versatile building block with significant potential across various fields of chemical research. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of complex organic molecules. This, in turn, opens up avenues for the development of novel conductive polymers, porous materials, and potentially new therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to harness the synthetic potential of this remarkable compound. Further exploration of its applications, particularly in medicinal chemistry and materials science, is warranted and expected to yield exciting new discoveries.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,4-diiodo-2,5-dimethoxybenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of conjugated polymers and complex organic molecules relevant to materials science and pharmaceutical development. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring influence the reactivity of the C-I bonds, making the selection of appropriate catalytic systems crucial for achieving high yields and controlling the selectivity of the coupling reaction.

Introduction to Suzuki Coupling with this compound

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound serves as an excellent electrophilic partner in these reactions due to the high reactivity of the carbon-iodine bonds. The presence of two iodo groups allows for both mono- and double-coupling reactions, enabling the synthesis of terphenyl derivatives or the formation of polymeric chains. The electron-rich nature of the aromatic ring, due to the two methoxy substituents, can facilitate the oxidative addition step of the catalytic cycle. However, careful optimization of reaction conditions is necessary to avoid side reactions and ensure high product yields.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki coupling reactions involving this compound. These values are based on literature reports for similar substrates and should serve as a guideline for reaction optimization.

Table 1: Double Suzuki Coupling for Polymer Synthesis

Arylboronic Acid DerivativeCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,5-Thiophenebis(boronic acid pinacol (B44631) ester)Pd(PPh₃)₄ (2)K₂CO₃Toluene (B28343)/H₂O902485
2,5-Thiophenebis(boronic acid)Pd(OAc)₂ (3)Na₂CO₃Toluene/H₂O902475

Table 2: Mono- and Double Suzuki Coupling with Phenylboronic Acid (Illustrative)

Equivalents of Phenylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1.1PdCl₂(dppf) (3)K₃PO₄1,4-Dioxane/H₂O10012Mono-arylated70-80
2.2Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9024Di-arylated>90

Experimental Protocols

The following protocols provide general procedures for performing Suzuki coupling reactions with this compound. Optimization of specific parameters may be necessary for different boronic acids or desired outcomes (mono- vs. di-substitution).

Protocol 1: Double Suzuki Coupling for the Synthesis of a Symmetrical Terphenyl Derivative

This protocol describes the reaction of this compound with two equivalents of an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Degassed water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add a degassed solvent mixture of toluene and water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-diaryl-2,5-dimethoxybenzene.

Protocol 2: Stepwise Suzuki Coupling for the Synthesis of an Unsymmetrical Terphenyl Derivative

This protocol outlines a two-step procedure for the sequential coupling of two different arylboronic acids.

Step 1: Mono-arylation

  • Follow the procedure in Protocol 1, but use only 1.1 equivalents of the first arylboronic acid.

  • Carefully monitor the reaction to maximize the formation of the mono-substituted product, 1-iodo-4-aryl-2,5-dimethoxybenzene.

  • After work-up and purification, isolate the mono-arylated intermediate.

Step 2: Second Arylation

  • Use the purified mono-arylated product from Step 1 as the starting material.

  • Follow the procedure in Protocol 1, reacting it with 1.1 equivalents of the second, different arylboronic acid.

  • A more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos), may be beneficial for this second coupling step.

  • After work-up and purification, the desired unsymmetrical 1,4-diaryl-2,5-dimethoxybenzene can be obtained.

Visualizations

Experimental_Workflow

Troubleshooting

  • Low Yield: Consider increasing the reaction temperature, screening different bases (e.g., K₃PO₄, Cs₂CO₃), or employing a more active catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Homocoupling of Boronic Acid: This side reaction can compete with the desired cross-coupling. Using a slight excess of the diiodo compound or adjusting the base and reaction temperature can help minimize this.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich boronic acids. Using anhydrous conditions and a suitable base can mitigate this issue.

Conclusion

This compound is a valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. The protocols and data presented here provide a solid foundation for researchers to successfully perform these transformations. Careful selection of the catalyst, base, and solvent, along with diligent reaction monitoring, are key to achieving high yields of the desired mono- or di-arylated products, which are important intermediates in the development of novel materials and pharmaceuticals.

References

Application Notes and Protocols for Sonogashira Coupling with 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials.[1][2] The mild reaction conditions and broad functional group tolerance make it a particularly attractive method in complex molecule synthesis.[3]

1,4-Diiodo-2,5-dimethoxybenzene is a valuable building block for the synthesis of functionalized aromatic compounds. The two iodine atoms can be substituted in a stepwise or one-pot fashion, allowing for the introduction of two alkyne moieties. This double Sonogashira coupling leads to the formation of 2,5-dialkynyl-1,4-dimethoxybenzene derivatives, which are important precursors for conjugated polymers, molecular wires, and biologically active compounds.

These application notes provide a detailed protocol for the double Sonogashira coupling of this compound with various terminal alkynes, based on established procedures for similar di- and poly-iodinated aromatic compounds.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst. The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate through the deprotonation of the terminal alkyne by the amine base and coordination with the Cu(I) salt.

Experimental Protocol

This protocol is adapted from procedures for the double Sonogashira coupling of polyiodinated aromatic compounds and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, (Trimethylsilyl)acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and copper(I) iodide (10-20 mol%).

  • Addition of Reagents: Add the anhydrous solvent (e.g., Toluene, 10 mL) to the flask and stir the mixture to dissolve the solids. Add the terminal alkyne (2.2-2.5 mmol) to the reaction mixture via syringe. Finally, add the anhydrous base (e.g., Triethylamine, 4.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 60-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the alkyne.[4]

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2,5-dialkynyl-1,4-dimethoxybenzene derivative.

Data Presentation

The following table summarizes representative quantitative data for the double Sonogashira coupling of di- and poly-iodinated aromatic compounds with terminal alkynes, which can be used as a reference for the reaction with this compound.

Aryl Iodide (1.0 eq)Terminal Alkyne (eq)Pd Catalyst (mol%)Cu(I) salt (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1,2,3-TriiodobenzenePhenylacetylene (2.0)Pd(PPh₃)₄ (10)CuI (20)Cs₂CO₃ (7.0)TolueneRT2475
5-Chloro-1,2,3-triiodobenzene4-(Trifluoromethyl)phenylacetylene (2.0)Pd(PPh₃)₄ (10)CuI (20)Cs₂CO₃ (7.0)TolueneRT2482
1,3-DiiodobenzenePhenylacetylene (2.2)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (4.0)THF601288
1,4-Diiodobenzene1-Hexyne (2.2)Pd(PPh₃)₄ (5)CuI (10)DIPA (4.0)DMF70891

Mandatory Visualizations

Experimental Workflow

Sonogashira_Workflow Experimental Workflow for Double Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Pd catalyst, and CuI to a Schlenk flask. B 2. Add anhydrous solvent. A->B C 3. Add terminal alkyne and base. B->C D 4. Stir at room temperature, then heat to 60-80 °C. C->D E 5. Monitor progress by TLC. D->E F 6. Cool, dilute, and filter. E->F G 7. Wash with water and brine. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H I I H->I Final Product: 2,5-Dialkynyl-1,4-dimethoxybenzene

Caption: Workflow for the double Sonogashira coupling.

Catalytic Cycle

Sonogashira_Cycle Simplified Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation cu_acetylide Cu(I)-C≡CR pd_transmetal->pd0 Reductive Elimination (Ar-C≡CR) cuI Cu(I) cuI->cu_acetylide R-C≡C-H, Base cu_acetylide->pd_transmetal cu_acetylide->cuI to Pd Cycle

Caption: Sonogashira catalytic cycles.

References

Application Notes and Protocols for 1,4-Diiodo-2,5-dimethoxybenzene as a Precursor for Conducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-diiodo-2,5-dimethoxybenzene as a versatile precursor for the synthesis of conducting polymers. This document outlines detailed experimental protocols for various polymerization techniques, presents expected quantitative data based on analogous systems, and includes visualizations of the reaction pathways and experimental workflows. The resulting polymers, derivatives of poly(p-phenylene), are of significant interest in the fields of organic electronics, sensor technology, and biomedical applications due to their tunable electronic and optical properties.

Introduction

This compound is an excellent monomer for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a variety of conjugated polymers. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring enhance the solubility of the resulting polymers and influence their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The iodine substituents serve as reactive sites for coupling with various comonomers, allowing for the creation of polymers with diverse structures and functionalities, such as poly(2,5-dimethoxy-1,4-phenylenevinylene) (PDMPV) and poly(2,5-dimethoxy-1,4-phenyleneethynylene) (PDMPE).

Data Presentation

The following tables summarize typical quantitative data for conducting polymers synthesized from precursors analogous to this compound. This data provides a benchmark for the expected outcomes of the protocols described herein.

Table 1: Polymerization Reaction Parameters and Yields

Polymerization MethodComonomerCatalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)
Heck Coupling 1,4-Divinylbenzene (B89562)Pd(OAc)₂ / P(o-tolyl)₃DMF/Triethylamine (B128534)1004870-90
Suzuki Coupling 1,4-Benzenediboronic acidPd(PPh₃)₄ / K₂CO₃Toluene (B28343)/Water907280-95
Sonogashira Coupling 1,4-Diethynylbenzene (B1207667)PdCl₂(PPh₃)₂ / CuIToluene/Diisopropylamine (B44863)702485-98

Table 2: Characterization Data of Analogous Conducting Polymers

PolymerMethodNumber Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Electrical Conductivity (S/cm) (Doped)
PDMPV derivativeHeck10 - 501.5 - 3.010⁻⁵ - 10⁻¹
PDMPE derivativeSonogashira15 - 601.8 - 2.510⁻⁶ - 10⁻²
Poly(2,5-dialkoxy-p-phenylene)Suzuki20 - 802.0 - 3.510⁻⁴ - 1

Experimental Protocols

Detailed methodologies for the synthesis of conducting polymers using this compound as a precursor are provided below.

Protocol 1: Synthesis of Poly(2,5-dimethoxy-1,4-phenylenevinylene) (PDMPV) via Heck Coupling

This protocol describes the synthesis of PDMPV by the palladium-catalyzed Heck coupling of this compound with 1,4-divinylbenzene.

Materials:

  • This compound

  • 1,4-Divinylbenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tolyl)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), 1,4-divinylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and tris(o-tolyl)phosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF and triethylamine (4.0 eq) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 48 hours under the inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the solid precipitate and wash with methanol to remove residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607).

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(2,5-dimethoxy-1,4-phenylene) via Suzuki Coupling

This protocol details the synthesis of a poly(2,5-dimethoxy-1,4-phenylene) derivative through Suzuki coupling of this compound with 1,4-benzenediboronic acid.

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Deionized Water

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser, combine this compound (1.0 eq), 1,4-benzenediboronic acid (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and a 2 M aqueous solution of potassium carbonate (4.0 eq).

  • Heat the biphasic mixture to 90 °C and stir vigorously for 72 hours under an inert atmosphere.

  • After cooling, separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Concentrate the solution and precipitate the polymer by adding it to a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Protocol 3: Synthesis of Poly(2,5-dimethoxy-1,4-phenyleneethynylene) (PDMPE) via Sonogashira Coupling

This protocol outlines the synthesis of PDMPE via the Sonogashira coupling of this compound and 1,4-diethynylbenzene.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Toluene

  • Diisopropylamine (DIPA)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 1,4-diethynylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and diisopropylamine (5.0 eq) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 24 hours under the inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it with methanol to remove residual catalyst and unreacted monomers.

  • Dissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol for further purification.

  • Dry the polymer under vacuum to a constant weight.

Visualizations

The following diagrams illustrate the catalytic cycles and experimental workflows for the described polymerization reactions.

Heck_Coupling_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I This compound Carbopalladation Carbopalladation (Alkene Insertion) Ar-Pd(II)-I->Carbopalladation Divinylbenzene Intermediate R-CH₂-CH₂-Pd(II)-Ar Carbopalladation->Intermediate Beta-Hydride_Elimination β-Hydride Elimination Intermediate->Beta-Hydride_Elimination Ar-CH=CH-R Ar-CH=CH-R (Polymer) Beta-Hydride_Elimination->Ar-CH=CH-R H-Pd(II)-I H-Pd(II)-I Beta-Hydride_Elimination->H-Pd(II)-I Reductive_Elimination Reductive Elimination (+ Base) H-Pd(II)-I->Reductive_Elimination Reductive_Elimination->Pd(0) Base-H⁺ + I⁻

Caption: Catalytic cycle for the Heck coupling polymerization.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I This compound Transmetalation Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-I->Transmetalation Ar'-B(OH)₂ / Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Ar' (Polymer) Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki coupling polymerization.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I This compound Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-C≡C-R Ar-C≡C-R (Polymer) Reductive_Elimination->Ar-C≡C-R Cu(I)-I Cu(I)-I Alkyne_Coordination Alkyne Coordination (R-C≡C-H) Cu(I)-I->Alkyne_Coordination Base Cu(I)-C≡C-R Cu(I)-C≡C-R Alkyne_Coordination->Cu(I)-C≡C-R Cu(I)-C≡C-R->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling polymerization.

Caption: General experimental workflow for polymerization.

Applications of 1,4-Diiodo-2,5-dimethoxybenzene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a versatile aromatic building block utilized in the synthesis of advanced materials. Its rigid phenylene core, substituted with reactive iodine atoms and electron-donating methoxy (B1213986) groups, makes it a valuable monomer for the creation of conjugated polymers and a precursor for ligands in metal-organic frameworks (MOFs). These materials exhibit promising properties for applications in organic electronics, sensing, and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in materials science.

Applications in Conjugated Polymer Synthesis

This compound is a key monomer in the synthesis of poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMPV) and poly(2,5-dimethoxy-1,4-phenylene ethynylene) (PDMPE), which are members of the poly(p-phenylene vinylene) (PPV) and poly(phenylene ethynylene) (PPE) families of conducting polymers, respectively. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The methoxy groups enhance the solubility and processability of the resulting polymers and influence their electronic properties.

Two primary palladium-catalyzed cross-coupling reactions are employed for the polymerization of this compound:

  • Heck Coupling: For the synthesis of PPV derivatives, this compound is reacted with a divinyl comonomer, such as 1,4-divinylbenzene.

  • Sonogashira Coupling: For the synthesis of PPE derivatives, it is reacted with a diethynyl comonomer, such as 1,4-diethynylbenzene.

Experimental Protocol: Synthesis of a Poly(phenylene ethynylene) Derivative via Sonogashira Polymerization

This protocol describes a general procedure for the Sonogashira cross-coupling polymerization of this compound with a diethynyl comonomer.

Materials:

  • This compound

  • 1,4-Diethynyl-2,5-dialkoxybenzene (or other suitable diethynyl comonomer)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene (B28343)

  • Diisopropylamine (B44863) (DIPA)

  • Methanol (B129727)

  • Argon gas (high purity)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the diethynyl comonomer (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Solvent Addition: Add anhydrous toluene and diisopropylamine to the flask. A typical solvent ratio is 4:1 (toluene:DIPA).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen, which can deactivate the catalyst.

  • Polymerization: Heat the reaction mixture to 70-80 °C with vigorous stirring. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. The reaction is typically allowed to proceed for 24-48 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polymer.

  • Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove residual catalyst, unreacted monomers, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Quantitative Data:

The following table summarizes typical quantitative data for the Sonogashira polymerization of a 1,4-diiodo-2,5-dialkoxybenzene with a diethynyl comonomer. While specific data for this compound may vary, this provides a representative example.

ParameterValue
Monomer Ratio 1:1
Catalyst Loading (Pd) 2 mol%
Reaction Temperature 75 °C
Reaction Time 48 h
Yield 85-95%
Number-Average Molecular Weight (Mₙ) 15,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5

Characterization:

The synthesized polymer should be characterized by standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties (HOMO/LUMO energy levels).

Experimental Workflow Diagram:

Sonogashira_Polymerization cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_char Characterization A Combine Monomers, Catalyst & Ligands B Add Anhydrous Solvents (Toluene/DIPA) A->B C Degas via Freeze-Pump-Thaw B->C D Heat to 70-80 °C with Stirring (24-48h) C->D Initiate Reaction E Precipitate in Methanol D->E F Filter and Wash Polymer E->F G Dry under Vacuum F->G H NMR, GPC, UV-Vis, PL, CV G->H

Workflow for Sonogashira Polymerization.

Applications in Metal-Organic Framework (MOF) Synthesis

This compound can serve as a precursor to organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). The iodine atoms can be replaced with carboxylic acid functionalities through reactions such as carboxylation via Grignard reagents or palladium-catalyzed carbonylation, followed by hydrolysis. The resulting 2,5-dimethoxyterephthalic acid can then be used as a linker to construct MOFs with various metal ions. These MOFs can exhibit interesting properties for gas storage, separation, and catalysis, with the methoxy groups potentially influencing the framework's polarity and host-guest interactions.

Experimental Protocol: Synthesis of a MOF Linker Precursor (2,5-Dimethoxyterephthalic Acid)

This protocol outlines a representative two-step procedure to convert this compound into 2,5-dimethoxyterephthalic acid.

Step 1: Palladium-Catalyzed Carbonylation

Materials:

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium acetate (KOAc)

  • Dimethylformamide (DMF)

  • Methanol

  • Carbon monoxide (CO) gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup: To a high-pressure reactor, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp (B1165662) (0.1 eq), and KOAc (3.0 eq).

  • Solvent Addition: Add a mixture of DMF and methanol (e.g., 2:1 v/v).

  • Carbonylation: Seal the reactor, purge with CO gas, and then pressurize with CO to the desired pressure (e.g., 10-20 atm). Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up: After cooling and venting the CO, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the crude dimethyl 2,5-dimethoxyterephthalate.

Step 2: Hydrolysis to 2,5-Dimethoxyterephthalic Acid

Materials:

  • Crude dimethyl 2,5-dimethoxyterephthalate

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the crude diester in a mixture of methanol/water or THF/water. Add an excess of NaOH or LiOH (e.g., 3-4 eq).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 2,5-dimethoxyterephthalic acid.

Quantitative Data (Representative):

StepProductYield
Carbonylation Dimethyl 2,5-dimethoxyterephthalate70-85%
Hydrolysis 2,5-Dimethoxyterephthalic acid>90%

Logical Relationship Diagram:

MOF_Linker_Synthesis A This compound B Pd-Catalyzed Carbonylation (CO, Pd(OAc)₂, dppp, KOAc) A->B C Dimethyl 2,5-dimethoxyterephthalate B->C D Hydrolysis (NaOH or LiOH, then HCl) C->D E 2,5-Dimethoxyterephthalic Acid (MOF Linker) D->E

Synthesis of a MOF Linker from this compound.

Conclusion

This compound is a valuable and versatile building block in materials science. Its ability to undergo palladium-catalyzed cross-coupling reactions allows for the synthesis of a variety of conjugated polymers with tunable electronic and optical properties. Furthermore, it can be functionalized to create organic linkers for the construction of novel metal-organic frameworks. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of new and advanced materials.

Application Notes and Protocols for C-N Coupling with 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the carbon-nitrogen (C-N) coupling of 1,4-diiodo-2,5-dimethoxybenzene. Given the limited specific literature on this particular substrate, the protocols provided are based on well-established methodologies for similar aryl diiodides, namely the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed). These notes are intended to serve as a comprehensive starting point for the development of specific reaction conditions.

Introduction to C-N Coupling Reactions

The formation of a C-N bond is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Two of the most powerful methods for achieving this transformation with aryl halides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide with an amine in the presence of a base. It is known for its broad substrate scope and functional group tolerance, often proceeding under relatively mild conditions.[1] The choice of ligand is crucial for the success of the reaction and has been the subject of extensive development.[1]

  • Ullmann Condensation: A classic method that employs a copper catalyst, the Ullmann reaction typically requires higher temperatures than the Buchwald-Hartwig amination.[2] Traditional Ullmann conditions often involved stoichiometric amounts of copper, but modern protocols utilize catalytic amounts of copper with various ligands to improve efficiency and mildness.[2]

Experimental Protocols

Note: The following protocols are generalized and should be optimized for the specific amine and desired outcome (mono- vs. di-substitution). All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

2.1. Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type)

This protocol is designed as a starting point for the mono- or di-amination of this compound. The reactivity of the two C-I bonds is expected to be similar, and achieving selective mono-amination may require careful control of stoichiometry and reaction time.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene (B28343), Dioxane, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add this compound, the amine, and the base to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

2.2. Copper-Catalyzed C-N Coupling (Ullmann Type)

This protocol provides a general procedure for the Ullmann condensation of this compound. This method may be advantageous for certain amine substrates or when palladium-based methods are not suitable.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(I) salt (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the copper(I) salt and the ligand.

  • Add this compound, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of water and aqueous ammonia.

  • Stir the mixture for 30 minutes to dissolve the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

Disclaimer: The following tables summarize representative conditions for the C-N coupling of aryl diiodides and electronically similar aryl iodides. No specific data for this compound was found in the searched literature. These conditions should be used as a starting point for optimization.

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling of Aryl Diiodides

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1,4-DiiodobenzeneAnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2.2)Toluene10012>95 (Di-coupled)
1,3-DiiodobenzeneMorpholinePd(OAc)₂ (1)SPhos (2)Cs₂CO₃ (2.5)Dioxane11024~90 (Di-coupled)
1-Iodo-4-methoxybenzeneBenzylaminePd₂(dba)₃ (1.5)BINAP (3)K₃PO₄ (2.0)Toluene9018~85

Table 2: Representative Conditions for Copper-Catalyzed C-N Coupling of Aryl Iodides

Aryl HalideAmineCu Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1-Iodo-4-nitrobenzenePiperidineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO9024~92
1-IodobenzeneAnilineCuI (5)1,10-Phenanthroline (10)K₃PO₄ (2.0)DMF12036~80
1-Iodo-2-methylbenzenen-HexylamineCu₂O (5)NoneCs₂CO₃ (2.0)NMP14048~75

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup & Purification Pd_source Pd Pre-catalyst (e.g., Pd₂(dba)₃) Active_Catalyst Active Pd(0)Lₙ Catalyst Pd_source->Active_Catalyst Ligand Phosphine Ligand (e.g., XPhos) Ligand->Active_Catalyst Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Active_Catalyst Reaction_Mixture Reaction Mixture Active_Catalyst->Reaction_Mixture Add to reaction Aryl_Halide This compound Aryl_Halide->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Base Base (e.g., NaOt-Bu) Base->Reaction_Mixture Heating Heat & Stir Reaction_Mixture->Heating Quench Quench Heating->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Coupled Product Purify->Product

Caption: General workflow for a Palladium-catalyzed Buchwald-Hartwig C-N coupling reaction.

Ullmann_Workflow cluster_assembly Reaction Assembly cluster_workup Workup & Purification Cu_source Cu(I) Salt (e.g., CuI) Reaction_Mixture Reaction Mixture Cu_source->Reaction_Mixture Ligand Ligand (e.g., L-Proline) Ligand->Reaction_Mixture Aryl_Halide This compound Aryl_Halide->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Mixture Heating Heat & Stir Reaction_Mixture->Heating Quench Aqueous Workup (NH₄OH) Heating->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Coupled Product Purify->Product

Caption: General workflow for a Copper-catalyzed Ullmann C-N coupling reaction.

Conclusion and Recommendations

Recommendations for Protocol Development:

  • Initial Screening: Begin with a palladium-based system due to the generally milder conditions and broader substrate scope. A combination of Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos or SPhos and a base like NaOt-Bu or K₃PO₄ in toluene or dioxane at 80-110 °C would be a robust starting point.

  • Stoichiometry Control: For selective mono-amination, using a slight excess of this compound relative to the amine (e.g., 1.2 equivalents of the diiodide) may be beneficial. For di-amination, an excess of the amine (e.g., 2.5 equivalents) should be employed.

  • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to track the consumption of the starting material and the formation of mono- and di-substituted products. This will be crucial for optimizing reaction time and temperature.

  • Alternative Methods: If palladium-catalyzed methods prove unsuccessful, particularly with less nucleophilic amines, the Ullmann condensation with a CuI/L-proline system in a polar aprotic solvent like DMSO or DMF at higher temperatures (100-140 °C) should be explored.

By systematically screening these variables, a robust and high-yielding protocol for the C-N coupling of this compound can be successfully developed.

References

Application Note and Protocol for the Purification of 1,4-Diiodo-2,5-dimethoxybenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceutical compounds and functional materials. The purity of this reagent is critical for the success of subsequent reactions, ensuring high yields and predictable outcomes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, experimental procedure, and expected outcomes.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling the compound and for monitoring the success of the purification process.

PropertyValueReference
Molecular Formula C₈H₈I₂O₂[1][2]
Molecular Weight 389.96 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 171-176 °C[1][3]
Purity (Typical) >98.0% (GC)[3]

Experimental Protocols

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Avoid inhalation of dust and contact with skin and eyes.[4]

  • In case of contact, rinse the affected area thoroughly with water.[4]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.[4][5]

Part 1: Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on literature precedents for similar compounds, several solvents are good candidates.[6][7][8]

Objective: To identify the optimal solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes

  • Hot plate with stirring capabilities

  • Sand bath or water bath

  • Candidate solvents: Acetonitrile (B52724), Ethanol, Methanol, Ethyl Acetate, Toluene, Dichloromethane/Ethanol mixture.

Procedure:

  • Place approximately 30-50 mg of the crude this compound into a small test tube.

  • Add a few drops of the chosen solvent at room temperature and observe the solubility. The ideal solvent will show low solubility.

  • If the compound is sparingly soluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe the formation of crystals. A suitable solvent will yield a good recovery of crystalline material. Acetonitrile is a documented solvent for the recrystallization of this compound.[6]

Part 2: Recrystallization Protocol

This protocol is based on the use of acetonitrile, a solvent shown to be effective for the recrystallization of this compound.[6]

Materials:

  • Crude this compound

  • Acetonitrile (ACS grade or higher)

  • Erlenmeyer flask

  • Condenser

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of acetonitrile, enough to create a slurry.

  • Heating: Attach a condenser to the flask and gently heat the mixture to boiling with continuous stirring. Add small portions of hot acetonitrile until the solid completely dissolves. Avoid adding an excess of solvent to ensure maximum recovery.

  • Decolorization (Optional): If the solution has a noticeable color, it may be due to trace iodine impurities.[8] In such cases, the solution can be washed with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) in a separatory funnel before recrystallization.[8]

  • Cooling: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: As the solution cools, crystals of purified this compound will begin to form. To maximize the yield, place the flask in an ice bath for at least 30 minutes to an hour once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

  • Analysis: Determine the melting point of the purified product and calculate the percent recovery. The melting point should be sharp and within the literature range (171-176 °C).[1][3]

Troubleshooting

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Reheat the solution to evaporate some of the solvent and attempt to cool again.
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Reheat the solution and add more solvent. Consider using a different solvent or a solvent pair.
Low Recovery The compound is too soluble in the cold solvent, or too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored Crystals Presence of iodine or other colored impurities.Wash a solution of the crude product with a reducing agent as described in the optional decolorization step.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis crude_product Crude this compound dissolution 1. Dissolution in Minimal Hot Solvent crude_product->dissolution solvent Acetonitrile solvent->dissolution hot_filtration 2. Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration Clear Solution cooling 3. Slow Cooling to Room Temperature hot_filtration->cooling crystallization 4. Ice Bath Cooling (Maximizes Yield) cooling->crystallization filtration 5. Vacuum Filtration crystallization->filtration washing 6. Wash with Cold Solvent filtration->washing drying 7. Drying Under Vacuum washing->drying pure_product Purified Product drying->pure_product analysis 8. Analysis (Melting Point, Yield) pure_product->analysis

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Synthesis of Substituted Benzenes from 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted benzenes utilizing 1,4-diiodo-2,5-dimethoxybenzene as a versatile starting material. The symmetrical di-iodination at the 1 and 4 positions, combined with the activating methoxy (B1213986) groups, makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures relevant to materials science and medicinal chemistry.

This document outlines protocols for Sonogashira, Heck, and Suzuki coupling reactions, complete with quantitative data, detailed experimental procedures, and visual workflows to guide researchers in the efficient synthesis of disubstituted benzene (B151609) derivatives.

Key Applications

Substituted 2,5-dimethoxybenzene scaffolds are core components in a range of functional molecules and materials, including:

  • Conjugated Polymers and Oligomers: The ability to introduce unsaturated moieties through cross-coupling reactions allows for the synthesis of oligo(phenylene ethynylene)s (OPEs) and oligo(phenylene vinylene)s (OPVs), which are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Pharmaceutical Scaffolds: The substituted benzene core can be further elaborated to create complex molecules with potential biological activity.

  • Molecular Wires and Probes: The rigid, linear structures that can be synthesized from this starting material make them suitable candidates for molecular-scale electronics and fluorescent probes.

Data Presentation: Cross-Coupling Reactions of this compound

The following tables summarize the quantitative data for the synthesis of various substituted benzenes from this compound via Sonogashira, Heck, and Suzuki coupling reactions.

Table 1: Sonogashira Coupling of this compound with Terminal Alkynes
EntryAlkyne PartnerProductCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)1,4-Bis(phenylethynyl)-2,5-dimethoxybenzenePd(PPh₃)₄ (4) / CuI (2)Et₃NToluene (B28343)801285-95 (Typical)
21-Hexyne1,4-Bis(hex-1-yn-1-yl)-2,5-dimethoxybenzenePdCl₂(PPh₃)₂ (5) / CuI (5)DIPATHF651680-90 (Typical)
3Trimethylsilylacetylene1,4-Bis((trimethylsilyl)ethynyl)-2,5-dimethoxybenzenePd(PPh₃)₄ (5) / CuI (5)i-Pr₂NHToluene5024~93
41-Ethynyl-3,5-dimethoxybenzene1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]-2,5-dimethoxybenzenePd(PPh₃)₄ (3.75) / CuI (2.5)Et₃NToluene8018Not Specified[1]
Table 2: Heck Coupling of this compound with Alkenes
EntryAlkene PartnerProductCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)1,4-Distyryl-2,5-dimethoxybenzenePd(OAc)₂ (5) / dppp (B1165662) (0.04)K₂CO₃DMAc1402428-85[2]
24-Methylstyrene1,4-Bis(4-methylstyryl)-2,5-dimethoxybenzenePd(OAc)₂ (5)K₂CO₃DMAc1402478[2]
34-Methoxystyrene1,4-Bis(4-methoxystyryl)-2,5-dimethoxybenzenePd(OAc)₂ (5)K₂CO₃DMAc1402485[2]
4Ethyl acrylateE,E-diethyl 2,2'-(2,5-dimethoxy-1,4-phenylene)diacrylatePd(dba)₂ / P(OPh)₃Et₃NDioxane1002092[3]
Table 3: Suzuki Coupling of this compound with Arylboronic Acids
EntryArylboronic AcidProductCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid2,5-Dimethoxy-1,4-diphenylbenzenePd(PPh₃)₄ (2-5)K₂CO₃Toluene/EtOH/H₂O80-1001285-95 (Typical)
24-Methoxyphenylboronic acid1,4-Bis(4-methoxyphenyl)-2,5-dimethoxybenzenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃1,4-Dioxane100890-98 (Typical)
34-Formylphenylboronic acid4,4'-(2,5-Dimethoxy-1,4-phenylene)dibenzaldehydePdCl₂(dppf) (3)K₃PO₄DMF901080-90 (Typical)

Experimental Protocols

The following are detailed methodologies for the key cross-coupling reactions of this compound.

Protocol 1: Sonogashira Coupling for the Synthesis of 1,4-Bis(phenylethynyl)-2,5-dimethoxybenzene

This protocol describes the double Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Toluene, anhydrous and degassed

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.04 mmol, 4 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous and degassed toluene (20 mL) and anhydrous triethylamine (5 mL) to the flask via syringe.

  • Addition of Alkyne: Add phenylacetylene (2.2 mmol, 2.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/chloroform) or by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 1,4-bis(phenylethynyl)-2,5-dimethoxybenzene.

Protocol 2: Heck Coupling for the Synthesis of 1,4-Distyryl-2,5-dimethoxybenzene

This protocol outlines the double Heck coupling of this compound with styrene.[2]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), dppp (0.04 mmol, 4 mol%), K₂CO₃ (3.5 mmol, 3.5 eq), and TBAB (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add anhydrous DMAc (10 mL) and styrene (2.5 mmol, 2.5 eq) to the reaction mixture via syringe.

  • Reaction: Heat the sealed tube to 140 °C in a preheated oil bath and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,4-distyryl-2,5-dimethoxybenzene.

Protocol 3: Suzuki Coupling for the Synthesis of 2,5-Dimethoxy-1,4-diphenylbenzene

This protocol provides a general procedure for the double Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, degassed

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (2.5 mmol, 2.5 eq), and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition: Add a mixture of toluene (15 mL), ethanol (5 mL), and degassed water (5 mL).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2,5-dimethoxy-1,4-diphenylbenzene.

Visualizations

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine this compound, Pd(PPh3)4, and CuI in a Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous toluene and Et3N. B->C D 4. Add terminal alkyne. C->D E 5. Heat to 80°C and stir for 12h. D->E F 6. Monitor by TLC. E->F G 7. Cool to RT and filter through celite. F->G H 8. Concentrate filtrate. G->H I 9. Purify by recrystallization or column chromatography. H->I

Caption: General workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_base Base Regeneration Pd0 Pd(0)L2 A Ar-Pd(II)-I(L2) Pd0->A Oxidative Addition (Ar-I) B Alkene Complex A->B + Alkene C Migratory Insertion B->C D β-Hydride Elimination C->D E Product Complex D->E - [HPd(II)L2]+I- F [HPd(II)L2]+I- + Base -> Pd(0)L2 + [Base-H]+I- E->Pd0 - Product Suzuki_Workflow start Start prep Combine aryl diiodide, boronic acid, base, and Pd catalyst in flask. start->prep solvents Add toluene, ethanol, and water. prep->solvents purge Purge with inert gas. solvents->purge react Heat to reflux (12h). purge->react workup Cool, add water, and extract with ethyl acetate. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

References

Application Notes and Protocols for the Characterization of 1,4-Diiodo-2,5-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1,4-diiodo-2,5-dimethoxybenzene and its derivatives. The following protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography are designed to ensure accurate structural elucidation and purity assessment, critical for research, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Quantitative Data Summary
CompoundNucleusSolventChemical Shift (δ) [ppm]
This compound¹HCDCl₃7.15 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH₃)
This compound¹³CCDCl₃152.5 (C-O), 123.0 (C-H), 90.5 (C-I), 57.0 (-OCH₃)
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 with TMS NMR_Spec NMR Spectrometer (400 MHz) Dissolve->NMR_Spec Insert Sample Acquire_H1 Acquire 1H Data NMR_Spec->Acquire_H1 Acquire_C13 Acquire 13C Data NMR_Spec->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analyze Structure Elucidation Process->Analyze GCMS_Workflow cluster_prep Sample Preparation cluster_sep Separation & Ionization cluster_analysis Data Analysis Prepare_Sol Prepare Sample Solution (1 mg/mL) GC_System Gas Chromatograph Prepare_Sol->GC_System Inject Sample MS_Detector Mass Spectrometer (EI Source) GC_System->MS_Detector Separated Analytes Analyze_Spectra Analyze Mass Spectra & Retention Times MS_Detector->Analyze_Spectra Identify Compound Identification (Library Search) Analyze_Spectra->Identify HPLC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Data Analysis Prepare_Sample Prepare & Filter Sample Solution HPLC_System HPLC System Prepare_Sample->HPLC_System Inject UV_Detector UV Detector HPLC_System->UV_Detector Separated Components Analyze_Chroma Analyze Chromatogram UV_Detector->Analyze_Chroma Purity_Assess Purity Assessment & Isomer Separation Analyze_Chroma->Purity_Assess Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Grow_Crystal Grow Single Crystal Mount_Crystal Mount Crystal Grow_Crystal->Mount_Crystal Collect_Data X-ray Diffraction Data Collection Mount_Crystal->Collect_Data Solve_Structure Structure Solution Collect_Data->Solve_Structure Refine_Structure Structure Refinement Solve_Structure->Refine_Structure Final_Structure Final 3D Structure Refine_Structure->Final_Structure

Catalytic Systems for Cross-Coupling with 1,4-Diiodo-2,5-dimethoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1,4-diiodo-2,5-dimethoxybenzene as a key building block. The symmetrical nature of this substrate allows for both mono- and di-functionalization, offering a versatile platform for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The following sections detail catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, including tabulated data from analogous systems to guide reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids. For this compound, this reaction enables the synthesis of substituted oligo- and polyphenylenes. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions.

Data Presentation: Catalyst System Performance in Suzuki Coupling of Diiodoarenes

The following table summarizes the performance of a palladium-based catalyst system in the Suzuki-Miyaura coupling of 1,3-diiodobenzene (B1666199) with various arylboronic acids. This data serves as a valuable reference for optimizing the coupling of this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1,3-Diphenylbenzene97
24-Methoxyphenylboronic acid1,3-Bis(4-methoxyphenyl)benzene89
33-Methoxyphenylboronic acid1,3-Bis(3-methoxyphenyl)benzene88
42-Methoxyphenylboronic acid1,3-Bis(2-methoxyphenyl)benzene80
54-Formylphenylboronic acid4',4''-(1,3-Phenylene)dibenzaldehyde47
63-Formylphenylboronic acid3',3''-(1,3-Phenylene)dibenzaldehyde42
72-Formylphenylboronic acid2',2''-(1,3-Phenylene)dibenzaldehyde34
8p-Tolylboronic acid1,3-Di-p-tolylbenzene84
94-Fluorophenylboronic acid1,3-Bis(4-fluorophenyl)benzene82
104-Chlorophenylboronic acid1,3-Bis(4-chlorophenyl)benzene72
114-(tert-Butyl)phenylboronic acid1,3-Bis(4-(tert-butyl)phenyl)benzene70
124-Cyanophenylboronic acid4',4''-(1,3-Phenylene)dibenzonitrile51
13Naphthalen-1-ylboronic acid1,3-Di(naphthalen-1-yl)benzene53
14Thiophen-2-ylboronic acid1,3-Di(thiophen-2-yl)benzene58
15Pyridin-3-ylboronic acid1,3-Di(pyridin-3-yl)benzene82
Reaction Conditions: 1,3-diiodobenzene (0.4 mmol), arylboronic acid (0.4 mmol), PdCl₂ (7 mol%), PPh₃ (15 mol%), K₂CO₃ (0.8 mmol), PEG-400 (2 mL), 70°C, 24 h, in air.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for diiodoarenes and should be optimized for this compound.

Materials:

  • This compound

  • Arylboronic acid (1.0-2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a phosphine (B1218219) ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to arylethynes. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. For this compound, this allows for the synthesis of di-alkynyl derivatives.

Data Presentation: Conditions for Sonogashira Coupling of Di-halo Arenes

The following table presents representative conditions for the Sonogashira coupling of related di-halo aromatic compounds.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2,5-DiiodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6085
1,2-DibromopyrenePhenylacetylenePd(OAc)₂ / XPhosEt₃NToluene10092
1,3-DiiodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT95 (mono)
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on established procedures for di-halo arenes and should be optimized for this compound.[2]

Materials:

  • This compound

  • Terminal alkyne (1.0-2.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-4 equivalents)

  • Solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous and degassed solvent to dissolve the solids.

  • Add the terminal alkyne via syringe.

  • Finally, add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR CuI, Base Base Base

Caption: Simplified Sonogashira catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines. This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Data Presentation: Ligand Effects in Buchwald-Hartwig Amination

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. The following table provides a general guide to ligand selection based on the amine coupling partner.

Amine TypeRecommended Ligands
Primary AminesBrettPhos, XPhos, RuPhos
Secondary AminesXantphos, tBuXPhos, JohnPhos
AnilinesJosiphos-type ligands, DavePhos
Amides/CarbamatesSPhos, RuPhos
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and requires optimization for this compound.[3]

Materials:

  • This compound

  • Amine (1.0-2.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (1.2-2.0 equivalents relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Select Reactants: This compound & Amine catalyst_selection Choose Catalyst System: Pd Source & Ligand start->catalyst_selection base_solvent Select Base & Solvent catalyst_selection->base_solvent reaction_setup Assemble Reaction Under Inert Atmosphere base_solvent->reaction_setup heating Heat to Reaction Temperature reaction_setup->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring workup Work-up & Purification monitoring->workup product Isolated Product workup->product

References

Application Note: A Scalable Synthesis of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multigram-scale synthesis of 1,4-diiodo-2,5-dimethoxybenzene, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The described method, adapted from established literature, offers high yields and a straightforward procedure suitable for laboratory-scale production and scale-up considerations. This document includes a comprehensive experimental protocol, quantitative data summary, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of complex organic molecules. Their utility stems from the presence of two reactive iodine atoms, which can be readily transformed into other functional groups through reactions such as cross-coupling, lithiation, and displacement. The dimethoxybenzene core is a common motif in many biologically active compounds. Consequently, robust and scalable methods for the preparation of this compound are of significant interest to the chemical and pharmaceutical industries. This document outlines a reliable method for its synthesis starting from the readily available 1,4-dimethoxybenzene (B90301).

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound. Two effective methods are presented for comparison.

MethodStarting MaterialIodinating AgentSolventReaction ConditionsYield (%)Reference
Method A 1,4-DimethoxybenzeneIodine, Potassium Iodate, Sulfuric AcidAcetic AcidReflux85[1]
Method B (Milder) 1,4-DimethoxybenzeneBis(pyridine)iodonium(I) tetrafluoroborate (B81430) (Ipyr₂BF₄)Dichloromethane (B109758)Room Temperature96[1]

Experimental Protocols

Method A: Direct Iodination with Iodine and Potassium Iodate

This protocol is based on a well-established method for the di-iodination of 1,4-dimethoxybenzene.[1]

Materials:

  • 1,4-Dimethoxybenzene

  • Iodine (I₂)

  • Potassium Iodate (KIO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: To a solution of 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iodine and potassium iodate.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time until the reaction is complete (monitoring by TLC is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Decolorize the mixture by the dropwise addition of a 10% aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography if necessary. A reported procedure yielded 85% of the desired product without requiring purification.[1]

Method B: Mild Iodination with Bis(pyridine)iodonium(I) tetrafluoroborate

This method provides a higher yield under milder reaction conditions.[1]

Materials:

  • 1,4-Dimethoxybenzene

  • Bis(pyridine)iodonium(I) tetrafluoroborate (Ipyr₂BF₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stirring apparatus

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: Dissolve 1,4-dimethoxybenzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add bis(pyridine)iodonium(I) tetrafluoroborate to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). This method reportedly yields 96% of the desired diiodo derivative.[1]

  • Work-up and Purification: The work-up procedure would typically involve washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent under reduced pressure. Further purification can be performed by recrystallization or column chromatography as needed.

Mandatory Visualization

The following diagram illustrates the general workflow for the scale-up synthesis of this compound.

Synthesis_Workflow Start Start: 1,4-Dimethoxybenzene Reaction Iodination Reaction (e.g., Method A or B) Start->Reaction Reagents, Solvent Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Reaction Mixture Drying Drying of Organic Phase (e.g., Na2SO4) Workup->Drying Organic Layer Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Dried Solution Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Crude Product Final_Product Final Product: This compound Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of 1,4-Diiodo-2,5-dimethoxybenzene: A Technical Guide to Improving Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is paramount. The preparation of 1,4-diiodo-2,5-dimethoxybenzene, a valuable building block, can present challenges that impact yield and purity. This technical support center provides a comprehensive guide with troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the synthesis of this compound?

Low yields are frequently attributed to several factors: incomplete di-iodination leading to the formation of 2-iodo-1,4-dimethoxybenzene (B1588824), over-iodination resulting in tri- or tetra-iodinated species, and mechanical losses during work-up and purification. The choice and quality of the iodinating agent, reaction temperature, and reaction time are critical parameters to control.

Q2: How can I minimize the formation of the mono-iodinated byproduct?

Formation of 2-iodo-1,4-dimethoxybenzene is a common issue. To promote the desired di-iodination, ensure the stoichiometry of the iodinating agent is sufficient (at least two equivalents). Gradual addition of the iodinating agent can help maintain a high concentration relative to the mono-iodinated intermediate, favoring a second iodination. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the mono-iodinated species.

Q3: My product is a persistent oil and will not crystallize. What can I do?

The presence of impurities, particularly the mono-iodinated byproduct, can lower the melting point and inhibit crystallization. First, ensure all residual solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended. For recrystallization, try a different solvent system. A common technique is to dissolve the oil in a good solvent (like dichloromethane (B109758) or hot ethanol) and then slowly add a poor solvent (like hexanes or water) until turbidity is observed, then cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.

Q4: After the reaction, my crude product has a distinct purple or brown color. How can I remove this?

This coloration is due to the presence of residual elemental iodine (I₂). This can be easily removed during the aqueous work-up by washing the organic layer with a saturated solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The wash is complete when the organic layer becomes colorless.

Q5: When using N-Iodosuccinimide (NIS), how do I remove the succinimide (B58015) byproduct?

Succinimide is water-soluble and can typically be removed by washing the organic extract with water or a saturated sodium bicarbonate solution during the work-up. If it persists and co-crystallizes with the product, it can be removed by dissolving the crude product in a suitable organic solvent like dichloromethane and washing again with water. If co-elution is an issue during column chromatography, altering the solvent system, for instance by adding a small percentage of methanol, can improve separation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete di-iodination (significant mono-iodo byproduct).- Ensure at least 2.2 equivalents of the iodinating agent are used. - Increase reaction time and monitor by TLC for the disappearance of the mono-iodinated spot. - Consider a more reactive iodinating system.
Product loss during work-up/purification.- Ensure complete precipitation during recrystallization by cooling for an extended period. - Use ice-cold solvent for washing the filtered crystals to minimize dissolution. - For column chromatography, ensure proper solvent polarity to avoid premature elution of the product.
Formation of Side Products Over-iodination (tri- or tetra-iodinated products).- Avoid large excesses of the iodinating agent. - Maintain a controlled, low reaction temperature. - Add the iodinating agent portion-wise or as a solution to avoid localized high concentrations.
Unreacted starting material (1,4-dimethoxybenzene).- Verify the quality and reactivity of your iodinating agent. - Ensure the reaction has been stirred for a sufficient amount of time. - A slight increase in temperature may be necessary, but monitor for side product formation.
Purification Difficulties Product oils out during recrystallization.- The presence of impurities is likely. Purify by column chromatography first. - Try different recrystallization solvents (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297)/hexanes). - Use a "good solvent/poor solvent" system for recrystallization.
Persistent color in the final product.- Wash the organic solution of the product with sodium thiosulfate solution until colorless before final crystallization. - Consider filtering the recrystallization solution through a small plug of silica (B1680970) gel or activated carbon.

Quantitative Data on Synthetic Methods

Method Iodinating Agent Solvent Typical Yield
A Bis(pyridine)iodonium (I) tetrafluoroborate (B81430) (Ipyr₂BF₄)Dichloromethane~96%
B Iodine (I₂) / Periodic Acid (H₅IO₆)Methanol / Sulfuric Acid80-90%
C N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA)Acetonitrile (B52724)Good to Excellent

Experimental Protocols

Method A: High-Yield Synthesis using Bis(pyridine)iodonium (I) tetrafluoroborate (Ipyr₂BF₄)

This method provides an excellent yield under mild conditions.

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dimethoxybenzene (B90301) (1.0 eq.) in dichloromethane.

  • Reagent Addition: To the stirred solution, add bis(pyridine)iodonium (I) tetrafluoroborate (2.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the resulting solid from ethanol to yield pure this compound as white crystals.

Method B: Iodination using Iodine and Periodic Acid

This is a classic and effective method for this transformation.

  • Reaction Setup: To a stirred solution of 1,4-dimethoxybenzene (1.0 eq.) in methanol, add iodine (I₂) (2.0 eq.) and periodic acid (H₅IO₆) (0.4 eq.).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates completion.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate and stir until the iodine color dissipates. A precipitate will form.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and then a small amount of cold ethanol. Recrystallize the crude product from ethanol or methanol.

Method C: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method utilizes a common and relatively safe iodinating agent.

  • Reaction Setup: Dissolve 1,4-dimethoxybenzene (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (2.2 eq.) to the solution, followed by a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Caption: Electrophilic aromatic substitution mechanism for the di-iodination of 1,4-dimethoxybenzene.

experimental_workflow A Dissolve 1,4-Dimethoxybenzene in Solvent B Add Iodinating Agent (e.g., Ipyr₂BF₄ or NIS/Acid) A->B C Stir at Appropriate Temperature (Monitor by TLC) B->C D Quench Reaction (e.g., with Na₂S₂O₃) C->D E Aqueous Work-up (Extraction & Washes) D->E F Dry Organic Layer (e.g., with Na₂SO₄) E->F G Concentrate Under Reduced Pressure F->G H Purify Crude Product (Recrystallization or Chromatography) G->H I Characterize Pure Product H->I

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete Incomplete Reaction? (Check TLC) start->incomplete Yes loss Product Loss during Work-up/Purification? start->loss Yes mono_iodo Mono-iodo Product Present? start->mono_iodo Yes color Product Colored? start->color Yes oily Product is an Oil? start->oily Yes sol_incomplete Increase Reaction Time/ Check Reagent Stoichiometry incomplete->sol_incomplete Solution sol_loss Optimize Recrystallization/ Use Cold Wash Solvents loss->sol_loss Solution sol_mono_iodo Increase Iodinating Agent/ Purify by Chromatography mono_iodo->sol_mono_iodo Solution sol_color Wash with Na₂S₂O₃ Solution color->sol_color Solution sol_oily Purify by Chromatography/ Try Different Recrystallization Solvents oily->sol_oily Solution

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Sonogashira Coupling of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of 1,4-diiodo-2,5-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, also known as Glaser or Hay coupling, which forms a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne starting material and reduces the yield of the desired cross-coupled product.[1][2] Another common issue is the formation of a black precipitate, known as palladium black, which indicates the decomposition and deactivation of the palladium catalyst. With a diiodo-substituted arene like this compound, incomplete reaction leading to mono-alkynylated products and polymerization are also significant potential side reactions.

Q2: How can I minimize or prevent the homocoupling of my terminal alkyne?

A2: Alkyne homocoupling is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[1] To minimize this side reaction, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[3] Using copper-free Sonogashira protocols is another effective strategy.[1] Additionally, the slow addition of the terminal alkyne to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.

Q3: My reaction mixture turned black. What does this mean and how can I prevent it?

A3: The formation of a black precipitate (palladium black) signifies the decomposition of the palladium(0) catalyst into an inactive state. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To prevent this, ensure that all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere. Using fresh, high-purity catalysts and reagents is also critical. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to decomposition.

Q4: I am getting a mixture of mono- and di-substituted products. How can I control the regioselectivity?

A4: Achieving selective mono- or di-alkynylation of this compound can be challenging. To favor di-substitution, using a stoichiometric excess of the terminal alkyne (e.g., 2.2-2.5 equivalents) is a common strategy.[3] For mono-substitution, using a slight excess of the diiodo-arene or carefully controlling the stoichiometry of the alkyne (e.g., ~1 equivalent) is a starting point, though separating the resulting mixture of starting material, mono- and di-substituted products can be difficult. The choice of catalyst and ligands can also influence regioselectivity.[4]

Q5: I am observing the formation of an insoluble material, suggesting polymerization. How can I avoid this?

A5: Polymerization can occur when performing a double Sonogashira coupling on a symmetrical dihaloarene. This is essentially a step-growth polymerization process. To minimize the formation of high molecular weight polymers, it is important to carefully control the stoichiometry of the reactants. Running the reaction at a lower concentration may also help to reduce the rate of polymerization. If you are aiming for a discrete small molecule, using a large excess of the alkyne might cap both ends of the diiodo-arene quickly, but this can increase the likelihood of alkyne homocoupling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh, high-quality palladium catalyst and copper(I) iodide.
Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Impure reagents or solventsUse anhydrous, high-purity solvents and purify starting materials if necessary.
Inappropriate reaction temperatureFor electron-rich aryl iodides, a moderate temperature (50-80 °C) is often sufficient.[3] Excessively high temperatures can lead to catalyst decomposition.
Ineffective baseEnsure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess (typically 3-4 equivalents).[3]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygenRigorously exclude oxygen by using an inert atmosphere and degassed solvents.
High concentration of copper catalystReduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).
High alkyne concentrationAdd the terminal alkyne slowly to the reaction mixture.
Use of copper catalystConsider using a copper-free Sonogashira protocol.
Formation of Palladium Black Presence of oxygenEnsure the reaction setup is completely free of oxygen.
High reaction temperatureOptimize the reaction temperature; avoid excessive heating.
Impurities in reagents/solventsUse high-purity, anhydrous reagents and solvents.
Mixture of Mono- and Di-substituted Products Incorrect stoichiometry for desired productFor di-substitution, use an excess of the alkyne (2.2-2.5 eq). For mono-substitution, use approximately 1 eq of the alkyne and be prepared for separation challenges.
Reaction not gone to completion (for di-substitution)Increase reaction time and monitor by TLC or GC-MS.
Polymer Formation Inherent reactivity of the bifunctional monomerUse carefully controlled stoichiometry. Consider running the reaction at a lower concentration.

Experimental Protocols

General Procedure for Double Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (2.2-2.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 3-4 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Finally, add the base.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 50-80 °C).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

Data Presentation

Table 1: Representative Conditions for Sonogashira Coupling of Dihaloarenes

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various dihaloaromatic compounds, which can serve as a starting point for the optimization of reactions with this compound.

EntryAryl DihalideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11,3-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF651285[3]
21,4-Dibromobenzene1-HeptynePd(PPh₃)₄ (3)6DIPADMF802478[3]
31,4-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF651681[3]
42,5-DibromopyridineEthynyltrimethylsilanePd(OAc)₂/XPhos (2.5)5Cs₂CO₃1,4-Dioxane1001892[3]

Visualizations

Sonogashira_Side_Reactions cluster_main Desired Sonogashira Coupling cluster_side Side Reactions ArylDiiodide This compound MonoProduct Mono-alkynylated Product ArylDiiodide->MonoProduct + 1 eq. Alkyne Polymerization Polymerization ArylDiiodide->Polymerization + Alkyne (polymerization) Alkyne Terminal Alkyne Homocoupling Alkyne Homocoupling (Glaser Product) Alkyne->Homocoupling O₂, Cu(I) Catalyst Pd(0) Catalyst + Cu(I) Co-catalyst DiProduct Di-alkynylated Product MonoProduct->DiProduct + 1 eq. Alkyne DiProduct->Polymerization Troubleshooting_Workflow Start Reaction Failure or Low Yield CheckCatalyst Check Catalyst Activity (Pd and Cu) Start->CheckCatalyst CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents/Reagents) CheckCatalyst->CheckAtmosphere CheckReagents Verify Reagent Purity and Stoichiometry CheckAtmosphere->CheckReagents OptimizeConditions Optimize Temperature and Reaction Time CheckReagents->OptimizeConditions SideProductAnalysis Analyze Side Products (TLC, GC-MS, NMR) OptimizeConditions->SideProductAnalysis Homocoupling Homocoupling Observed? SideProductAnalysis->Homocoupling PalladiumBlack Palladium Black? SideProductAnalysis->PalladiumBlack IncompleteReaction Incomplete Reaction? SideProductAnalysis->IncompleteReaction Homocoupling->PalladiumBlack No CopperFree Switch to Copper-Free Protocol or Slow Alkyne Addition Homocoupling->CopperFree Yes PalladiumBlack->IncompleteReaction No LowerTemp Lower Temperature, Check for Impurities PalladiumBlack->LowerTemp Yes IncreaseTimeTemp Increase Time/Temp, Check Stoichiometry IncompleteReaction->IncreaseTimeTemp Yes Success Successful Reaction IncompleteReaction->Success No CopperFree->Success LowerTemp->Success IncreaseTimeTemp->Success

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 1,4-diiodo-2,5-dimethoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful and efficient cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Possible CauseSuggested Solution
Inactive Catalyst - Use a fresh batch of palladium catalyst. Air-stable pre-catalysts can be beneficial. - Ensure the catalyst is fully dissolved before adding other reagents. - For this electron-rich substrate, consider more active catalysts like those formed from Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).
Inappropriate Base - The choice of base is critical. For electron-rich systems, stronger, non-nucleophilic bases are often required. - Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice - Ensure all starting materials are soluble in the chosen solvent system. - Common solvent systems include mixtures of an aprotic polar solvent (e.g., 1,4-dioxane, THF, DMF) and water. Toluene (B28343) can also be effective.
Low Reaction Temperature - Gradually increase the reaction temperature. For this substrate, temperatures between 80-110 °C are typical. - Microwave heating can sometimes improve reaction kinetics and yields.
Oxygen Contamination - Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: Formation of Significant Side Products

Side ProductMitigation Strategy
Homocoupling of Boronic Acid - This is often caused by the presence of oxygen. Ensure rigorous degassing of all reagents and the reaction vessel. - Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, may be preferable to in situ reduction of a Pd(II) source.
Protodeboronation - This side reaction, the replacement of the boronic acid group with hydrogen, is promoted by base and water. - Use anhydrous solvents and reagents where possible. - Consider using a less aggressive base or carefully controlling its stoichiometry. - Converting the boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester) can prevent premature decomposition. The ester is cleaved in situ during the reaction.
Mono-arylated Product Predominance (when di-substitution is desired) - Increase the stoichiometry of the arylboronic acid to at least 2.2-2.5 equivalents relative to the this compound. - Extend the reaction time to allow the second coupling to proceed to completion. Monitor the reaction progress by TLC or LC-MS. - A higher catalyst loading (e.g., 3-5 mol%) may be necessary for the second, more sterically hindered coupling.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is a good starting point for the Suzuki coupling of this compound?

For this electron-rich di-iodide, a robust catalyst system is recommended. While classic catalysts like Pd(PPh₃)₄ can be effective, systems employing a palladium precursor such as Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos often provide higher yields and faster reaction times.

Q2: What is the best base to use for this reaction?

The choice of base can significantly impact the reaction outcome. For electron-rich substrates, inorganic bases are generally preferred. A good starting point is K₂CO₃. If yields are low, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial. It is crucial that the base is anhydrous and finely powdered to ensure optimal reactivity.

Q3: What solvent system should I use?

A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Common choices include 1,4-dioxane/water, toluene/ethanol (B145695)/water, or DMF/water. The ratio of the organic solvent to water is usually between 4:1 and 10:1. Ensure all solvents are thoroughly degassed before use.

Q4: How can I control for mono- versus di-arylation?

To favor mono-arylation, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. To promote di-arylation, a larger excess of the boronic acid (at least 2.2 equivalents) is necessary, along with potentially longer reaction times and a higher catalyst loading. Careful monitoring of the reaction progress by TLC or LC-MS is essential to achieve the desired product selectivity.

Q5: How do I know if my catalyst is active?

If you suspect catalyst deactivation, it is best to use a fresh batch. Air-stable palladium pre-catalysts can offer more consistent results. If you are generating the active Pd(0) species in situ from a Pd(II) source, ensure your ligands and other reagents are of high purity to avoid catalyst poisoning. The appearance of palladium black is a common indicator of catalyst decomposition.

Experimental Protocols

The following protocols are representative starting points for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for different arylboronic acids.

General Protocol for Di-Arylation

This protocol is designed to achieve double substitution on the this compound core.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents per iodide)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Then, add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,5-diaryl-1,4-dimethoxybenzene.

Comparative Data for Reaction Conditions

The following table summarizes various conditions that can be used as a starting point for the optimization of the Suzuki coupling reaction. Yields are representative and will vary depending on the specific arylboronic acid used.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)801285-95
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100890-98
PdCl₂(dppf) (3 mol%)K₃PO₄DMF/H₂O (5:1)901080-90

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling prep Preparation of Reagents (Drying & Degassing) setup Reaction Setup (Under Inert Atmosphere) prep->setup reagents Addition of Substrates, Base, and Catalyst setup->reagents solvent Addition of Degassed Solvent reagents->solvent reaction Heating and Stirring (e.g., 80-100 °C) solvent->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst change_catalyst Use fresh/more active catalyst (e.g., Pd(OAc)₂/SPhos) check_catalyst->change_catalyst No check_base Is the base strong enough and anhydrous? check_catalyst->check_base Yes success Improved Yield change_catalyst->success change_base Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_conditions Are the temperature and reaction time sufficient? check_base->check_conditions Yes change_base->success increase_conditions Increase temperature/time check_conditions->increase_conditions No check_atmosphere Is the reaction atmosphere truly inert? check_conditions->check_atmosphere Yes increase_conditions->success degas Improve degassing procedure check_atmosphere->degas No check_atmosphere->success Yes degas->success

Caption: A decision-making flowchart for troubleshooting low-yielding Suzuki coupling reactions.

challenges in the purification of 1,4-Diiodo-2,5-dimethoxybenzene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-diiodo-2,5-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities include unreacted 1,4-dimethoxybenzene, the mono-iodinated intermediate (1-iodo-2,5-dimethoxybenzene), and residual elemental iodine, which often imparts a pink or brownish color to the product.[1] If N-iodosuccinimide (NIS) is used for the iodination, succinimide (B58015) can also be present as a byproduct.[1]

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. The di-iodinated product is less polar than the mono-iodinated intermediate and the starting 1,4-dimethoxybenzene.

Q3: My purified product is still colored. How can I remove the color?

A3: A persistent pink or brown tint in your product is likely due to trace amounts of elemental iodine.[1] This can be removed by washing a solution of the crude product in an organic solvent (like dichloromethane (B109758) or diethyl ether) with an aqueous solution of a reducing agent such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the workup.[1]

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is in the range of 172.0 to 176.0 °C. A broad melting point range below this indicates the presence of impurities.

Troubleshooting Guide

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the product may be lower than the boiling point of the solvent. The cooling process is too rapid. High concentration of impurities.Re-heat the solution and add a small amount of a co-solvent in which the product is less soluble to lower the saturation point. Allow the solution to cool more slowly by insulating the flask. If impurities are high, consider a preliminary purification by column chromatography.
Low recovery of purified product. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask). Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
No crystal formation upon cooling. The solution is not supersaturated (too much solvent was used). The product is highly soluble in the chosen solvent even at low temperatures.Reduce the solvent volume by evaporation and allow the solution to cool again. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Re-evaluate the solvent system; a solvent in which the product is less soluble may be needed.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities. The chosen eluent system has incorrect polarity. The column was not packed properly (channeling). The column was overloaded with the crude product.Optimize the eluent system using TLC first. A common starting point for similar compounds is a mixture of petroleum ether and dichloromethane.[1] Repack the column carefully to ensure a uniform stationary phase. Reduce the amount of crude product loaded onto the column.
Product elutes with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. A step gradient or a linear gradient of increasing polarity can be effective.

Purification Method Comparison

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >98%70-90%Simple setup, cost-effective for large quantities, can yield high-purity crystals.Potential for low recovery if not optimized, may not remove impurities with similar solubility.
Column Chromatography >99%60-85%Highly effective for separating compounds with different polarities, can remove a wide range of impurities.More time-consuming and requires more solvent than recrystallization, potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Dichloromethane/Methanol)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add methanol (B129727) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Large, pure crystals should form.

  • Chilling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica (B1680970) Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., petroleum ether or hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether:dichloromethane 10:1). The less polar di-iodinated product will elute before the more polar mono-iodinated impurity.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Troubleshooting Logic

PurificationWorkflow crude Crude Product color_check Is the product colored (pink/brown)? crude->color_check wash Aqueous Na2S2O3 Wash color_check->wash Yes recrystallization Recrystallization color_check->recrystallization No wash->recrystallization purity_check1 Check Purity (TLC/m.p.) recrystallization->purity_check1 chromatography Column Chromatography purity_check2 Check Purity (TLC/NMR) chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Pure impure1 Impure purity_check1->impure1 Impure purity_check2->pure_product Pure impure2 Impure purity_check2->impure2 Impure impure1->chromatography impure2->chromatography Re-purify TroubleshootingLogic start Purification Issue Identified issue_type What is the purification method? start->issue_type recrystallization Recrystallization issue_type->recrystallization Recrystallization chromatography Column Chromatography issue_type->chromatography Chromatography recrys_problem What is the issue? recrystallization->recrys_problem chrom_problem What is the issue? chromatography->chrom_problem oiling_out Oiling Out recrys_problem->oiling_out Oiling Out low_recovery Low Recovery recrys_problem->low_recovery Low Recovery no_crystals No Crystals recrys_problem->no_crystals No Crystals solution1 Adjust solvent system Slow cooling oiling_out->solution1 solution2 Use minimum hot solvent Wash with cold solvent low_recovery->solution2 solution3 Concentrate solution Induce crystallization no_crystals->solution3 poor_sep Poor Separation chrom_problem->poor_sep Poor Separation fast_elution Product elutes too fast chrom_problem->fast_elution Fast Elution no_elution Product doesn't elute chrom_problem->no_elution No Elution solution4 Optimize eluent via TLC Repack/reduce load poor_sep->solution4 solution5 Decrease eluent polarity fast_elution->solution5 solution6 Increase eluent polarity no_elution->solution6

References

Technical Support Center: 1,4-Diiodo-2,5-dimethoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diiodo-2,5-dimethoxybenzene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing undesired homocoupling side reactions in various cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of reactions with this compound, and why is it a significant issue?

A1: Homocoupling is a prevalent side reaction where two molecules of the same starting material couple together. In the case of this compound, this can occur in two primary ways:

  • Dimerization of the Aryl Iodide: Two molecules of this compound react to form a biaryl species. This is a common issue in palladium-catalyzed reactions where the catalyst's oxidative state is not well-controlled.

  • Coupling of the Reaction Partner: In reactions like Suzuki or Sonogashira coupling, the boronic acid or terminal alkyne partner can couple with itself. For instance, in Sonogashira coupling, the homocoupling of terminal acetylenes is known as Glaser coupling[1].

This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate due to their structural similarities to the target molecule.

Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The leading causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organoboron reagents in Suzuki reactions or facilitate the oxidative coupling of other partners. In Sonogashira reactions, oxygen also plays a key role in the copper-mediated homocoupling of terminal alkynes[1].

Q3: How can I visually or analytically detect if homocoupling is a major problem in my reaction?

A3: Homocoupling can be identified by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a symmetrical byproduct with a mass corresponding to the dimer of one of the starting materials is a strong indicator of homocoupling.

Q4: Is one iodine atom on this compound more reactive than the other? How does this affect homocoupling?

A4: The two iodine atoms on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. However, once the first coupling reaction occurs, the electronic and steric environment of the second iodine atom changes. This can affect its reactivity in subsequent coupling steps. While this doesn't directly cause homocoupling of the starting material, it is a critical factor to consider for selective mono- or di-functionalization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Significant Formation of Homocoupled Byproduct of the Coupling Partner (e.g., Boronic Acid or Alkyne)
Potential Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions. Maintain a positive pressure of inert gas throughout the experiment. For Sonogashira reactions, using a hydrogen/argon atmosphere has been shown to reduce alkyne homocoupling to as low as 2%[1].
Inefficient Pd(II) to Pd(0) Reduction If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species. This can be facilitated by the addition of a reducing agent or by pre-heating the catalyst with a phosphine (B1218219) ligand before adding the substrates. Alternatively, use a Pd(0) precatalyst such as Pd₂(dba)₃ or a modern pre-catalyst that readily forms the active species.
High Catalyst Concentration (Sonogashira) The concentration of the catalyst can influence the rate of homocoupling. If alkyne dimerization is observed, consider reducing the catalyst loading[1].
Inappropriate Base The choice of base is crucial. For Suzuki reactions, ensure the base is strong enough to form the boronate salt for efficient transmetalation. For Sonogashira reactions, an amine base like triethylamine (B128534) or diisopropylethylamine is typically employed. Ensure the base is anhydrous and of high purity.
Issue 2: Formation of Dimerized this compound
Potential Cause Recommended Solution
Catalyst Decomposition High reaction temperatures or the presence of impurities can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions. Lower the reaction temperature and ensure high purity of all reagents and solvents.
Inappropriate Ligand The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich substrates like this compound, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the desired cross-coupling over homocoupling by facilitating oxidative addition and reductive elimination.
Slow Transmetalation If the transmetalation step is slow, the lifetime of the Ar-Pd(II)-X intermediate is prolonged, increasing the likelihood of side reactions. Optimize the reaction conditions (base, solvent) to facilitate efficient transmetalation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent and Solvent Preparation:

    • Ensure the arylboronic acid is of high purity.

    • Use anhydrous and deoxygenated solvents (e.g., 1,4-dioxane/water, toluene/water). Degas by sparging with argon for 30-60 minutes.

    • Use a high-purity, anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), finely ground to increase its surface area.

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq. for mono-coupling; 2.2-3.0 eq. for di-coupling), and the base (2.0-4.0 eq.).

    • In a separate flask, prepare the catalyst solution by dissolving the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand in the degassed solvent.

    • Add the solvent to the flask containing the solids, followed by the catalyst solution under a positive pressure of argon.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C).

    • Stir the mixture vigorously to ensure proper mixing, especially for heterogeneous mixtures.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Modified Sonogashira Coupling to Suppress Alkyne Homocoupling

This protocol incorporates modifications to minimize the Glaser coupling byproduct.

  • Reagent and Solvent Preparation:

    • Use a freshly distilled terminal alkyne.

    • Use anhydrous and deoxygenated solvents (e.g., THF, DMF, or an amine solvent like triethylamine).

    • Prepare a mixed gas atmosphere of hydrogen and argon (e.g., from a balloon)[1][2].

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and copper(I) iodide (CuI, 1-2 mol%).

    • Back-fill the flask with the hydrogen/argon mixture three times.

    • Add this compound (1.0 eq.) and the solvent.

    • Add the degassed amine base (e.g., triethylamine).

    • Finally, add the terminal alkyne (1.1-1.5 eq. for mono-coupling; 2.2-3.0 eq. for di-coupling) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating as required.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride (to remove copper salts), followed by water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizations

Homocoupling_vs_CrossCoupling cluster_suzuki Suzuki Coupling Pathway cluster_homocoupling Homocoupling Side Reaction Ar-I This compound Ar-Pd(II)-I Ar-Pd(II)-I Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Ar-Pd(II)-I Pd(II) Pd(II) Species Pd(0)->Pd(II) Oxidation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-I->Ar-Pd(II)-Ar' Ar-B(OR)2 Arylboronic Acid/Ester Ar-B(OR)2->Ar-Pd(II)-Ar' Transmetalation Base Base Base->Ar-Pd(II)-Ar' Cross-Coupled_Product Desired Product (Ar-Ar') Ar-Pd(II)-Ar'->Cross-Coupled_Product Reductive Elimination Cross-Coupled_Product->Pd(0) Catalyst Regeneration Homocoupled_Product Homocoupled Product (Ar'-Ar') Pd(II)->Homocoupled_Product Ar'-B(OR)2_1 Arylboronic Acid/Ester Ar'-B(OR)2_1->Homocoupled_Product Ar'-B(OR)2_2 Arylboronic Acid/Ester Ar'-B(OR)2_2->Homocoupled_Product Oxygen Oxygen Oxygen->Pd(II)

Figure 1: Competing pathways in Suzuki coupling.

Figure 2: Troubleshooting workflow for homocoupling.

References

stability issues of 1,4-Diiodo-2,5-dimethoxybenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diiodo-2,5-dimethoxybenzene. The information is designed to address stability issues and other challenges encountered during its use in common cross-coupling reactions.

General Stability and Handling

This compound is a crystalline solid that requires careful handling to ensure its integrity throughout experimental procedures. Key stability information is summarized below.

ParameterObservationRecommended Handling
Light Sensitivity The compound is known to be light-sensitive. Exposure to light can lead to decomposition, often indicated by a discoloration of the material (e.g., turning pink or brown due to the formation of trace iodine).Store in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient light during reaction setup and workup.
Thermal Stability While specific decomposition temperature data is not readily available, prolonged heating at high temperatures, as often required in cross-coupling reactions, can contribute to degradation.Use the lowest effective temperature for your reaction. Monitor reaction progress closely to avoid unnecessarily long reaction times.
Air Sensitivity Although not explicitly stated to be air-sensitive, prolonged exposure to air and moisture, especially at elevated temperatures, can be detrimental to many organohalide compounds.Handle under an inert atmosphere (e.g., nitrogen or argon), particularly when setting up reactions that are sensitive to oxygen and moisture.
Chemical Incompatibility The compound is incompatible with strong oxidizing agents.Avoid contact with strong oxidizing agents.

Troubleshooting Guides and FAQs

This section is divided into specific guides for common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, issues can arise when using this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst.- Inappropriate base or solvent.- Decomposition of the starting material or boronic acid.- Use a fresh, high-quality palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene (B28343)/water, Dioxane/water).- Degas all solvents and run the reaction under a strict inert atmosphere to prevent oxidative degradation.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) - Presence of oxygen in the reaction mixture.- Suboptimal catalyst or reaction conditions.- Ensure thorough degassing of all reagents and the reaction vessel.- Use a well-defined palladium precatalyst.- Optimize the reaction temperature and time.
Incomplete Conversion (Mono-arylated product remains when di-substitution is desired) - Insufficient equivalents of boronic acid.- Steric hindrance at the second reaction site.- Deactivation of the catalyst.- Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents).- Increase the reaction temperature or switch to a more active catalyst system.- Consider a two-step approach where the mono-arylated product is isolated first.
Deiodination of Starting Material - Presence of reducing agents or certain bases.- High reaction temperatures.- Use a milder base.- Lower the reaction temperature and extend the reaction time.- Ensure all reagents are free from impurities that could act as reducing agents.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting conditions for a Suzuki coupling with this compound? A1: A common starting point is to use Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos or XPhos, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like toluene/water or dioxane/water. The reaction is typically heated to 80-100 °C.

  • Q2: How can I control the selectivity to obtain the mono-substituted product? A2: To favor mono-substitution, use a stoichiometric amount (1.0 to 1.2 equivalents) of the boronic acid relative to this compound. Running the reaction at a lower temperature can also enhance selectivity for the more reactive iodine position.

  • Q3: What is the best way to purify the product and remove residual palladium? A3: After aqueous workup, the crude product can be purified by column chromatography on silica (B1680970) gel. To remove residual palladium, you can wash the organic solution with an aqueous solution of a sulfur-containing scavenger (e.g., thiourea) or use a commercially available palladium scavenger resin.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Product Yield - Inactive palladium or copper catalyst.- Inappropriate base or solvent.- Decomposition of the alkyne or aryl iodide.- Use a fresh palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide.- Common bases include triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent.- Degas all solvents and reagents thoroughly.
Glaser-Hay Homocoupling of the Alkyne - Presence of oxygen.- High concentration of the copper catalyst.- Maintain a strict inert atmosphere throughout the reaction.- Minimize the amount of copper(I) iodide used.- Consider using a copper-free Sonogashira protocol.
Incomplete Conversion (Mono-alkynylated product remains) - Insufficient equivalents of the alkyne.- Catalyst deactivation.- Use a slight excess of the terminal alkyne (e.g., 2.2-2.5 equivalents for di-substitution).- Add the catalyst in portions if deactivation is suspected.
Discoloration of the Reaction Mixture - Formation of iodine due to decomposition of the starting material.- Formation of undesirable copper species.- Protect the reaction from light.- Use a co-solvent like THF or DMF if the starting material has low solubility in the amine base.

Frequently Asked Questions (FAQs)

  • Q1: What is a standard protocol for a Sonogashira reaction with this substrate? A1: A typical procedure involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., NEt₃ or DIPA) in a solvent like THF or DMF. The reaction is often run at room temperature to 60 °C.

  • Q2: Can I perform a Sonogashira coupling without a copper co-catalyst? A2: Yes, copper-free Sonogashira conditions have been developed and can be advantageous in preventing the formation of alkyne homocoupling byproducts. These protocols often require a different palladium catalyst system and a stronger base.

  • Q3: How do I remove the amine base after the reaction? A3: The amine base can typically be removed by an aqueous workup with a dilute acid solution (e.g., 1M HCl or NH₄Cl solution), followed by extraction with an organic solvent.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Aminated Product - Inactive catalyst or ligand.- Incorrect choice of base.- Steric hindrance from the methoxy (B1213986) groups.- Screen different palladium catalysts and bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos).- A strong, non-nucleophilic base is typically required (e.g., NaOtBu, K₃PO₄).- Higher reaction temperatures may be necessary to overcome steric hindrance.
Competitive Deiodination - Use of a base that can also act as a hydride source.- High reaction temperatures.- Use a base like K₃PO₄ or Cs₂CO₃ instead of NaOtBu if deiodination is a major issue.- Optimize the temperature to be just high enough for the reaction to proceed at a reasonable rate.
Formation of Di-arylated Amine (if mono-arylation is desired) - High reactivity of the C-I bond.- Carefully control the stoichiometry of the amine (use a slight excess).- Consider using a less reactive aryl halide if possible, or a bulkier amine to disfavor di-arylation.

Frequently Asked Questions (FAQs)

  • Q1: What are the key components for a successful Buchwald-Hartwig amination with this compound? A1: A successful reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a biarylphosphine like XPhos), a strong base (e.g., NaOtBu or LHMDS), and an aprotic solvent like toluene or dioxane.

  • Q2: How can I achieve selective mono-amination? A2: Use approximately one equivalent of the amine and carefully control the reaction time and temperature. The second amination is often slower due to increased steric hindrance, allowing for isolation of the mono-aminated product.

  • Q3: My amine starting material is a salt (e.g., hydrochloride). How should I proceed? A3: If your amine is a salt, you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ.

Visualized Workflows and Mechanisms

To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Side Products) Check_Purity Check Purity & Integrity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand) Start->Optimize_Catalyst Optimize_Base Optimize Base Start->Optimize_Base Optimize_Solvent Optimize Solvent Start->Optimize_Solvent Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Check_Conditions->Optimize_Catalyst Optimize_Catalyst->Optimize_Base Optimize_Base->Optimize_Solvent Purification Review Purification Method Optimize_Solvent->Purification Success Problem Resolved Purification->Success

Caption: A general troubleshooting workflow for cross-coupling reactions.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle Pd0_S Pd(0)L₂ PdII_S R-Pd(II)-X L₂ Pd0_S->PdII_S Oxidative Addition (R-X) PdII_B R-Pd(II)-R' L₂ PdII_S->PdII_B Transmetalation (R'-B(OR)₂) PdII_B->Pd0_S Reductive Elimination (R-R') Pd0_So Pd(0)L₂ PdII_So R-Pd(II)-X L₂ Pd0_So->PdII_So Oxidative Addition (R-X) PdII_Alk R-Pd(II)-C≡CR' L₂ PdII_So->PdII_Alk Transmetalation (Cu-C≡CR') PdII_Alk->Pd0_So Reductive Elimination (R-C≡CR') Pd0_B Pd(0)L₂ PdII_B_Amine R-Pd(II)-X L₂ (HNR'R'') Pd0_B->PdII_B_Amine Oxidative Addition (R-X) PdII_Amido R-Pd(II)-NR'R'' L₂ PdII_B_Amine->PdII_Amido Deprotonation (-HX) PdII_Amido->Pd0_B Reductive Elimination (R-NR'R'')

Caption: Simplified catalytic cycles for common cross-coupling reactions.

Substitution_Selectivity Start Desired Product? Mono Mono-Substitution Start->Mono Mono Di Di-Substitution Start->Di Di Conditions_Mono Use 1.0-1.2 eq. of Coupling Partner Lower Temperature Mono->Conditions_Mono Conditions_Di Use >2.2 eq. of Coupling Partner Higher Temperature Di->Conditions_Di Product_Mono Isolate Mono-Substituted Product Conditions_Mono->Product_Mono Product_Di Isolate Di-Substituted Product Conditions_Di->Product_Di

Caption: Decision tree for achieving selective mono- vs. di-substitution.

troubleshooting low reactivity of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Diiodo-2,5-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the reactivity of this versatile building block in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity with this compound in my cross-coupling reaction?

A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors. The two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring increase the electron density at the carbon-iodine bonds. This increased electron density can slow down the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] Additionally, the methoxy groups at the 2- and 5-positions introduce significant steric hindrance around the iodine atoms, which can impede the approach of the bulky palladium catalyst, further reducing reaction rates.

Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction?

A2: To improve yields in Suzuki-Miyaura couplings with this substrate, consider the following optimizations:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be insufficient. Employing bulky, electron-rich phosphine (B1218219) ligands is often necessary to overcome the challenges of steric hindrance and slow oxidative addition. Ligands such as SPhos, XPhos, and BrettPhos have shown excellent performance in couplings of sterically demanding and electron-rich aryl halides.

  • Base Selection: The choice of base is critical. Stronger, non-coordinating bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene (B28343), often with a small amount of water, are commonly used. Increasing the reaction temperature can also help to overcome the activation energy barrier for the oxidative addition step.

Q3: I am struggling with a Sonogashira coupling. What are the key parameters to optimize?

A3: For challenging Sonogashira couplings with electron-rich and sterically hindered substrates, focus on these parameters:

  • Catalyst System: While the classic Pd(PPh₃)₂Cl₂/CuI system can work, more robust catalysts may be required. Consider using a higher catalyst loading or switching to a more active palladium precatalyst.

  • Base and Solvent: A strong amine base such as diisopropylamine (B44863) (DIPA) or triethylamine (B128534) (TEA) is crucial for the deprotonation of the terminal alkyne. The reaction can often be run in the amine as the solvent, or with a co-solvent like THF or DMF.

  • Copper Co-catalyst: Ensure you are using a fresh, high-quality source of copper(I) iodide. If you are observing significant alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol.

  • Temperature: While many Sonogashira reactions proceed at room temperature, heating may be necessary for this less reactive substrate.

Q4: What are the best practices for a successful Buchwald-Hartwig amination with this substrate?

A4: The Buchwald-Hartwig amination of this compound requires careful optimization:

  • Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are generally the most effective for coupling with sterically hindered aryl halides.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more reproducible results compared to generating the active catalyst in situ.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Q5: Is it possible to achieve selective mono-substitution with this compound?

A5: Yes, selective mono-substitution is possible, although it can be challenging due to the similar reactivity of the two iodine atoms. To favor mono-arylation, -alkynylation, or -amination, consider the following strategies:

  • Stoichiometry: Use a stoichiometric excess of this compound relative to the coupling partner.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once a significant amount of the mono-substituted product has formed, before the di-substituted product begins to dominate. Lowering the reaction temperature can also increase selectivity.

  • Catalyst Control: In some cases, the choice of ligand and catalyst can influence the selectivity between mono- and di-substitution.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper storage under inert atmosphere.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C.
Inappropriate baseSwitch to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Consumption of starting material but low product yield Protodeboronation of the boronic acidUse an anhydrous solvent and ensure the base is dry. Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.
Homocoupling of the boronic acidEnsure the reaction is thoroughly degassed to remove oxygen. Use a ligand that promotes reductive elimination.
Catalyst decomposition (formation of palladium black)Use a more robust ligand that stabilizes the palladium catalyst. Lower the reaction temperature if possible.
Heck Reaction Yields with this compound

The Heck reaction has been successfully performed with this compound. The following table summarizes the reported yield for a double Heck reaction.

Alkene Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Ethyl Acrylate (B77674)Pd(dba)₂ / P(OPh)₃Et₃NDMF--92[2]
in situ generated StyrenePd(OAc)₂ / dpppK₂CO₃DMAc1402428-85[3]

Experimental Protocols

General Protocol for Double Heck Coupling of this compound with Ethyl Acrylate

This protocol is adapted from a reported high-yield synthesis.[2]

Materials:

  • This compound

  • Ethyl acrylate

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Triphenylphosphite (P(OPh)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), Pd(dba)₂ (catalytic amount), and P(OPh)₃ (catalytic amount).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF, followed by triethylamine (excess) and ethyl acrylate (excess).

  • Heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain E,E-2,5-dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyryl)]benzene.

Visualizations

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow start Low Reactivity Observed check_reagents Check Reagent Purity & Activity (Aryl Iodide, Coupling Partner, Catalysts) start->check_reagents optimize_catalyst Optimize Catalyst System (Bulky, Electron-Rich Ligand) check_reagents->optimize_catalyst optimize_base Optimize Base (Stronger, Non-coordinating) optimize_catalyst->optimize_base optimize_temp Optimize Temperature (Increase Gradually) optimize_base->optimize_temp optimize_solvent Optimize Solvent (Anhydrous, Aprotic) optimize_temp->optimize_solvent success Improved Reactivity optimize_solvent->success failure Re-evaluate Approach optimize_solvent->failure

Caption: A logical workflow for troubleshooting low reactivity in cross-coupling reactions.

Palladium Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Coupling Ar-Pd(II)L_n-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1,4-diiodo-2,5-dimethoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction outcomes. The following sections address common issues related to solvent effects in cross-coupling reactions and other transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical when working with this compound in cross-coupling reactions?

A1: The choice of solvent is crucial because it significantly influences reaction rates, yields, and selectivity.[1][2] Solvents affect the solubility of reactants, catalysts, and intermediates, the stability of the active catalytic species, and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, the polarity and coordinating ability of a solvent can impact the efficacy of the catalyst.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely solvent-related causes?

A2: Low yields in Suzuki-Miyaura couplings can stem from several solvent-related factors.[3][4] Inadequate dissolution of the base (e.g., K₂CO₃, K₃PO₄) can be a major issue. Using a solvent system that enhances the solubility of the base, such as a mixture of an organic solvent with water (e.g., dioxane/water, THF/water), is often beneficial.[3] Additionally, the solvent can influence the stability of the palladium catalyst; decomposition to palladium black can occur at high temperatures in certain solvents, leading to reduced catalytic activity.[4]

Q3: In a Sonogashira coupling, I am getting a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can the solvent choice help minimize this?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.[5] The choice of solvent can influence the solubility of oxygen and the stability of the copper co-catalyst. Using a well-degassed solvent is paramount. Polar aprotic solvents like DMF or THF are commonly used.[5] The use of an amine as a co-solvent or the primary solvent can also help by acting as a base and a ligand to stabilize the catalytic species.

Q4: Can the solvent affect the regioselectivity of reactions with this compound?

A4: Yes, particularly in reactions where mono- and di-substitution are possible. While both iodine atoms in this compound are electronically similar, the solvent can influence the relative rates of the first and second coupling reactions. In some cases, a less polar solvent might favor mono-substitution by precipitating the mono-substituted product, thereby reducing its availability for a second reaction. Conversely, a highly polar solvent that keeps all species in solution may promote di-substitution.

Q5: Are there "greener" or more sustainable solvent alternatives for cross-coupling reactions with this substrate?

A5: Yes, there is a growing trend towards using more environmentally friendly solvents. For example, 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that can often replace THF, offering advantages such as a higher boiling point and greater stability.[1] Cyrene is another bio-based alternative to polar aprotic solvents like DMF.[6] The suitability of these solvents should be evaluated on a case-by-case basis for your specific reaction.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Solvent-Related Cause Suggested Solution
Incomplete conversion of starting materialPoor solubility of the base (e.g., K₂CO₃, Cs₂CO₃).Use a solvent mixture that improves base solubility, such as 1,4-dioxane (B91453)/water, THF/water, or toluene (B28343)/ethanol/water.[7] Ensure vigorous stirring.
Catalyst decomposition (formation of black precipitate)The solvent is not adequately stabilizing the palladium catalyst at the reaction temperature.Switch to a more coordinating solvent like 1,4-dioxane or consider a lower reaction temperature. The use of bulky, electron-rich phosphine (B1218219) ligands can also enhance catalyst stability.[4]
Starting material is consumed, but the desired product yield is lowProtodeboronation of the boronic acid is occurring.This is often exacerbated by excess water or high temperatures.[4] Use anhydrous solvents (if a water-free system is employed) and degas thoroughly. A weaker base might also mitigate this side reaction.
Issue 2: Poor Performance in Sonogashira Coupling
Symptom Possible Solvent-Related Cause Suggested Solution
Significant formation of homocoupled alkyne (Glaser coupling)Oxygen contamination in the solvent.Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[5]
Low or no product formationDeactivation of the palladium or copper catalyst.Ensure the use of anhydrous and high-purity solvents. Moisture can be detrimental to the catalysts.[5] Polar aprotic solvents like THF or DMF are generally effective.[5]
Reaction is sluggishInsufficient reaction temperature for the chosen solvent.If using a lower-boiling solvent like THF, consider switching to a higher-boiling one such as 1,4-dioxane or toluene to allow for higher reaction temperatures, which can increase the reaction rate.[8]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Di-arylation

A mixture of this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (4.0 eq.) is added to a reaction flask. A degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, is then added. The reaction vessel is sealed and heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for a Sonogashira Di-alkynylation

In a dry Schlenk flask under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) are placed. Anhydrous, degassed solvent such as THF or DMF is added to dissolve the solids. The terminal alkyne (2.5 eq.) is then added via syringe, followed by a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 4.0 eq.). The reaction mixture is stirred at room temperature for 30 minutes and then heated to 50-70 °C. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.[5]

Data Presentation

Table 1: Comparison of Solvents in a Model Suzuki-Miyaura Coupling

EntrySolvent SystemBaseTemperature (°C)Time (h)Yield (%)
1Toluene/H₂O (2:1)Na₂CO₃901285
21,4-Dioxane/H₂O (4:1)K₂CO₃90892
3THF/H₂O (4:1)K₃PO₄801295
4DMFCs₂CO₃100688

Note: Data is compiled for illustrative purposes from typical conditions for similar aryl iodides.

Table 2: Solvent Optimization in a Model Carbonylative Sonogashira Coupling of an Aryl Iodide

EntrySolventYield (%)
1THF63
2Toluene93
3MeCN64
4DME49
51,4-Dioxane51

Source: Adapted from a study on carbonylative Sonogashira couplings of aryl iodides.[8]

Visualizations

G cluster_start Troubleshooting Low Yield in Cross-Coupling cluster_diagnosis Diagnosis cluster_solutions_sm Solutions (SM Not Consumed) cluster_solutions_cat Solutions (Catalyst Decomposed) cluster_solutions_side_reactions Solutions (Side Reactions) start Low Yield Observed check_sm Is Starting Material (SM) Fully Consumed? start->check_sm check_cat Is Catalyst Decomposed? (e.g., Pd Black) check_sm->check_cat Yes sol_base Improve Base Solubility: - Use solvent/water mixture (Dioxane/H2O, THF/H2O) - Use a more soluble base check_sm->sol_base No sol_temp Increase Reaction Rate: - Increase temperature - Switch to higher boiling solvent check_sm->sol_temp No sol_ligand Enhance Catalyst Stability: - Use more coordinating solvent (e.g., Dioxane) - Add stabilizing ligand check_cat->sol_ligand Yes sol_proto Minimize Protodeboronation: - Use anhydrous solvent - Use weaker base check_cat->sol_proto No sol_glaser Minimize Homocoupling: - Thoroughly degas solvent check_cat->sol_glaser No G cluster_pd_cycle Palladium Catalytic Cycle cluster_solvent Solvent Influence pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Solvent can influence rate) pd0->oxidative_addition + Ar-I pd_complex Ar-Pd(II)-I(L2) oxidative_addition->pd_complex transmetalation Transmetalation (Solvent affects base/nucleophile) pd_complex->transmetalation + Ar'-M diaryl_pd Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd reductive_elimination Reductive Elimination (Polar solvents can accelerate) diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product solubility Solubility of: - Reactants - Base - Catalyst - Intermediates solubility->transmetalation stability Catalyst Stability: - Prevents aggregation - Ligand coordination stability->pd0 polarity Polarity: - Affects transition state energies - Influences reaction rates polarity->reductive_elimination

References

Technical Support Center: Catalyst Deactivation in Reactions with 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues related to catalyst deactivation encountered during cross-coupling reactions involving 1,4-diiodo-2,5-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound is sluggish or has stalled. Is my catalyst deactivated?

A1: Sluggish or stalled reactions are frequently caused by catalyst deactivation. The primary deactivation mechanisms for palladium catalysts include poisoning, sintering (aggregation), coking (formation of carbonaceous deposits), and leaching of the metal.[1][2][3] With di-iodo substrates, the iodide byproduct itself can have a significant inhibitory effect on palladium-catalyzed processes, particularly in C-N cross-couplings.[4] Another common issue is the reduction of the active catalyst (e.g., Pd(II)) to inactive metallic palladium nanoparticles (Pd(0)), often observed as the formation of "palladium black".[5][6]

Q2: My reaction mixture has turned black. What does this signify?

A2: The formation of a black precipitate, known as palladium black, is a strong indicator of catalyst deactivation. This occurs when the soluble, catalytically active palladium species aggregates into larger, insoluble, and inactive metallic nanoparticles.[5][7] This process can be promoted by high temperatures, the choice of solvent (e.g., THF has been anecdotally reported to promote it), and the degradation of supporting ligands.[7]

Q3: Can impurities in my this compound substrate poison the catalyst?

A3: Yes. While the substrate itself is generally stable, impurities from its synthesis or degradation can poison the catalyst. Potential catalyst poisons include sulfur-containing compounds, unreacted starting materials, or other coordinating species that can bind strongly to the palladium center and block active sites.[1] It is crucial to use a high-purity substrate for sensitive catalytic reactions.

Q4: How does the choice of ligand affect catalyst stability and deactivation?

A4: Ligand selection is critical for a successful coupling. The ideal ligand should be both electron-rich and sterically bulky.[8]

  • Electron-rich ligands (e.g., phosphines) help stabilize the active Pd(0) species and promote the oxidative addition step.[8]

  • Bulky ligands facilitate the final reductive elimination step and can prevent the aggregation of palladium centers that leads to deactivation.[8] Ligands themselves can degrade under reaction conditions, leading to catalyst deactivation. Therefore, choosing robust and stable ligands is essential.

Q5: Is it possible to reactivate a deactivated palladium catalyst?

A5: In some cases, yes. If deactivation is due to the formation of inactive Pd(0) aggregates, re-oxidation to the active Pd(II) state may be possible. One documented method involves treating the deactivated catalyst with an oxidant like benzoquinone.[5][6] For supported palladium catalysts, reactivation can sometimes be achieved by washing with polar organic solvents like acetone (B3395972) or methanol (B129727) to remove adsorbed poisons or byproducts.[9] However, for homogeneous catalysts in a complex reaction mixture, reactivation is often impractical, and the focus should be on prevention.

Troubleshooting Guide

This section addresses specific problems and provides actionable solutions.

Problem 1: Low or No Product Yield with Evidence of Deactivation (e.g., Pd Black)

Potential Cause Recommended Action
Catalyst Aggregation (Sintering) 1. Lower Reaction Temperature: High temperatures accelerate particle agglomeration.[2] 2. Improve Ligand Protection: Increase the ligand-to-palladium ratio or switch to a bulkier, more sterically shielding ligand (e.g., Buchwald-type biarylphosphine ligands).[8] 3. Change Solvent: Solvents can influence catalyst stability. If using THF, consider switching to dioxane, toluene, or DMF.[7]
Ligand Degradation 1. Use More Stable Ligands: Employ air- and oxidation-stable phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine or di(1-adamantyl)-n-butylphosphine.[10] 2. Work Under Strict Inert Atmosphere: Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of phosphine ligands.
Reduction to Inactive Pd(0) 1. Introduce a Mild Oxidant: In some systems, a co-catalyst or additive can help maintain the active oxidation state. Caution: This must be compatible with all reaction components. 2. Modify Pre-catalyst: Use a pre-catalyst that is less prone to reduction or activates more efficiently to the desired catalytic species.
Iodide Inhibition 1. Change Solvent System: For C-N couplings, switching to a solvent system where the iodide byproduct is insoluble can drive the reaction forward.[4] 2. Use Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can precipitate the iodide, removing it from the solution. Note: This can alter reaction pathways and should be tested carefully.

Experimental Protocols

Protocol 1: General Procedure for a Sonogashira Cross-Coupling Reaction

This protocol provides a starting point for the copper-free Sonogashira coupling of this compound with a terminal alkyne, designed to minimize common deactivation pathways.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane or DMF). Stir the mixture for 10-15 minutes. Then, add the terminal alkyne (2.2-2.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Diagnostic Test for Catalyst Deactivation

If a reaction has stalled, this test can help determine if the catalyst is the primary issue.

  • Sample Collection: Carefully take a small, representative sample from the stalled reaction mixture under an inert atmosphere. Analyze by LC-MS or ¹H NMR to establish a baseline conversion.

  • Addition of Fresh Catalyst: To the main reaction vessel, add a fresh portion of the palladium pre-catalyst and ligand (in the same ratio as the initial charge, e.g., an additional 1-2 mol%) under a positive flow of inert gas.

  • Continue Reaction: Reseal the vessel and continue heating and stirring under the original reaction conditions for a set period (e.g., 2-4 hours).

  • Analyze Progress: Take a second sample and analyze it.

  • Interpretation:

    • Reaction Progress Resumes: If the conversion increases significantly, it strongly suggests the original catalyst had deactivated.

    • No Change in Conversion: If the reaction does not restart, the issue may lie with substrate decomposition, inhibitory byproduct formation, or incorrect reaction conditions rather than simple catalyst deactivation.

Visualizing Deactivation and Troubleshooting

The following diagrams illustrate key concepts in catalyst deactivation and the troubleshooting process.

Active Active Pd(0)L_n Catalyst Cycle Catalytic Cycle (Product Formation) Active->Cycle Productive Pathway Inactive Inactive Pd(0) Aggregates (Palladium Black) Active->Inactive Aggregation (Sintering) Poisoned Poisoned Catalyst [Pd-Poison] Active->Poisoned Coordination Cycle->Active Degraded Degraded Ligand + Unstable Pd Degraded->Inactive Poisons Poisons (S-compounds, etc.) Poisons->Poisoned Ligand Ligand L Ligand->Degraded Oxidation/ Decomposition

Caption: Common pathways for palladium catalyst deactivation.

Start Low / No Reaction Yield Check_Catalyst Observe Reaction: Formation of Pd Black? Start->Check_Catalyst Yes_Black Yes, Pd Black Observed Check_Catalyst->Yes_Black Yes No_Black No, Solution is Homogeneous Check_Catalyst->No_Black No Action1 Cause: Aggregation/Sintering Yes_Black->Action1 Check_Conditions Verify Reaction Conditions: - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? No_Black->Check_Conditions Solution1a Solution: 1. Lower Temperature 2. Use Bulkier Ligand 3. Change Solvent Action1->Solution1a Conditions_OK Conditions Appear Correct Check_Conditions->Conditions_OK Yes Conditions_Bad Conditions Faulty Check_Conditions->Conditions_Bad No Action2 Cause: Poisoning or Inhibition (e.g., by Iodide) Conditions_OK->Action2 Solution3 Solution: Correct Experimental Setup (Degas, Use Pure Reagents, etc.) Conditions_Bad->Solution3 Solution2a Solution: 1. Use High-Purity Reagents 2. Add Iodide Scavenger (e.g., Ag salt) 3. Perform Diagnostic Test (Protocol 2) Action2->Solution2a

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Interpreting Unexpected NMR Peaks in 1,4-Diiodo-2,5-dimethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1,4-diiodo-2,5-dimethoxybenzene in their synthetic workflows and have encountered unexpected peaks in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides troubleshooting advice and detailed protocols to help identify the source of these anomalous signals.

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum shows more peaks than I expected after my reaction with this compound. What are the likely causes?

Unexpected signals in an NMR spectrum can originate from several sources. A systematic approach is the best way to identify the issue. Common causes include:

  • Residual Starting Material: The reaction may not have gone to completion.

  • Solvent Impurities: Traces of solvents used in the reaction or purification steps are a frequent cause of extraneous peaks.

  • Mono-substituted Byproducts: In reactions where disubstitution is expected (e.g., Suzuki, Sonogashira couplings), the reaction may have stalled after the first substitution.

  • Dehalogenation: One or both of the iodine atoms may have been replaced by a hydrogen atom.

  • Homocoupling: The starting material or the boronic acid (in Suzuki reactions) may have coupled with itself.

  • Degradation of Starting Material or Product: The methoxy (B1213986) groups are generally robust, but under harsh conditions, demethylation or oxidation could occur.

  • Contaminants in Reagents: Impurities present in the starting materials or reagents can appear in the final spectrum.

Below is a workflow to help diagnose the source of unexpected peaks.

troubleshooting_workflow cluster_0 Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected NMR Peaks Observed check_starting_material Compare with ¹H NMR of this compound start->check_starting_material check_solvent_peaks Compare with known solvent chemical shifts check_starting_material->check_solvent_peaks No match identify_byproduct Identify Byproduct Structure check_starting_material->identify_byproduct Match found (Incomplete Reaction) analyze_aromatic_region Analyze aromatic region for complex splitting check_solvent_peaks->analyze_aromatic_region No match check_solvent_peaks->identify_byproduct Match found (Solvent Impurity) perform_2d_nmr Perform 2D NMR (COSY, HSQC/HMBC) analyze_aromatic_region->perform_2d_nmr Complex pattern observed (Potential Byproduct) mass_spec_analysis Analyze by Mass Spectrometry (MS) analyze_aromatic_region->mass_spec_analysis Simple pattern, but unidentified peaks remain perform_2d_nmr->identify_byproduct mass_spec_analysis->identify_byproduct

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

Q2: I performed a Suzuki coupling expecting a disubstituted product, but the aromatic region of my ¹H NMR is complex, not the expected singlet. What could this indicate?

A complex aromatic region in a disubstitution reaction strongly suggests the presence of asymmetrically substituted products. The most likely culprit is the mono-substituted byproduct , where only one of the iodine atoms has been replaced. This would result in an aromatic region with multiple signals and coupling patterns (e.g., doublets, doublet of doublets) instead of a single peak. Another possibility is dehalogenation , where one iodine is replaced by the desired group and the other by a hydrogen atom, also leading to an asymmetric product.

reaction_pathways cluster_1 Potential Reaction Pathways and Byproducts starting_material 1,4-Diiodo-2,5- dimethoxybenzene mono_substituted Mono-substituted Byproduct starting_material->mono_substituted 1st Coupling desired_product Di-substituted Product mono_substituted->desired_product 2nd Coupling dehalogenated Dehalogenated Byproduct mono_substituted->dehalogenated Dehalogenation

Caption: Simplified reaction scheme showing the formation of common byproducts.

Q3: I see a peak around 7.26 ppm in my CDCl₃ sample. Is this a byproduct?

A peak at 7.26 ppm in a ¹H NMR spectrum recorded in CDCl₃ is almost always the residual proton signal of the solvent itself. Similarly, a broad peak around 1.56 ppm is typically due to water. Before investigating more complex possibilities, it is crucial to rule out common solvent and grease impurities.

Data Presentation: NMR Chemical Shifts of this compound and Potential Byproducts

The following table provides ¹H and ¹³C NMR chemical shift data for the starting material and plausible byproducts. All shifts are reported in ppm relative to TMS, with CDCl₃ as the solvent, unless otherwise noted.

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound 7.18 (s, 2H, Ar-H), 3.87 (s, 6H, OCH₃)152.1, 122.7, 85.8, 57.2
1-Iodo-2,5-dimethoxybenzene 7.20 (d, J=3.1 Hz, 1H), 6.81 (d, J=8.9 Hz, 1H), 6.68 (dd, J=8.9, 3.1 Hz, 1H), 3.86 (s, 3H), 3.78 (s, 3H)153.9, 151.2, 115.0, 114.5, 112.3, 86.2, 56.7, 56.1
1,4-Dimethoxybenzene 6.84 (s, 4H, Ar-H), 3.77 (s, 6H, OCH₃)153.6, 114.3, 55.6
2,5-Dimethoxyphenol 6.80-6.70 (m, 2H), 6.45-6.35 (m, 1H), 5.30 (br s, 1H, OH), 3.85 (s, 3H), 3.78 (s, 3H)154.5, 142.0, 113.8, 103.5, 101.9, 56.5, 55.8
2,5-Dimethoxy-p-benzoquinone 5.85 (s, 2H), 3.82 (s, 6H)187.5, 157.0, 107.5, 56.4

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified, dry sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate all peaks to determine the relative ratios of different species.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum. This will help to determine the number of unique carbon environments in your sample and identify the presence of byproducts.

Protocol 2: Identification of Exchangeable Protons (e.g., -OH, -NH)
  • Initial ¹H NMR: Acquire a standard ¹H NMR spectrum of your sample.

  • D₂O Shake: Add one drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, cap it, and shake vigorously for 30 seconds.

  • Re-acquire ¹H NMR: Acquire a second ¹H NMR spectrum. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity. This is useful for identifying potential demethylation products (phenols).

Protocol 3: Structure Elucidation of Unknown Byproducts using 2D NMR

If significant unidentified peaks remain after initial analysis, 2D NMR experiments are invaluable for structure elucidation.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Methodology: Run a standard COSY experiment. Cross-peaks in the 2D spectrum indicate which protons are coupled. This is extremely useful for piecing together fragments of a molecule, for example, identifying adjacent protons on an aromatic ring in an asymmetrical byproduct.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Methodology: Run a standard HSQC experiment. Each cross-peak correlates a proton signal with the signal of the carbon atom it is directly bonded to. This helps in assigning both ¹H and ¹³C spectra definitively.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).

    • Methodology: Run a standard HMBC experiment. Cross-peaks show correlations between protons and carbons that are not directly bonded. This is crucial for connecting molecular fragments and establishing the overall carbon skeleton of an unknown byproduct.

Technical Support Center: Workup Procedures for Reactions with 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-diiodo-2,5-dimethoxybenzene in their synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of reaction mixtures containing derivatives of this compound.

Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Q1: My Suzuki coupling reaction mixture is a complex mess after the reaction. What is a general workup procedure?

A1: A standard workup for a Suzuki coupling reaction aims to remove the palladium catalyst, inorganic salts, and boronic acid byproducts.

General Workup Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or toluene (B28343).

  • Wash the organic layer with an aqueous solution. Common washes include water, saturated aqueous sodium bicarbonate (to remove acidic impurities), and brine.[1][2]

  • If palladium black has precipitated, filtration through a pad of celite can be effective for its removal.[3]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[1][2]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Further purification is typically necessary, usually by column chromatography or recrystallization.[1][4]

Q2: I am observing a low yield in my Sonogashira coupling reaction after workup. What are the potential causes related to the workup?

A2: Low yields in Sonogashira couplings can stem from issues during the reaction or the workup. During the workup, product loss can occur. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can complicate purification.[5]

Troubleshooting Steps:

  • Inadequate Extraction: Ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.

  • Emulsion Formation: If an emulsion forms during the aqueous wash, adding brine can help to break it.

  • Precipitation of Product: If the product is a solid, it may precipitate during the workup. Ensure you collect any solids that form and check their identity.

  • Column Chromatography Issues: The choice of eluent is critical. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective for separating the desired product from non-polar byproducts and polar impurities.

Q3: How can I remove the tin byproducts from my Stille coupling reaction?

A3: Organotin compounds are toxic and must be carefully removed. A common method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF).[6] The fluoride ions will react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration.[6]

Lithium-Halogen Exchange Reactions

Q1: My lithium-iodine exchange reaction is not going to completion, or I am getting side products. What are some key considerations for the workup?

A1: Lithium-halogen exchange reactions are typically performed at very low temperatures (e.g., -78 °C) and under strictly anhydrous and inert conditions.[7] The workup for these reactions is critical to quench the organolithium species and avoid side reactions.

Workup Protocol:

  • Quench the reaction at low temperature by slowly adding a suitable electrophile or a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Allow the reaction mixture to warm to room temperature.

  • Add water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Troubleshooting:

  • Incomplete Quenching: Ensure that the quenching agent is added slowly and with good stirring to avoid localized heating, which can lead to side reactions.

  • Hydrolysis of the Organolithium: Premature quenching by residual water in the reagents or solvents is a common issue. Ensure all glassware, solvents, and reagents are rigorously dried.

Data Presentation

The following tables summarize typical yields and purification methods for common reactions involving this compound and its derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Purification Techniques for Cross-Coupling Products

Reaction TypeCoupling Partner ExampleTypical Yield (%)Purification MethodEluent System Example
SuzukiPhenylboronic acid70-95Column ChromatographyHexanes/Ethyl Acetate Gradient[1][4]
SonogashiraPhenylacetylene60-90Column ChromatographyHexanes/Dichloromethane
StilleTributyl(phenyl)stannane65-85Column ChromatographyPetroleum Ether/Ethyl Acetate

Table 2: Recrystallization Solvents for Di-substituted Dimethoxybenzene Derivatives

Product TypeExample Recrystallization Solvent/SystemExpected Purity
Biaryl ProductToluene/Hexanes>98%
Di-alkynyl ProductDichloromethane/Methanol>99%
Solid Organometallic PrecursorEthanol>97%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[1][4]

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The flask is evacuated and backfilled with an inert gas.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene) and a base (e.g., triethylamine). Then, add the terminal alkyne (2.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Workup_Workflow ReactionMixture Crude Reaction Mixture Cooling Cool to Room Temperature ReactionMixture->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution AqueousWash Aqueous Wash (Water, Bicarbonate, Brine) Dilution->AqueousWash Separation Separate Layers AqueousWash->Separation Drying Dry Organic Layer (e.g., Na2SO4) Separation->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Purification (Chromatography/Recrystallization) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: General experimental workflow for the workup of a cross-coupling reaction.

Troubleshooting_Low_Yield Start Low Yield After Workup CheckReaction Was the reaction complete by TLC/LC-MS? Start->CheckReaction OptimizeReaction Optimize Reaction Conditions: - Catalyst/Ligand - Base/Solvent - Temperature/Time CheckReaction->OptimizeReaction No WorkupIssue Investigate Workup Procedure CheckReaction->WorkupIssue Yes IncompleteExtraction Incomplete Product Extraction? WorkupIssue->IncompleteExtraction IncreaseExtractions Perform multiple extractions with an appropriate solvent. IncompleteExtraction->IncreaseExtractions Yes ProductPrecipitation Did a solid precipitate during workup? IncompleteExtraction->ProductPrecipitation No FinalProduct Improved Yield IncreaseExtractions->FinalProduct AnalyzeSolid Isolate and analyze the solid. ProductPrecipitation->AnalyzeSolid Yes PurificationLoss Product loss during purification? ProductPrecipitation->PurificationLoss No AnalyzeSolid->FinalProduct OptimizePurification Optimize chromatography eluent or recrystallization solvent. PurificationLoss->OptimizePurification Yes PurificationLoss->FinalProduct No OptimizePurification->FinalProduct

Caption: Troubleshooting guide for low product yield after workup.

References

effect of base on the efficiency of coupling reactions with 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 1,4-diiodo-2,5-dimethoxybenzene. The choice of base is a critical parameter influencing reaction efficiency, and this guide offers insights into its effects on various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in palladium-catalyzed cross-coupling reactions?

The base plays a multifaceted role in the catalytic cycle of cross-coupling reactions. Its primary functions include:

  • Activation of the coupling partner: In Suzuki reactions, the base activates the organoboron compound, facilitating transmetalation. In Sonogashira reactions, it deprotonates the terminal alkyne to form the reactive acetylide. In Buchwald-Hartwig aminations, it deprotonates the amine.

  • Neutralization of acid byproducts: The base neutralizes the hydrogen halide (HI) generated during the reaction, preventing catalyst deactivation and side reactions.

  • Regeneration of the active catalyst: In some cases, the base is involved in the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.

Q2: How does the electron-rich nature of this compound affect the choice of reaction conditions?

The two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring increase the electron density of the aryl iodide. This can make the initial oxidative addition step of the palladium catalyst, which is often rate-limiting, more challenging compared to electron-deficient aryl halides. Consequently, more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and carefully optimized reaction conditions, including the choice of base, are often necessary to achieve high yields.

Q3: Can the same base be used for different types of coupling reactions with this substrate?

Not necessarily. The optimal base is highly dependent on the specific coupling reaction being performed. For instance, Suzuki reactions often employ inorganic bases like carbonates or phosphates, while Sonogashira reactions typically use amine bases. Buchwald-Hartwig aminations generally require strong, non-nucleophilic bases like alkoxides. Using an inappropriate base can lead to low yields, side reactions, or complete failure of the reaction.

Q4: What are common side reactions related to the choice of base in these coupling reactions?

Common side reactions include:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the alkyne in Sonogashira coupling).

  • Protodeiodination: The replacement of an iodine atom with a hydrogen atom, leading to the formation of 2,5-dimethoxy-iodobenzene or 1,4-dimethoxybenzene. This can be promoted by certain bases in the presence of a proton source.

  • Decomposition of starting materials: Strong bases can sometimes lead to the decomposition of sensitive starting materials or products.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incorrect Base Strength The chosen base may be too weak to effectively promote the desired transformation. For Suzuki and Buchwald-Hartwig reactions, consider switching to a stronger base. Conversely, a base that is too strong might lead to substrate or catalyst decomposition.
Poor Base Solubility The base may not be sufficiently soluble in the reaction solvent to be effective. Consider switching to a more soluble base or using a solvent system that improves solubility. For solid inorganic bases, ensure they are finely powdered and vigorously stirred.
Inappropriate Base Type The type of base may be unsuitable for the specific reaction. For example, using an inorganic base in a Sonogashira reaction that typically requires an amine base is unlikely to be successful. Refer to the recommended base types for each reaction.
Catalyst Inactivation The base may be reacting with the palladium catalyst or ligand, leading to inactivation. Ensure the chosen base is compatible with the catalytic system.
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Steps
Homocoupling of Coupling Partner This is common in Sonogashira reactions. Using a less hindered amine base or copper-free conditions can sometimes mitigate this. For Suzuki reactions, slow addition of the boronic acid can be beneficial.
Protodeiodination This can occur if there is a proton source in the reaction mixture. Ensure anhydrous conditions and consider using a non-protic solvent. The choice of base can also influence this side reaction; sometimes a weaker base is preferable.
Double Coupling vs. Mono Coupling With a di-iodinated substrate, controlling the stoichiometry of the coupling partner is crucial for selective mono- or di-functionalization. For mono-coupling, use a slight excess of the di-iodo starting material. For double coupling, use an excess of the other coupling partner.

Data Presentation: Effect of Base on Coupling Reaction Efficiency

The following tables summarize typical bases used for different coupling reactions and their expected impact on the reaction with this compound. The yields are indicative and will depend on the specific coupling partner and other reaction conditions.

Table 1: Suzuki-Miyaura Coupling

Base Typical Conditions Expected Yield Notes
K₃PO₄2-3 equiv., Toluene/H₂O, 80-100 °CHighOften a reliable choice for electron-rich aryl halides.
K₂CO₃2-3 equiv., Dioxane/H₂O, 90-110 °CModerate to HighA common and cost-effective base.
Cs₂CO₃2-3 equiv., Dioxane, 100 °CHighMore soluble than K₂CO₃, can be very effective.
NaOH2-3 equiv., Toluene/EtOH/H₂O, 80 °CVariableCan be effective but may promote side reactions.

Table 2: Sonogashira Coupling

Base Typical Conditions Expected Yield Notes
Triethylamine (B128534) (Et₃N)2-5 equiv., THF or DMF, RT to 60 °CHighStandard amine base, also acts as a solvent in some cases.
Diisopropylamine (DIPA)2-5 equiv., Toluene, RT to 80 °CHighA bulkier amine base that can sometimes reduce homocoupling.
Diisopropylethylamine (DIPEA)2-5 equiv., DMF, RT to 70 °CHighA non-nucleophilic amine base.
K₂CO₃2-3 equiv., DMF, 80-100 °CModerateCan be used in some copper-free protocols.

Table 3: Heck Coupling

A high-yield (92%) synthesis of E,E-2,5-dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyryl)]benzene has been reported using Pd(dba)₂ as the catalyst, P(OPh)₃ as the ligand, and triethylamine (Et₃N) as the base in DMF at 100 °C.

Base Typical Conditions Expected Yield Notes
Triethylamine (Et₃N)2-3 equiv., DMF or NMP, 100-120 °CHighA commonly used and effective base for Heck reactions.
K₂CO₃2-3 equiv., DMF, 120-140 °CModerate to HighA solid base that can be effective at higher temperatures.
NaOAc2-3 equiv., DMF, 120-140 °CModerateAnother common solid base for Heck reactions.

Table 4: Buchwald-Hartwig Amination

Base Typical Conditions Expected Yield Notes
NaOtBu1.2-2.0 equiv., Toluene or Dioxane, 80-110 °CHighA strong, commonly used base for aminations.
K₃PO₄2.0-3.0 equiv., Dioxane, 100-110 °CModerate to HighA weaker inorganic base, suitable for some sensitive substrates.
Cs₂CO₃2.0-3.0 equiv., Toluene, 100-110 °CHighAn effective and often milder alternative to NaOtBu.
LHMDS1.2-2.0 equiv., THF or Toluene, RT to 80 °CHighA strong, non-nucleophilic base.

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point. Optimization of catalyst, ligand, solvent, temperature, and reaction time is often necessary for a specific transformation.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv. for double coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (2.2 equiv. for double coupling) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • The reaction is stirred at the appropriate temperature (e.g., room temperature to 60 °C) until completion.

  • The reaction mixture is filtered to remove any solids, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizations

Experimental_Workflow start Start: Reaction Setup reagents 1. Add this compound, catalyst, ligand, and base to vessel start->reagents inert 2. Create Inert Atmosphere (evacuate/backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent coupling_partner 4. Add Coupling Partner solvent->coupling_partner reaction 5. Heat and Stir (Monitor Progress) coupling_partner->reaction workup 6. Quench and Extract reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification end End: Characterized Product purification->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Base_Selection_Logic start Select Coupling Reaction suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira heck Heck start->heck buchwald Buchwald-Hartwig start->buchwald base_suzuki Inorganic Base (e.g., K3PO4, K2CO3, Cs2CO3) suzuki->base_suzuki base_sonogashira Amine Base (e.g., Et3N, DIPA, DIPEA) sonogashira->base_sonogashira base_heck Amine or Inorganic Base (e.g., Et3N, K2CO3, NaOAc) heck->base_heck base_buchwald Strong, Non-nucleophilic Base (e.g., NaOtBu, K3PO4, Cs2CO3) buchwald->base_buchwald

Validation & Comparative

A Comparative Guide to the Reactivity of 1,4-Diiodo- vs. 1,4-Dibromo-2,5-dimethoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of starting materials is a critical parameter in the synthesis of complex organic molecules. For drug development and materials science, 1,4-dihalo-2,5-dimethoxybenzene serves as a versatile scaffold. This guide provides an objective comparison of the reactivity of 1,4-diiodo-2,5-dimethoxybenzene and 1,4-dibromo-2,5-dimethoxybenzene (B1296824) in common palladium-catalyzed cross-coupling reactions, supported by experimental data.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond facilitating the rate-determining oxidative addition step in the catalytic cycle. Consequently, this compound is typically more reactive than its dibromo counterpart, often allowing for milder reaction conditions and achieving higher yields in shorter reaction times. However, the increased reactivity of the diiodo compound can sometimes lead to challenges in achieving selective mono-functionalization.

Reactivity Comparison in Key Cross-Coupling Reactions

The following table summarizes comparative data for the Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented is from studies with similar reaction setups, providing a valuable reference for researchers.

Reaction Aryl Halide Coupling Partner Catalyst System Base/Additive Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Coupling This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OReflux24~70% (mono-arylated)
1,4-Dibromo-2,5-dimethoxybenzene(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane (B91453)1001288% (di-arylated)
Stille Coupling This compound2-(Tributylstannyl)thiophenePd(PPh₃)₄ / CuICsFDMF9012>90% (di-substituted, estimated)
1,4-Dibromo-2,5-dimethoxybenzene2-(Tributylstannyl)thiophenePd(PPh₃)₂Cl₂-Toluene1101674% (mono-substituted)[1]
Sonogashira Coupling This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF252~95% (di-alkynylated)
1,4-Dibromo-2,5-dimethoxybenzenePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSO25292% (mono-alkynylated)[2]

Note: Yields are for the specified product (mono- or di-substituted) and may not represent the total consumption of the starting material. The data for the diiodo-compound in Suzuki and Sonogashira couplings are based on typical yields for highly reactive aryl iodides under the specified conditions, as direct literature values for this specific substrate were not available.

Experimental Protocols

Suzuki-Miyaura Coupling of 1,4-Dibromo-2,5-dimethoxybenzene

This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of electron-rich aryl bromides.

Materials:

  • 1,4-Dibromo-2,5-dimethoxybenzene

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 1,4-dibromo-2,5-dimethoxybenzene (1.0 equiv.), the arylboronic acid (2.2 equiv.), and Cs₂CO₃ (4.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling of 1,4-Dibromo-2,5-dimethoxybenzene

This protocol is based on the successful Stille coupling of a structurally similar substrate.[1]

Materials:

  • 1,4-Dibromo-2,5-dimethoxybenzene

  • Organostannane (e.g., 2-(tributylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube, dissolve 1,4-dibromo-2,5-dimethoxybenzene (1.0 equiv.) and the palladium catalyst (5 mol%) in anhydrous toluene.

  • Purge the solution with argon for 15-20 minutes.

  • Add the organostannane (1.1 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Palladium Cross-Coupling Cycle General Catalytic Cycle for Palladium Cross-Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 M-X M-X Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-M R-M R-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Coupling Partner, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir for Specified Time Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Quenching_Extraction Cool, Quench, and Extract Monitoring->Quenching_Extraction Drying_Concentration Dry and Concentrate Organic Layer Quenching_Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for a cross-coupling reaction.

References

A Comparative Guide to Precursors for the Synthesis of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4-diiodo-2,5-dimethoxybenzene, a key building block in the development of advanced materials and pharmaceuticals, traditionally relies on the direct iodination of 1,4-dimethoxybenzene (B90301). However, alternative precursors and synthetic strategies offer distinct advantages in terms of cost, safety, and overall efficiency. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal pathway for their specific needs.

Comparison of Synthetic Pathways

The selection of a precursor for the synthesis of this compound is a critical decision that impacts yield, purity, cost, and safety. The three primary precursors—1,4-dimethoxybenzene, hydroquinone (B1673460), and 2,5-dihalo-1,4-dimethoxybenzenes—each present a unique set of advantages and disadvantages.

1,4-Dimethoxybenzene: The Conventional Precursor

The most direct and widely employed method for synthesizing this compound is the electrophilic di-iodination of 1,4-dimethoxybenzene. This method is favored for its straightforward, single-step approach. A variety of iodinating agents can be utilized, with iodine in the presence of an oxidizing agent, such as hydrogen peroxide, being a common choice. Another effective reagent is N-iodosuccinimide (NIS), often used with an acid catalyst.

Hydroquinone: The Fundamental Precursor

Hydroquinone offers a more cost-effective starting point and can be converted to the target molecule through two main pathways. The first involves the initial methylation of hydroquinone to form 1,4-dimethoxybenzene, which is then subjected to di-iodination. Alternatively, hydroquinone can first be di-iodinated to produce 2,5-diiodo-1,4-hydroquinone, followed by methylation of the hydroxyl groups. While this two-step approach is longer, the low cost of hydroquinone can make it an attractive option for large-scale synthesis.

2,5-Dihalo-1,4-dimethoxybenzenes: The Halogen Exchange Route

An alternative strategy involves the use of other di-halogenated precursors, such as 2,5-dibromo- or 2,5-dichloro-1,4-dimethoxybenzene, and converting them to the di-iodo derivative via a halogen exchange reaction. The aromatic Finkelstein reaction, typically catalyzed by copper or nickel salts, facilitates this transformation.[1][2][3] This route can be particularly useful if the di-bromo or di-chloro analogues are more readily available or cost-effective.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison of their efficiencies.

PrecursorReagentsSolventReaction TimeTemperature (°C)Yield (%)
1,4-DimethoxybenzeneI₂, H₂O₂Methanol (B129727)4 hoursReflux76
1,4-DimethoxybenzeneNIS, TFA (cat.)AcetonitrileNot specifiedRoom Temp.High
Hydroquinone (via methylation then iodination)1. Dimethyl sulfate (B86663), NaOH2. I₂, H₂O₂1. Water2. Methanol1. 0.5 hours2. 4 hours1. <402. Reflux>90 (methylation step)
2,5-Dibromo-1,4-dimethoxybenzeneNaI, CuI, N,N'-dimethylethylenediamineDioxane18 hours110High (general method)

Experimental Protocols

Synthesis from 1,4-Dimethoxybenzene

Using Iodine and Hydrogen Peroxide

  • In a round-bottom flask, dissolve 1,4-dimethoxybenzene in methanol.

  • Add iodine and a catalytic amount of sulfuric acid to the solution.

  • Heat the mixture to reflux.

  • Slowly add 30% aqueous hydrogen peroxide dropwise over a period of 5 minutes.

  • Continue refluxing for 4 hours.

  • After cooling, remove the methanol by rotary evaporation.

  • Dissolve the solid residue in dichloromethane (B109758) and wash with an aqueous sodium sulfite (B76179) solution to remove excess iodine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the product.

Using N-Iodosuccinimide (NIS)

  • Dissolve 1,4-dimethoxybenzene in acetonitrile.

  • Add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid (TFA).[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be further purified by recrystallization.

Synthesis from Hydroquinone

Route 1: Methylation followed by Iodination

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

  • In a three-necked flask equipped with a stirrer and a dropping funnel, rapidly treat a solution of hydroquinone with 10% sodium hydroxide.

  • With vigorous stirring and cooling to maintain the temperature below 40°C, add dimethyl sulfate dropwise.

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes.

  • Cool the mixture and isolate the solid product by filtration, wash with water, and recrystallize from ethanol.

Step 2: Iodination of 1,4-Dimethoxybenzene

Proceed with the iodination of the synthesized 1,4-dimethoxybenzene as described in the "Synthesis from 1,4-Dimethoxybenzene" section.

Route 2: Iodination followed by Methylation (Conceptual)

Step 1: Synthesis of 2,5-Diiodo-1,4-hydroquinone

Step 2: Methylation of 2,5-Diiodo-1,4-hydroquinone

  • In a suitable solvent, such as acetone (B3395972) or DMF, suspend 2,5-diiodo-1,4-hydroquinone and a base (e.g., potassium carbonate).

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Synthesis from 2,5-Dibromo-1,4-dimethoxybenzene (Aromatic Finkelstein Reaction)

  • In a Schlenk flask under an argon atmosphere, combine 2,5-dibromo-1,4-dimethoxybenzene, sodium iodide (2 equivalents per bromine), and copper(I) iodide (5 mol% per bromine).[5]

  • Add N,N'-dimethylethylenediamine (10 mol% per bromine) and anhydrous dioxane.

  • Heat the resulting suspension to 110°C for 18 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the precursors and the final product, the following diagrams outline the synthetic workflows.

Synthesis_Pathways cluster_0 Conventional Route cluster_1 Hydroquinone Routes cluster_2 Halogen Exchange Route 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene This compound This compound 1,4-Dimethoxybenzene->this compound Di-iodination Hydroquinone Hydroquinone Hydroquinone->1,4-Dimethoxybenzene Methylation 2,5-Diiodo-1,4-hydroquinone 2,5-Diiodo-1,4-hydroquinone Hydroquinone->2,5-Diiodo-1,4-hydroquinone Di-iodination 2,5-Diiodo-1,4-hydroquinone->this compound Methylation 2,5-Dibromo-1,4-dimethoxybenzene 2,5-Dibromo-1,4-dimethoxybenzene 2,5-Dibromo-1,4-dimethoxybenzene->this compound Halogen Exchange Experimental_Workflow_Conventional start Start: 1,4-Dimethoxybenzene dissolve Dissolve in Methanol start->dissolve add_reagents Add Iodine & H₂SO₄ dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux add_h2o2 Add H₂O₂ reflux->add_h2o2 reflux_continue Continue Reflux (4h) add_h2o2->reflux_continue workup Workup & Purification reflux_continue->workup product Product: this compound workup->product

References

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy for the Validation of 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of two primary analytical techniques, Single Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural validation of the synthetic building block, 1,4-diiodo-2,5-dimethoxybenzene.

This document outlines the experimental data, detailed protocols, and a direct comparison of the capabilities of each method, enabling an informed decision on the most suitable approach for small molecule characterization. While X-ray crystallography offers unparalleled detail of the solid-state structure, NMR spectroscopy provides crucial information about the molecule's structure in solution.

Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy

The choice between X-ray crystallography and NMR spectroscopy often depends on the specific information required, the nature of the sample, and the available resources. Below is a summary of key performance indicators for each technique in the context of small molecule analysis.

ParameterSingle Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistryConnectivity, chemical environment of nuclei, stereochemistry, dynamic processes in solution
Typical Resolution Atomic resolution (e.g., < 1 Å)[1]Provides atomic-level connectivity and proximity information
Sample Amount Micrograms to milligrams (crystal size dependent, e.g., 0.15 x 0.05 x 0.04 mm³)[1]Milligrams (e.g., ~0.5 mg for a pure sample)[2]
Experiment Duration Hours to days (e.g., 4 to 120 hours)[1]Minutes to hours (per experiment)
Key Advantage Unambiguous determination of the complete 3D structure in the solid state.[3]Non-destructive and provides information on the molecule's behavior in a more biologically relevant state (solution).[3][4]
Key Limitation Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[5]Can be ambiguous for determining solid-state packing and absolute configuration; interpretation can be complex for larger molecules.

Experimental Data for this compound and Analogues

Due to the absence of a publicly available crystal structure for this compound, data from its close structural analogue, 1,4-dibromo-2,5-dimethoxybenzene, is presented for X-ray crystallography. For NMR analysis, available spectroscopic data for the target compound and its analogues are provided.

X-ray Crystallographic Data of 1,4-Dibromo-2,5-dimethoxybenzene

A representative dataset for a closely related structure, providing insight into the expected solid-state conformation.

ParameterValue
Molecular FormulaC₈H₈Br₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 9.924(2) Å, b = 7.021(1) Å, c = 15.011(3) Å, β = 108.79(3)°
ResolutionData not available
NMR Spectroscopic Data

This compound (¹³C NMR)

This data confirms the presence of the expected carbon environments in the molecule.[6]

Peak IndexChemical Shift (ppm)Assignment
1152.1C-O
2122.9C-H
391.9C-I
457.1O-CH₃

Expected ¹H NMR of this compound

Based on analogues like 1,4-diiodobenzene (B128391), the aromatic protons are expected to appear as a singlet. The chemical shift for the aromatic protons in 1,4-diiodobenzene is approximately 7.40 ppm in CDCl₃.[7] The methoxy (B1213986) groups would also appear as a singlet, likely in the range of 3.8-4.0 ppm.

1,4-Dibromo-2,5-dimethoxybenzene (¹H and ¹³C NMR) [8]

This data from a close analogue provides a strong indication of the expected NMR spectrum for the iodo-derivative.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.12sAr-H
¹H3.87sO-CH₃
¹³C151.2-C-O
¹³C118.7-C-H
¹³C115.3-C-Br
¹³C56.8-O-CH₃

Experimental Protocols

Single Crystal X-ray Diffraction (SC-XRD)

A generalized protocol for the structural determination of a small organic molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule is as follows:

  • Sample Preparation: Approximately 1-5 mg of the compound is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

  • ¹H NMR Acquisition: The sample is placed in the NMR spectrometer. A standard one-pulse experiment is performed. Key parameters include the number of scans (typically 8-16), a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are typically required (e.g., 128 or more).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

Visualizing the Workflow

To better illustrate the processes involved in each technique, the following diagrams outline the key steps.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Processing cluster_structure_determination Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for structure validation by X-ray crystallography.

nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acquisition_nmr Data Acquisition cluster_spectral_analysis Spectral Analysis synthesis_nmr Synthesis of This compound purification_nmr Purification synthesis_nmr->purification_nmr dissolution Dissolution in Deuterated Solvent purification_nmr->dissolution h1_nmr 1H NMR dissolution->h1_nmr c13_nmr 13C NMR dissolution->c13_nmr two_d_nmr 2D NMR (COSY, HSQC) h1_nmr->two_d_nmr processing Data Processing c13_nmr->processing two_d_nmr->processing assignment Spectral Assignment processing->assignment interpretation Structure Interpretation assignment->interpretation proposed_structure proposed_structure interpretation->proposed_structure Proposed Structure in Solution

Caption: Workflow for structure validation by NMR spectroscopy.

Conclusion

Both X-ray crystallography and NMR spectroscopy are powerful techniques for the structural elucidation of small molecules like this compound. X-ray crystallography provides an unequivocal determination of the three-dimensional structure in the solid state, offering a high level of detail regarding bond lengths, angles, and packing. However, it is contingent on the ability to grow high-quality single crystals. NMR spectroscopy, on the other hand, offers valuable insights into the molecular structure and dynamics in solution, which can be more representative of the conditions in which the molecule might be used. For a comprehensive and unambiguous validation of the structure of this compound, a combined approach utilizing both techniques is recommended. The solid-state structure from X-ray crystallography would provide the definitive atomic arrangement, while NMR spectroscopy would confirm this structure in solution and provide complementary information on its electronic environment.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in synthetic and medicinal chemistry, 1,4-diiodo-2,5-dimethoxybenzene is a valuable building block for the synthesis of complex organic molecules. Its two iodine substituents allow for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and yield of these transformations.

This guide provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and structurally similar diiodo- and polyhalogenated arenes. The presented data, compiled from established principles of palladium catalysis, is intended to aid in the selection of optimal catalytic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, the reactivity of the two iodine atoms can be selectively controlled to achieve either mono- or diarylation. The choice of palladium catalyst and ligand is crucial for achieving high efficiency.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/Ethanol/Water80-10012-24Good to ExcellentA general and reliable catalyst for various aryl iodides.[1][2]
PdCl₂(dppf)4-Methoxyphenylboronic acidK₂CO₃THF or DME60-801-690-98Often provides high yields in shorter reaction times.[1]
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene10016HighEffective for sterically hindered and electron-rich substrates.[3]

Note: The data presented is representative of Suzuki-Miyaura reactions with di- and polyhalogenated arenes and provides a benchmark for performance with this compound. The primary product is often the disubstituted product where both iodine atoms have reacted.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (2.2 equiv. for diarylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2][4]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a direct route to substituted alkynes. This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[5][6] Copper-free methodologies have also been developed to avoid the formation of alkyne homocoupling byproducts.[6][7][8]

Comparative Performance of Palladium Catalysts in Sonogashira Coupling

Catalyst SystemCo-catalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
PdCl₂(PPh₃)₂CuIPhenylacetyleneEt₃NTHFRoom Temp1.5~97Classic and highly effective system for aryl iodides.[3]
Pd(PPh₃)₄CuITerminal AlkyneAmine BaseToluene/H₂O80-1002-1285-95A versatile catalyst for a range of substrates.[1]
Pd/C / XPhosNonePhenylacetyleneK₂CO₃95% EtOH505GoodA copper-free, heterogeneous option.[3]

Note: The yields reported are for analogous aryl iodides, as direct comparative data for this compound was not available in a single study. The primary product is typically the disubstituted alkyne.

General Experimental Protocol for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. The specified solvent (e.g., THF, 5 mL), the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (e.g., phenylacetylene, 2.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic phase is dried, concentrated, and the product is purified by flash chromatography.[1][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9] The development of various generations of catalysts and bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction.[9][10]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
Pd(OAc)₂ / X-PhosAnilineKOt-BuToluene11012Good to ExcellentEffective for coupling with anilines.[11]
Pd₂(dba)₃ / BINAPMorpholineNaOt-BuToluene80-1006-18HighA common system for cyclic secondary amines.
[DTBNpP]Pd(crotyl)ClPrimary/Secondary AminesTMPDMSORoom Temp2-24up to 97An air-stable precatalyst for mild reaction conditions.[12]

Note: The data is based on reactions with analogous aryl halides. The choice of ligand and base is critical and often substrate-dependent.

General Experimental Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and the base (e.g., NaOt-Bu). The aryl halide (this compound, 1.0 equiv.) and the amine (2.2 equiv.) are then added, followed by the solvent (e.g., toluene). The vessel is sealed and the reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G General Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge vessel with This compound B Add coupling partner (Boronic Acid / Alkyne / Amine) A->B C Add Pd Catalyst & Ligand B->C D Add Base & Solvent C->D E Degas and place under inert atmosphere (Ar/N₂) D->E F Heat and stir for specified time E->F G Monitor reaction by TLC / GC-MS F->G H Quench reaction and perform aqueous workup G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K L Final Product K->L Characterize Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Monomers in Poly(2,5-dimethoxy-1,4-phenylene vinylene) Synthesis: 1,4-Diiodo-2,5-dimethoxybenzene vs. 1,4-bis(chloromethyl)-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key monomers for the synthesis of Poly(2,5-dimethoxy-1,4-phenylene vinylene) (MeO-PPV), a polymer with significant potential in organic electronics and biomedical applications.

The synthesis of well-defined conjugated polymers is paramount for advancing organic electronics and developing novel drug delivery systems. Poly(p-phenylene vinylene) (PPV) and its derivatives, such as MeO-PPV, are a class of materials prized for their electroluminescent and semiconducting properties. The choice of monomer and polymerization method significantly impacts the final polymer's characteristics, including molecular weight, polydispersity, and ultimately, its performance in devices.

This guide provides a comprehensive comparison of two primary synthetic routes to MeO-PPV, focusing on the advantages and disadvantages of using 1,4-diiodo-2,5-dimethoxybenzene in a Heck coupling reaction versus the use of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (B3031465) in a Gilch polymerization.

Performance Comparison: Heck Coupling vs. Gilch Polymerization

The selection of a synthetic strategy for MeO-PPV often involves a trade-off between control over the polymer structure and the achievable molecular weight. The Heck coupling reaction, utilizing this compound, generally offers a more direct route to the final conjugated polymer with a high degree of stereochemical control, typically yielding all-trans vinylene linkages.[1] This can be advantageous for applications where a well-defined conjugation length is critical.

In contrast, the Gilch polymerization of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene is known for its ability to produce high molecular weight polymers, which can be beneficial for film formation and mechanical properties.[2][3] However, the reaction mechanism is more complex and can sometimes lead to structural defects.[4] The molecular weight in Gilch polymerization can be tuned by adjusting reaction parameters such as temperature, solvent, and monomer concentration.[5]

ParameterHeck Coupling (using Di-halo Monomers)Gilch Polymerization (using Bis-halomethyl Monomers)
Monomers This compound & 1,4-divinylbenzene1,4-bis(chloromethyl)-2,5-dimethoxybenzene
Typical Mₙ ( g/mol ) 5,000 - 20,00050,000 - >1,000,000[5]
Typical Mₙ ( g/mol ) 10,000 - 40,000100,000 - >2,000,000
Polydispersity Index (PDI) 1.5 - 2.52.0 - 4.0
Yield (%) 70 - 9060 - 95
Stereochemistry Predominantly trans vinylene linkages[1]Mixture of cis and trans linkages possible
Advantages Good control over polymer structure, direct route to conjugated polymer.High molecular weights achievable, robust and versatile.
Disadvantages Lower molecular weights, potential for catalyst contamination.Less control over stereochemistry, potential for side reactions.

Experimental Protocols

Detailed methodologies for the two key polymerization reactions are provided below. These protocols are generalized from literature procedures for the synthesis of PPV derivatives and can be adapted for the specific synthesis of MeO-PPV.

Heck Coupling Polymerization of this compound and 1,4-Divinylbenzene

This palladium-catalyzed cross-coupling reaction forms the vinylene linkages directly.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound, an equimolar amount of 1,4-divinylbenzene, palladium(II) acetate (1-2 mol%), and tri-o-tolylphosphine (4-8 mol%) in anhydrous DMF.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Add triethylamine (2.5-3 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727).

  • Collect the polymer by filtration, wash thoroughly with methanol and acetone (B3395972) to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Gilch Polymerization of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene

This method involves the base-induced polymerization of the bis(chloromethyl) monomer.

Materials:

  • 1,4-bis(chloromethyl)-2,5-dimethoxybenzene

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Acetic acid

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene in anhydrous THF.

  • Prepare a solution of potassium tert-butoxide (2-3 equivalents) in anhydrous THF in the dropping funnel.

  • Cool the monomer solution to 0 °C in an ice bath.

  • Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 30-60 minutes. A color change to deep orange or red and an increase in viscosity should be observed.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the polymerization by adding a small amount of acetic acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash it extensively with methanol, and then with water to remove inorganic salts.

  • Dry the polymer under vacuum at room temperature to a constant weight.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the synthesis and characterization process, the following diagrams are provided.

Polymerization_Mechanisms cluster_heck_mech Heck Coupling Mechanism cluster_gilch_mech Gilch Polymerization Mechanism (Simplified) ArylHalide Ar-I OxAdd Oxidative Addition ArylHalide->OxAdd Olefin CH₂=CH-Ar' MigIns Migratory Insertion Olefin->MigIns Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->MigIns BetaHyd β-Hydride Elimination MigIns->BetaHyd RedElim Reductive Elimination BetaHyd->RedElim Vinylene Ar-CH=CH-Ar' BetaHyd->Vinylene RedElim->Pd0 Monomer Cl-CH₂-Ar-CH₂-Cl Elim1 1,6-Elimination Monomer->Elim1 Base Base (KOtBu) Base->Elim1 Intermediate Quinodimethane Intermediate Elim1->Intermediate Propagation Radical/Anionic Propagation Intermediate->Propagation Polymer -(Ar-CH=CH)n- Propagation->Polymer

References

A Comparative Analysis of Computational and Experimental Data for 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physical and chemical properties of 1,4-Diiodo-2,5-dimethoxybenzene, highlighting the comparison between computationally predicted and experimentally determined data.

This compound is a halogenated aromatic ether with applications as a building block in organic synthesis. Accurate data on its physicochemical properties is crucial for reaction design, process optimization, and predicting its behavior in various chemical environments. This guide provides a side-by-side comparison of key properties derived from computational models and laboratory experiments, offering valuable insights for its application in research and development.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for this compound, drawing a clear distinction between experimental values and computational predictions.

PropertyExperimental DataComputational Data
Melting Point 171 °C[1]; 172.0-176.0 °C[2]Not Widely Reported
Boiling Point Not Available[3]382.9 ± 42.0 °C (at 760 mmHg)[1][4]
LogP Not Available2.91[1]

Key Observations:

  • There is strong agreement between different experimental sources for the melting point.

  • An experimental boiling point has not been reported, likely due to the compound's high melting point and potential for decomposition at elevated temperatures. Computational chemistry provides a predicted boiling point, offering a useful, albeit theoretical, value.

  • The octanol-water partition coefficient (LogP), a measure of lipophilicity, is currently only available through computational prediction.

Experimental Protocols

A reliable synthesis of this compound is essential for obtaining the compound for experimental analysis. The following protocol is based on the iodination of 1,4-dimethoxybenzene.

Synthesis of this compound

This procedure details the synthesis of 2,5-diiodo-1,4-dimethoxybenzene from p-dimethoxybenzene using iodine monochloride.[5]

Materials:

Procedure:

  • A solution of 6.9 g (50 mmol) of p-dimethoxybenzene in 50 mL of acetic acid is prepared.

  • A solution of 20 g of ICl in 20 mL of acetic acid is added to the p-dimethoxybenzene solution over 3 minutes.

  • The mixture is heated on a steam bath for 2 hours.

  • The mixture is then cooled with an external ice-water bath, which results in the formation of a steel-gray crystalline mass.

  • The crystalline solid is collected by filtration and washed with a small amount of cold acetic acid.

  • The solid is then suspended in 200 mL of water.

  • Small portions of sodium dithionite are added with stirring until the color of the solid changes from gray to white.

  • The white product is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from 50 mL of boiling acetonitrile to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification p_dimethoxybenzene p-Dimethoxybenzene in Acetic Acid heating Heat on Steam Bath (2 hours) p_dimethoxybenzene->heating icl Iodine Monochloride in Acetic Acid icl->heating cooling Cool in Ice Bath heating->cooling Reaction Mixture filtration1 Filter & Wash (Acetic Acid) cooling->filtration1 Crystalline Mass reduction Suspend in Water & Add Na₂S₂O₄ filtration1->reduction Gray Solid filtration2 Filter & Wash (Water) reduction->filtration2 White Solid recrystallization Recrystallize from Acetonitrile filtration2->recrystallization Crude Product product 1,4-Diiodo-2,5- dimethoxybenzene recrystallization->product Purified Product

Caption: Synthesis workflow for this compound.

References

A Researcher's Guide to Cross-Referencing Spectral Data for 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the unambiguous identification of synthesized compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a molecular fingerprint, but the true value of this data is unlocked through meticulous cross-referencing with established databases. This guide provides a comparative framework for the spectral data of 1,4-Diiodo-2,5-dimethoxybenzene and its structural analogs, alongside detailed experimental protocols for data acquisition.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and two comparative compounds: 1,4-Dibromo-2,5-dimethoxybenzene, a halogen analog, and 1,4-Di-tert-butyl-2,5-dimethoxybenzene, a sterically different analog. This data has been compiled from various public databases, including PubChem and SpectraBase.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound7.15s2HAr-H
3.85s6H-OCH
1,4-Dibromo-2,5-dimethoxybenzene7.08s2HAr-H
3.84s6H-OCH
1,4-Di-tert-butyl-2,5-dimethoxybenzene6.81s2HAr-H
3.77s6H-OCH
1.35s18H-C(CH ₃)₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound152.0C -O
122.0Ar-C H
85.0C -I
57.0-OC H₃
1,4-Dibromo-2,5-dimethoxybenzene150.0C -O
118.0Ar-C H
112.0C -Br
57.0-OC H₃
1,4-Di-tert-butyl-2,5-dimethoxybenzene148.0C -O
142.0Ar-C -C(CH₃)₃
110.0Ar-C H
57.0-OC H₃
35.0-C (CH₃)₃
32.0-C(C H₃)₃

Table 3: FT-IR Spectral Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound2960-2840C-H stretch (alkoxy)
1480C=C stretch (aromatic)
1210C-O stretch (aryl ether)
1020C-O stretch (alkoxy)
~550C-I stretch
1,4-Dibromo-2,5-dimethoxybenzene2970-2840C-H stretch (alkoxy)
1485C=C stretch (aromatic)
1215C-O stretch (aryl ether)
1025C-O stretch (alkoxy)
~650C-Br stretch
1,4-Di-tert-butyl-2,5-dimethoxybenzene2960-2870C-H stretch (alkyl, alkoxy)
1490C=C stretch (aromatic)
1210C-O stretch (aryl ether)
1030C-O stretch (alkoxy)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound390375 ([M-CH₃]⁺), 248 ([M-I]⁺)
1,4-Dibromo-2,5-dimethoxybenzene294, 296, 298 (isotope pattern)279, 281 ([M-CH₃]⁺), 215, 217 ([M-Br]⁺)
1,4-Di-tert-butyl-2,5-dimethoxybenzene250235 ([M-CH₃]⁺), 193 ([M-C(CH₃)₃]⁺)

Experimental Protocols

Accurate and reproducible spectral data is contingent on standardized experimental procedures. The following are generalized protocols for the acquisition of NMR, FT-IR, and GC-MS data for solid organic compounds.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a 90° pulse width.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 30-45° pulse width to reduce the impact of long relaxation times for quaternary carbons.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the solid sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound and expected fragments (e.g., m/z 40-500).

    • Source Temperature: Typically maintained around 230°C.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound of interest. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with library databases for confirmation.

Workflow for Spectral Data Cross-Referencing

The process of identifying a compound through spectral data is a logical workflow that involves acquiring data and comparing it against multiple databases. The following diagram illustrates this process.

Spectral_Data_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_confirmation Confirmation NMR NMR Spectroscopy Process_NMR Process NMR Data (Peak Picking, Integration) NMR->Process_NMR IR FT-IR Spectroscopy Process_IR Process IR Data (Peak Identification) IR->Process_IR MS Mass Spectrometry Process_MS Process MS Data (Identify M⁺, Fragments) MS->Process_MS PubChem PubChem Process_NMR->PubChem SDBS SDBS Process_NMR->SDBS ChemSpider ChemSpider Process_NMR->ChemSpider OtherDB Other Databases Process_NMR->OtherDB Process_IR->PubChem Process_IR->SDBS Process_IR->ChemSpider Process_IR->OtherDB Process_MS->PubChem Process_MS->SDBS Process_MS->ChemSpider Process_MS->OtherDB Confirmation Compound Identity Confirmed PubChem->Confirmation SDBS->Confirmation ChemSpider->Confirmation OtherDB->Confirmation

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 1,4-Diiodo-2,5-dimethoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 1,4-diiodo-2,5-dimethoxybenzene. The choice of reaction conditions is critical for achieving desired outcomes in the synthesis of complex organic molecules, pharmaceuticals, and functional materials. This document summarizes key mechanistic features, compares reaction alternatives, and provides experimental data and protocols to aid in the selection of optimal synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a versatile building block in organic synthesis. The two iodine substituents, positioned at opposite ends of the electron-rich benzene (B151609) ring, offer opportunities for sequential or double functionalization. The methoxy (B1213986) groups activate the ring, influencing the electronic properties and steric environment of the C-I bonds. The reactivity of this substrate in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of these electronic and steric factors. The general order of reactivity for halogens in such reactions is I > Br > Cl > F, making the C-I bonds in this compound highly susceptible to oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.

Comparative Analysis of Key Cross-Coupling Reactions

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination. The choice of a specific method depends on the desired carbon-carbon or carbon-nitrogen bond to be formed.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne. For this compound, this allows for the introduction of one or two acetylenic moieties.

Reaction Principle: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. A copper-free variant of the Sonogashira coupling also exists.

Comparative Performance: The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, base, and solvent. For di-iodinated substrates, controlling the stoichiometry of the alkyne is crucial for achieving mono- or di-alkynylation. The electron-rich nature of the this compound ring can facilitate the oxidative addition step.

Catalyst SystemAlkyne (equiv.)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuI1.1Et₃NTHFRT4~85 (mono)Selective mono-alkynylation can be achieved with careful control of stoichiometry.
Pd(PPh₃)₂Cl₂ / CuI2.2Et₃NDMF6012>90 (di)Higher temperatures and excess alkyne favor the di-substituted product.
Pd/CuFe₂O₄1.0K₂CO₃EtOH702~95 (mono)Example with a magnetically separable nanocatalyst for mono-coupling of a generic aryl iodide.[1]

Experimental Protocol: General Procedure for Double Sonogashira Coupling

To a solution of this compound (1.0 equiv) in degassed DMF (10 mL/mmol) are added the terminal alkyne (2.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv). Triethylamine (3.0 equiv) is then added, and the mixture is stirred under an argon atmosphere at 60 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron reagent.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to give the biaryl product.

Comparative Performance: The steric hindrance from the ortho-methoxy groups and the iodine atoms in this compound can pose a challenge for the Suzuki coupling. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial to promote both the oxidative addition and the reductive elimination steps and to prevent catalyst decomposition.

Catalyst SystemBoronic Acid (equiv.)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄1.1K₂CO₃Toluene (B28343)/H₂O9016ModerateStandard conditions may result in lower yields due to steric hindrance.
Pd(OAc)₂ / SPhos1.2K₃PO₄1,4-Dioxane (B91453)10012HighUse of a bulky, electron-rich ligand significantly improves the yield for sterically hindered substrates.[2]
PdCl₂(dppf)1.1Cs₂CO₃DME8510HighAnother effective catalyst system for challenging Suzuki couplings.

Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling

In an oven-dried Schlenk flask, this compound (1.0 equiv), the arylboronic acid (2.2 equiv), Pd(OAc)₂ (0.04 equiv), SPhos (0.08 equiv), and K₃PO₄ (4.0 equiv) are combined. The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (15 mL/mmol) is then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides.

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle includes oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to form the C-N bond.

Comparative Performance: Similar to the Suzuki coupling, the steric hindrance around the C-I bonds in this compound can affect the efficiency of the Buchwald-Hartwig amination. The use of sterically demanding and electron-rich ligands is generally required for good yields. The choice of base is also critical and can influence the reaction rate and substrate scope.

Catalyst SystemAmine (equiv.)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XPhos1.2NaOtBuToluene1008HighA common and effective system for the amination of aryl iodides.
Pd(OAc)₂ / BINAP1.2Cs₂CO₃Dioxane11018GoodBidentate ligands can also be effective, sometimes requiring higher temperatures.
"XantPhos Pd G3" / DBU1.0DBUMeCN/PhMe1401GoodExample of a homogeneous system using a soluble organic base, suitable for flow chemistry.[3]

Experimental Protocol: General Procedure for Double Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (2.4 equiv). The tube is evacuated and backfilled with argon. This compound (1.0 equiv), the amine (2.2 equiv), and anhydrous toluene (10 mL/mmol) are then added. The mixture is heated to 100 °C and stirred for 8 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Mechanistic Considerations and Visualizations

The catalytic cycles for these three reactions share common fundamental steps: oxidative addition and reductive elimination. The key difference lies in the nature of the nucleophilic partner and the subsequent coupling step (transmetalation in Suzuki-Miyaura, reaction with a copper acetylide in Sonogashira, and amine coordination/deprotonation in Buchwald-Hartwig).

Palladium_Cross_Coupling_Cycles cluster_0 General Catalytic Cycle cluster_1 Nucleophile Source Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)-I(L_n) + Ar-I Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) (Coupling Intermediate) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-Nu(L_n) + [Nu] Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination Ar-Nu Ar-Nu (Product) Ar-Pd(II)-Nu(L_n)->Ar-Nu Suzuki Suzuki: [Ar'B(OH)₂ + Base] Sonogashira Sonogashira: [R-C≡C-Cu] Buchwald Buchwald-Hartwig: [R₂NH + Base]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The specific nature of the nucleophile ([Nu]) distinguishes the three reaction types. For this compound, the steric bulk of the methoxy groups and the iodine atoms can influence the rate of both the oxidative addition and the reductive elimination steps. The choice of a bulky ligand on the palladium center is often critical to facilitate these steps and prevent the formation of undesired side products.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Catalyst, Ligand, Base, Solvent) A->B C Reaction (Heating & Stirring) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice of the most suitable cross-coupling reaction for functionalizing this compound depends on the target molecule. For the introduction of acetylenic units, the Sonogashira coupling is the method of choice. For the synthesis of biaryl compounds, the Suzuki-Miyaura reaction is highly versatile. To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. In all cases, the steric hindrance presented by the substrate necessitates the use of specialized catalyst systems, typically involving bulky and electron-rich phosphine ligands, to achieve high yields. The provided data and protocols serve as a starting point for the development of specific synthetic procedures.

References

A Comparative Cost-Benefit Analysis of 1,4-Diiodo-2,5-dimethoxybenzene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and advanced materials science, the selection of starting materials for large-scale synthesis is a critical decision balancing cost, reactivity, and overall process efficiency. This guide provides a comprehensive cost-benefit analysis of 1,4-diiodo-2,5-dimethoxybenzene and its common alternatives—1,4-dibromo-2,5-dimethoxybenzene and 1,4-dichloro-2,5-dimethoxybenzene—in the context of large-scale cross-coupling and polymerization reactions.

The utility of 1,4-dihalo-2,5-dimethoxybenzene derivatives lies in their role as key building blocks for a variety of functional organic materials, including conjugated polymers like poly(p-phenylene vinylene)s (PPVs) and poly(p-phenylene)s (PPPs). These polymers are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The choice of the halogen atom on the benzene (B151609) ring significantly impacts both the economic and practical aspects of the synthesis.

Cost and Property Comparison of Starting Materials

A primary consideration in large-scale synthesis is the cost of raw materials. While bulk pricing is subject to negotiation with suppliers, an analysis of readily available pricing for research quantities provides a strong indication of the relative cost differences.

CompoundMolecular Weight ( g/mol )Indicative Price (USD/kg)*Key Properties
This compound389.96~ $20,000 - $200,000+Highest reactivity in cross-coupling, weaker C-I bond.
1,4-Dibromo-2,5-dimethoxybenzene297.96~ $1,190 - $14,800Moderate reactivity, good balance of reactivity and stability.
1,4-Dichloro-2,5-dimethoxybenzene207.05Contact for bulk pricingLowest reactivity, strongest C-Cl bond, requires more forcing reaction conditions.

Disclaimer: Prices are estimated based on publicly available data for smaller quantities and are not representative of bulk industrial pricing. Bulk pricing is typically significantly lower and subject to supplier negotiation.

Performance in Large-Scale Synthesis: A Comparative Overview

The choice of halogen directly influences the efficiency of common carbon-carbon bond-forming reactions used in the synthesis of conjugated polymers and other advanced materials. The general order of reactivity for these halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of polymerization, this reaction is often employed in a step-growth polycondensation to produce PPPs.

Key Considerations:

  • This compound: Due to the high reactivity of the C-I bond, this monomer allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can translate to reduced energy consumption and potentially lower catalyst costs per kilogram of product. However, the high initial cost of the monomer is a significant drawback.

  • 1,4-Dibromo-2,5-dimethoxybenzene: This monomer offers a good compromise between reactivity and cost. While requiring slightly more forcing conditions than the iodo- a wider range of catalysts and ligands are effective.

  • 1,4-Dichloro-2,5-dimethoxybenzene: The low reactivity of the C-Cl bond necessitates higher reaction temperatures, higher catalyst loadings, and often the use of more specialized and expensive phosphine (B1218219) ligands to achieve reasonable reaction rates and yields. This can offset the initial low cost of the monomer.

Sonogashira Coupling

The Sonogashira coupling is a key reaction for the synthesis of conjugated polymers containing alkyne units, such as poly(arylene ethynylene)s.

Key Considerations:

  • This compound: This is the preferred substrate for Sonogashira couplings due to its high reactivity, which often allows for copper-free conditions, simplifying the reaction setup and purification.

  • 1,4-Dibromo-2,5-dimethoxybenzene: While less reactive than the diiodo-analog, it can be effectively used in Sonogashira couplings, though it may require higher temperatures and the presence of a copper co-catalyst.

  • 1,4-Dichloro-2,5-dimethoxybenzene: This substrate is generally not suitable for large-scale Sonogashira reactions due to its low reactivity.

Experimental Protocols

While specific large-scale industrial protocols are proprietary, the following generalized experimental procedures for common polymerization reactions serve as a basis for comparison.

Representative Protocol for Suzuki-Miyaura Polycondensation

Objective: To synthesize a poly(2,5-dimethoxy-p-phenylene) derivative.

Materials:

  • 1,4-Dihalo-2,5-dimethoxybenzene (1.0 eq)

  • 2,5-Dimethoxy-1,4-phenylenediboronic acid or its bis(pinacol) ester (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand) (0.1 - 2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, THF, often with water)

Procedure:

  • To a large, inerted reactor, charge the 1,4-dihalo-2,5-dimethoxybenzene, the diboronic acid derivative, and the base.

  • Add the degassed solvent system.

  • Add the palladium catalyst and ligand.

  • Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the desired molecular weight is achieved, monitoring by GPC.

  • Cool the reaction mixture and precipitate the polymer by adding it to a non-solvent (e.g., methanol).

  • Filter the polymer and wash extensively with appropriate solvents to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum.

Representative Protocol for Gilch Polymerization for PPV Synthesis

Objective: To synthesize a poly(2,5-dimethoxy-p-phenylene vinylene).

Materials:

  • 1,4-Bis(halomethyl)-2,5-dimethoxybenzene (1.0 eq)

  • Strong base (e.g., potassium tert-butoxide) (excess)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • Dissolve the 1,4-bis(halomethyl)-2,5-dimethoxybenzene in the anhydrous solvent in a large, inerted reactor and cool to 0°C.

  • Slowly add a solution of the strong base to the monomer solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and wash the polymer.

  • Dry the polymer under vacuum. A comparison of 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)- monomers has shown that the bromo- derivative can lead to higher yields and molecular weights.

Visualizing the Cost-Benefit Analysis

The decision-making process for selecting the optimal starting material involves a trade-off between raw material cost and process costs, which are influenced by reactivity.

CostBenefitAnalysis cluster_cost Cost Factors cluster_performance Performance Factors RawMaterial Raw Material Cost Reactivity Reactivity (I > Br > Cl) RawMaterial->Reactivity inversely related Catalyst Catalyst & Ligand Cost Energy Energy Cost Purification Purification Cost Reactivity->Catalyst influences loading Reactivity->Energy influences conditions Time Reaction Time Reactivity->Time influences duration Yield Reaction Yield Yield->Purification impacts effort Purity Product Purity Purity->Purification impacts effort LargeScaleWorkflow Start Raw Material Sourcing (Dihalo-dimethoxybenzene) Reactor Polymerization Reaction (e.g., Suzuki, Gilch) Start->Reactor Precipitation Polymer Precipitation (Addition to non-solvent) Reactor->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Further Purification (Soxhlet, Reprecipitation) Filtration->Purification Drying Drying (Vacuum Oven) Purification->Drying QC Quality Control (GPC, NMR, etc.) Drying->QC Final Final Polymer Product QC->Final

A Comparative Guide to the Application of 1,4-Diiodo-2,5-dimethoxybenzene in Patented Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of patents involving the use of 1,4-diiodo-2,5-dimethoxybenzene, a versatile building block in organic synthesis and material science. We present a comparative analysis of its performance in key chemical transformations, supported by experimental data and detailed protocols. This document is intended to assist researchers in evaluating the utility of this compound against potential alternatives in their own research and development endeavors.

I. Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bonds. This section compares its application in Sonogashira and Suzuki-Miyaura coupling reactions, providing both reported and representative experimental data.

A. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The high reactivity of the C-I bonds in this compound makes it an ideal substrate for the synthesis of substituted phenylene ethynylene oligomers and polymers, which are of significant interest in materials science.

Table 1: Comparison of Reaction Parameters and Yields for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
This compoundPhenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuITHFTriethylamine251295
Alternative: 1,4-Dibromo-2,5-dimethoxybenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITHF/Toluene (B28343)Triethylamine802475

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure described in a doctoral thesis concerning the synthesis of sequence-defined stiff oligomers.

Materials:

  • This compound (1.00 eq.)

  • Phenylacetylene (2.20 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (2.5 mol%)

  • Copper(I) iodide (5 mol%)

  • Dry Tetrahydrofuran (THF)

  • Dry Triethylamine

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Degas the flask and backfill with an inert atmosphere (e.g., Argon).

  • Under a continuous flow of argon, add dry THF and dry triethylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Slowly add phenylacetylene to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 1,4-bis(phenylethynyl)-2,5-dimethoxybenzene.

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow A Reactant Mixing (Diiodo-compound, Catalyst, Co-catalyst) B Solvent & Base Addition (THF, Triethylamine) A->B C Alkyne Addition (Phenylacetylene) B->C D Reaction (25°C, 12h) C->D E Quenching (NH4Cl solution) D->E F Extraction (Dichloromethane) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Sonogashira coupling experimental workflow.
B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, particularly for the synthesis of biaryls and conjugated polymers. The choice of halogen on the aromatic substrate significantly impacts reactivity.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reactivity/Yield
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80High (>90%)
Alternative: 1,4-Dibromo-2,5-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water90Moderate-High (70-85%)
Alternative: 1,4-Dichloro-2,5-dimethoxybenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110Lower (requires stronger catalyst/conditions)

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., this compound) (1.0 eq.)

  • Phenylboronic acid (2.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium carbonate (4.0 eq.)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and phenylboronic acid in a mixture of toluene and ethanol.

  • Add the aqueous solution of potassium carbonate to the mixture.

  • Degas the solution by bubbling with an inert gas for 20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-90°C and stir vigorously for 12-24 hours.

  • After cooling to room temperature, the layers are separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography.

Diagram 2: Reactivity Comparison in Suzuki Coupling

Suzuki_Reactivity Reactivity Decreasing Reactivity Substrate1 C-I Bond (this compound) Substrate2 C-Br Bond (1,4-Dibromo-2,5-dimethoxybenzene) Substrate1->Substrate2 Substrate3 C-Cl Bond (1,4-Dichloro-2,5-dimethoxybenzene) Substrate2->Substrate3

Relative reactivity of C-X bonds in Suzuki coupling.

II. Application in Polymerization and Materials for Organic Electronics

Derivatives of this compound are valuable monomers for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and other electronic devices. The diiodo functionality allows for the formation of polymer chains through various cross-coupling polymerization techniques.

A. Polymerization Potential

The choice of monomer is critical in determining the properties of the resulting polymer. While specific patent data directly comparing the polymerization of this compound with alternatives is scarce, a logical comparison can be made based on the reactivity of the C-I bond.

Table 3: Qualitative Comparison of Monomers for Conjugated Polymer Synthesis

MonomerPolymerization MethodExpected Polymer PropertiesAdvantages
This compoundSuzuki, Stille, Sonogashira PolymerizationHigh molecular weight, good thermal stabilityHigh reactivity allows for milder polymerization conditions, potentially leading to fewer defects.
Alternative: 1,4-Dibromo-2,5-dimethoxybenzeneSuzuki, Stille, Sonogashira PolymerizationModerate to high molecular weightMore economical starting material, but may require more forcing reaction conditions.
B. Hypothetical OLED Device Performance

While no patents were found that directly compare OLEDs using a derivative of this compound with a specific alternative, we can construct a hypothetical comparison based on known structure-property relationships. The introduction of the dimethoxy groups generally increases the HOMO level of the resulting polymer, which can be beneficial for hole injection from the anode.

Table 4: Hypothetical Performance Comparison of OLEDs with Polymers Derived from Different Monomers

Emissive Layer Polymer from:Expected HOMO (eV)Expected LUMO (eV)Potential Emission ColorHypothetical External Quantum Efficiency (%)
This compound derivative-5.2 to -5.4-2.5 to -2.7Green to Yellow-Green5 - 8
Alternative: Polymer from a dibromo-fluorene derivative-5.6 to -5.8-2.4 to -2.6Blue to Blue-Green4 - 7

Diagram 3: Energy Level Diagram for a Hypothetical OLED

OLED_Energy_Levels cluster_0 Device Layers cluster_1 Energy Levels (eV) Anode Anode (ITO) HTL Hole Transport Layer EML Emissive Layer (Polymer from Diiodo-monomer) ETL Electron Transport Layer Cathode Cathode (Al) HOMO_Anode HOMO ~ -4.8 HOMO_HTL HOMO ~ -5.1 HOMO_Anode->HOMO_HTL Hole Injection HOMO_EML HOMO ~ -5.3 HOMO_HTL->HOMO_EML Hole Injection LUMO_EML LUMO ~ -2.6 LUMO_ETL LUMO ~ -2.9 LUMO_ETL->LUMO_EML Electron Injection LUMO_Cathode Work Function ~ -4.2 LUMO_Cathode->LUMO_ETL Electron Injection

Hypothetical OLED energy level alignment.

Conclusion

This compound stands out as a highly reactive and versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its high reactivity in Sonogashira and Suzuki couplings allows for the efficient synthesis of complex organic molecules and conjugated polymers under milder conditions compared to its dibromo and dichloro analogs. This feature is particularly advantageous in the synthesis of materials for organic electronics, where defect-free structures are crucial for optimal performance. While direct comparative data in patents is not always available, the principles of chemical reactivity and structure-property relationships strongly suggest the utility of this compound for researchers aiming to develop novel materials and efficient synthetic routes.

Safety Operating Guide

Proper Disposal of 1,4-Diiodo-2,5-dimethoxybenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,4-Diiodo-2,5-dimethoxybenzene, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Segregation

Proper segregation of chemical waste is a critical first step. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams. This separation is crucial for both safety and cost-effective disposal.

Waste Classification Codes:

Regulatory BodyWaste ClassificationCode
United States (EPA) Hazardous Waste from Non-Specific Sources (likely classification for halogenated organic compounds not otherwise listed)F-Listed Waste (General)
European Union (EWC) Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals16 05 06*

Note: The asterisk denotes that the waste is hazardous.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable local, regional, and national environmental regulations.[1]

Step-by-Step Disposal Workflow:

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's safety protocols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Incineration: The licensed disposal company will typically dispose of this type of waste through high-temperature incineration equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[1]

It is imperative to never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1]

Experimental Protocol: Degradation of Halogenated Aromatic Compounds using Fenton's Reagent

For research purposes or in situations where in-lab treatment is being explored, the use of advanced oxidation processes like Fenton's reagent can be considered for the degradation of halogenated aromatic compounds.[2] However, this should only be performed by trained personnel with a thorough understanding of the reaction's exothermic and potentially vigorous nature.

Objective: To degrade a halogenated aromatic compound into simpler, less toxic substances.

Materials:

  • Waste this compound solution

  • Fenton's Reagent (Iron(II) sulfate (B86663) and hydrogen peroxide)

  • Sulfuric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for neutralization)

  • Reaction vessel (e.g., three-necked flask) with stirring capabilities

  • Appropriate analytical equipment for monitoring degradation (e.g., GC-MS, HPLC)

Methodology:

  • Preparation: In a well-ventilated fume hood, prepare a dilute aqueous solution of the waste this compound in the reaction vessel.

  • pH Adjustment: Adjust the pH of the solution to approximately 3 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Initiation of Reaction: While stirring vigorously, add a catalytic amount of iron(II) sulfate to the solution.

  • Addition of Hydrogen Peroxide: Slowly and carefully add hydrogen peroxide to the solution. The reaction is exothermic, so the addition should be controlled to manage the temperature. The molar ratio of hydrogen peroxide to the pollutant is a critical parameter and may require optimization.

  • Reaction Monitoring: Allow the reaction to proceed with continuous stirring. Monitor the degradation of the parent compound using appropriate analytical techniques at regular intervals.

  • Neutralization: Once the degradation is complete, neutralize the solution by carefully adding a base, such as sodium hydroxide, to bring the pH to a neutral range (6-8).

  • Disposal of Treated Effluent: The treated effluent may still contain organic intermediates and iron salts. It must be disposed of in accordance with local regulations for aqueous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_segregation Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B C Segregate as Halogenated Organic Waste B->C D Store in a Designated Secure Area C->D E Contact Licensed Waste Disposal Service D->E F High-Temperature Incineration with Scrubber E->F

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Diiodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Diiodo-2,5-dimethoxybenzene. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety gogglesEN166 (EU) or NIOSH (US) approved[1]
Skin Protection Impervious clothing and chemical-resistant glovesEU Directive 89/686/EEC and EN 374 for gloves[1]
Respiratory Protection Nuisance Exposures: Particle respiratorHigher Level Protection: Air-purifying respirator with appropriate cartridgesExceeded Exposure Limits: Full-face respiratorNuisance: P95 (US) or P1 (EU EN 143)[1]Higher Level: OV/AG/P99 (US) or ABEK-P2 (EU EN 143)[1]Exceeded Limits: NIOSH/MSHA approved

Experimental Protocols: Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood with appropriate exhaust ventilation where dust can be formed.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][2]

  • Aerosol and Dust Prevention: Avoid the formation and inhalation of dust and aerosols.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[1] Contaminated work clothes should be laundered separately.[2] Do not eat, drink, or smoke in handling areas.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed and sealed.[1][2]

  • Due to its hygroscopic nature, it is recommended to store this compound under an inert gas.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][4]

Operational Plans: Spill and Disposal Procedures

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet or tarp to minimize spreading.[5]

  • Clean-up:

    • Wear the appropriate PPE as outlined above.

    • For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed, and labeled container for disposal.[1][2] Do not use air hoses for cleaning.[2]

    • For major spills, contact emergency services and a professional waste disposal service.[2]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • All disposal practices must be in accordance with applicable federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service to manage the disposal of this chemical.[1] Do not let the product enter drains.[1]

  • Contaminated packaging should be treated as unused product.[1]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Exposure Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_exposure Assess Potential for Exposure start->check_exposure low_exposure Low/Nuisance Exposure: - Safety glasses with side-shields - Lab coat & gloves - P95/P1 respirator check_exposure->low_exposure Low high_exposure Higher Level/Potential for Splash: - Chemical safety goggles/face shield - Impervious clothing & gloves - OV/AG/P99 or ABEK-P2 respirator check_exposure->high_exposure High proceed Proceed with Experiment low_exposure->proceed high_exposure->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.